AMPK activator 2
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C13H18F3N5 |
|---|---|
Peso molecular |
301.31 g/mol |
Nombre IUPAC |
1-[amino-[4-(trifluoromethyl)anilino]methylidene]-2-(2-methylpropyl)guanidine |
InChI |
InChI=1S/C13H18F3N5/c1-8(2)7-19-11(17)21-12(18)20-10-5-3-9(4-6-10)13(14,15)16/h3-6,8H,7H2,1-2H3,(H5,17,18,19,20,21) |
Clave InChI |
JXOHSFOLTWPYFM-UHFFFAOYSA-N |
Origen del producto |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the AMPK Signaling Pathway and the Action of Small Molecule Activator Compound 7a
Executive Summary: The 5' AMP-activated protein kinase (AMPK) is a master regulator of cellular energy homeostasis, making it a prime therapeutic target for metabolic diseases, including type 2 diabetes and cancer.[1] Its activation shifts cellular metabolism from anabolic (energy-consuming) to catabolic (energy-producing) states.[2] This guide provides a comprehensive overview of the AMPK signaling pathway, its mechanism of activation, and its key downstream effectors. We focus on the mode of action of direct allosteric activators, using the well-characterized compound A-769662 as a principal example to illustrate the concepts applicable to novel molecules like compound 7a. This document details the experimental protocols required to characterize such compounds, presents quantitative data from relevant studies, and provides visualizations of the core signaling and experimental workflows for researchers and drug development professionals.
The AMPK Signaling Pathway: A Core Metabolic Regulator
Structure and Function
AMPK is a highly conserved serine/threonine kinase that functions as a heterotrimeric complex.[3] This complex consists of a catalytic α subunit, a regulatory β subunit, and a nucleotide-sensing γ subunit. In mammals, these subunits are encoded by multiple genes, leading to various isoform combinations (α1, α2; β1, β2; γ1, γ2, γ3) that can form up to twelve distinct complexes.[4] The primary role of AMPK is to act as a cellular energy sensor, monitoring the intracellular ratio of AMP/ADP to ATP.[1][5] Under conditions of metabolic stress where this ratio increases, AMPK is activated to restore energy balance.[6]
Mechanisms of Activation
AMPK activation is a multi-step process involving both allosteric regulation and post-translational modification:
-
Canonical Activation (Energy Stress): An increase in the cellular AMP:ATP or ADP:ATP ratio leads to the binding of AMP or ADP to the Bateman domains on the γ subunit.[4][7] This binding induces conformational changes that trigger a >100-fold activation through two main effects:
-
Upstream Kinases: The primary upstream kinases responsible for phosphorylating Thr-172 are:
-
Pharmacological Activation: Small molecules can directly activate AMPK. The thienopyridone (B2394442) A-769662 was the first-in-class direct activator.[10] These compounds, including newer derivatives, bind to a hydrophobic pocket at the interface of the α and β subunits, known as the Allosteric Drug and Metabolite (ADaM) site.[3][4][11] Binding to this site mimics the effects of AMP, causing allosteric activation and protecting the Thr-172 residue from dephosphorylation.[5][7]
Key Downstream Pathways
Once activated, AMPK phosphorylates a multitude of downstream targets to orchestrate a systemic metabolic shift. Key effects include:
-
Inhibition of Anabolic Pathways:
-
Lipid Synthesis: AMPK phosphorylates and inactivates Acetyl-CoA Carboxylase (ACC) and HMG-CoA reductase, key enzymes in fatty acid and cholesterol synthesis, respectively.[4]
-
Protein Synthesis: AMPK inhibits the mTORC1 signaling pathway, a central regulator of cell growth and protein synthesis, through the phosphorylation of TSC2 and Raptor.[6][9]
-
-
Activation of Catabolic Pathways:
-
Glucose Uptake: In skeletal muscle, AMPK activation promotes the translocation of GLUT4 transporters to the cell membrane, increasing glucose uptake.[4][8]
-
Fatty Acid Oxidation: By inhibiting ACC, AMPK reduces the levels of malonyl-CoA, thereby relieving the inhibition of carnitine palmitoyltransferase 1 (CPT1) and promoting the uptake and oxidation of fatty acids in mitochondria.[4]
-
Mitochondrial Biogenesis: AMPK can activate PGC-1α, a master regulator of mitochondrial biogenesis, both through direct phosphorylation and by increasing NAD+ levels, which activates SIRT1.[8][12]
-
Compound 7a and Direct AMPK Activators
While detailed public data on the specific compound (±) (R, S)-3-((1H-pyrrol-2-yl)methyl)indolin-2-one (referred to as compound 7a in some synthesis literature) is limited, its development falls within the broader class of direct AMPK activators.[13] To provide a functional and data-rich guide, we use the extensively studied compound A-769662 as the exemplar for this class.
Mechanism of Action of A-769662
A-769662 is a potent, reversible, and direct activator of AMPK.[7] Its mechanism is distinct from indirect activators like metformin, which act by inhibiting mitochondrial function to raise cellular AMP levels.[6]
-
Direct Allosteric Activation: It binds to the ADaM site, a pocket formed between the α-subunit kinase domain and the β-subunit carbohydrate-binding module.[11][14]
-
Dual-Mimicry of AMP: A-769662 uniquely mimics both of AMP's primary functions: it causes direct allosteric activation of the kinase and, crucially, inhibits the dephosphorylation of the activating Thr-172 residue.[7]
-
Upstream Kinase Dependence: The action of A-769662 requires a basal level of Thr-172 phosphorylation, meaning its effect is dependent on the presence of an upstream kinase like LKB1 or CaMKKβ.[7] However, it does not activate the dephosphorylated form of AMPK directly.[7]
Summary of Quantitative Data (Exemplar: A-769662)
The effects of direct AMPK activators can be quantified through a series of in vitro and cell-based assays.
Table 1: In Vitro Kinase Activity
| Compound | AMPK Isoform | EC50 (Activation) | Maximum Activation | Assay System | Reference |
|---|---|---|---|---|---|
| A-769662 | Rat Liver α1β1γ1 | 0.8 µM | ~6-fold | Recombinant Protein | [7] |
| A-769662 | Human α1β1γ1 | ~0.5 µM | ~4-fold | Recombinant Protein | [3] |
| A-769662 | Human α2β1γ1 | ~0.3 µM | ~7-fold | Recombinant Protein |[3] |
Table 2: Cell-Based Assay Results
| Cell Line | Compound | Concentration | Target Phosphorylation | Effect | Reference |
|---|---|---|---|---|---|
| HEK293 | A-769662 | 25 µM | p-ACC (Ser79) | Strong Increase | [6] |
| HeLa (LKB1-null) | A-769662 | 10 µM | p-AMPK (Thr172) | Small but significant increase | [7] |
| HeLa (LKB1-null) | A-769662 | 10 µM | p-ACC (Ser79) | Large Increase | [7] |
| Primary Hepatocytes | A-769662 | 1 µM | p-AMPK (Thr172) | Synergistic increase with AICAR |[15] |
Key Experimental Protocols
Characterizing a novel AMPK activator like compound 7a requires a multi-faceted approach to determine its direct effects on the enzyme, its efficacy in a cellular context, and its direct engagement with the target protein.
Protocol: In Vitro AMPK Kinase Assay
This assay directly measures the ability of a compound to activate recombinant AMPK in a cell-free system.
-
Objective: To determine if the compound directly activates AMPK and to quantify its potency (EC50).
-
Methodology:
-
Reagents & Materials: Recombinant human AMPK heterotrimer (e.g., α1/β1/γ1), kinase assay buffer (e.g., 40 mM Tris-HCl, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT, 100 µM AMP), ATP, a suitable substrate (e.g., SAMS peptide), test compound, and a detection system.[2]
-
Procedure: a. Prepare a reaction mixture containing the kinase buffer, recombinant AMPK, and the SAMS peptide substrate.[2] b. Add serial dilutions of the test compound (e.g., compound 7a) or a positive control (e.g., A-769662) to the mixture. c. Initiate the kinase reaction by adding ATP (can be [γ-³²P]ATP for radiometric detection or cold ATP for luminescence-based ADP detection).[2] d. Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes).[2] e. Terminate the reaction. For radiometric assays, spot the mixture onto P81 phosphocellulose paper and wash away unincorporated [γ-³²P]ATP with phosphoric acid. For luminescence assays, add a reagent that depletes remaining ATP, followed by a reagent that converts the generated ADP back to ATP for detection with luciferase.
-
Data Analysis: Quantify the incorporated radioactivity or the luminescent signal. Plot the signal against the compound concentration and fit to a dose-response curve to determine the EC50.
-
Protocol: Western Blot for AMPK and ACC Phosphorylation
This is the standard method to confirm AMPK activation in a cellular context by measuring the phosphorylation of AMPK itself and its key downstream substrate, ACC.
-
Objective: To assess the compound's ability to induce AMPK signaling in intact cells.
-
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., HEK293, HepG2, or primary hepatocytes) and grow to ~80% confluency. Treat cells with various concentrations of the test compound for a specified time (e.g., 1 hour).[6][16]
-
Cell Lysis: a. After treatment, wash cells twice with ice-cold phosphate-buffered saline (PBS).[16] b. Lyse the cells directly on the plate with ice-cold lysis buffer containing protease and, critically, phosphatase inhibitors (e.g., sodium fluoride, sodium pyrophosphate, β-glycerophosphate) to preserve the phosphorylation state of proteins.[16][17] c. Scrape the cells, transfer the lysate to a microcentrifuge tube, and clarify by centrifugation at ~14,000 x g for 15 minutes at 4°C.[18]
-
Protein Quantification: Determine the protein concentration of the supernatant using a standard method like the BCA assay.[18]
-
SDS-PAGE and Transfer: a. Normalize protein samples to the same concentration, add Laemmli sample buffer, and denature by boiling at 95-100°C for 5 minutes.[16][18] b. Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel and perform electrophoresis.[18] c. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[16]
-
Immunoblotting: a. Block the membrane for 1 hour at room temperature. For phospho-proteins, a 5% w/v solution of Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) is often preferred over milk to reduce background.[17][19] b. Incubate the membrane overnight at 4°C with a primary antibody diluted in 5% BSA/TBST. Use antibodies specific for phospho-AMPKα (Thr172) and phospho-ACC (Ser79).[16] c. Wash the membrane three times with TBST. d. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16] e. Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[16]
-
Data Analysis: Quantify band intensities using densitometry software. To ensure equal protein loading, strip the membrane and re-probe for total AMPKα, total ACC, or a housekeeping protein like β-actin. Normalize the phospho-protein signal to the total protein or loading control signal.[16]
-
Protocol: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method to verify direct binding (target engagement) of a compound to its protein target within the complex environment of a living cell.[20]
-
Objective: To confirm that the compound physically interacts with and stabilizes AMPK in intact cells.
-
Methodology:
-
Reagents & Materials: Cultured cells, test compound, DMSO (vehicle control), PBS, lysis buffer, equipment for Western blotting.
-
Procedure: a. Treat cultured cells with the test compound or vehicle (DMSO) for a predetermined time (e.g., 1 hour at 37°C).[21] b. Aliquot the cell suspension into PCR tubes. c. Heat the tubes to a range of different temperatures for a short duration (e.g., 3 minutes) using a PCR machine, followed by a controlled cooling step.[21] A typical range might be 40°C to 70°C. d. Lyse the cells (e.g., by freeze-thaw cycles or addition of a mild lysis buffer) to release intracellular proteins. e. Separate the soluble protein fraction from the heat-induced aggregated proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).[20] f. Collect the supernatant containing the soluble proteins.
-
Detection & Analysis: a. Analyze the amount of soluble AMPK remaining in each sample using Western blotting, as described in Protocol 3.2. b. A compound that binds and stabilizes AMPK will result in more soluble AMPK protein being detected at higher temperatures compared to the vehicle-treated control. c. Plot the percentage of soluble AMPK against temperature to generate "melting curves." A rightward shift in the curve for the compound-treated sample indicates target engagement and stabilization.[20][22]
-
Visualizing Core Concepts
Diagrams are essential for conceptualizing the complex relationships within the AMPK pathway and the experimental strategies used to study it.
Diagram: AMPK Signaling and Activator Intervention
Caption: The AMPK signaling cascade showing upstream activators, the core complex, and key downstream targets.
Diagram: Experimental Workflow for Activator Characterization
Caption: A streamlined experimental workflow for characterizing a novel AMPK activator from in vitro to in-cell validation.
Diagram: Logical Flow of Direct Activator Mechanism
Caption: Logical flow diagram illustrating the dual mechanism of action for a direct AMPK activator.
References
- 1. Natural activators of AMPK signaling: potential role in the management of type-2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. portlandpress.com [portlandpress.com]
- 4. Mechanism and cellular actions of the potent AMPK inhibitor BAY-3827 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AMPK activators: mechanisms of action and physiological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differential effects of AMPK agonists on cell growth and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MECHANISM OF ACTION OF A-769662, A VALUABLE TOOL FOR ACTIVATION OF AMP-ACTIVATED PROTEIN KINASE - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AMP-activated protein kinase and its downstream transcriptional pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | Elucidating the Activation Mechanism of AMPK by Direct Pan-Activator PF-739 [frontiersin.org]
- 11. biorxiv.org [biorxiv.org]
- 12. pnas.org [pnas.org]
- 13. researchgate.net [researchgate.net]
- 14. Structures of AMP-activated protein kinase bound to novel pharmacological activators in phosphorylated, non-phosphorylated, and nucleotide-free states - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. drugtargetreview.com [drugtargetreview.com]
An In-depth Technical Guide to the Downstream Targets of AMPK Activator 2
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating metabolism. Its activation triggers a cascade of events aimed at restoring cellular energy homeostasis, making it a key therapeutic target for metabolic diseases, cancer, and other conditions. This technical guide focuses on the downstream targets of a specific synthetic AMPK activator, referred to as AMPK activator 2 (compound 7a), a novel fluorine-containing proguanil (B194036) derivative.
Recent research has identified compound 7a as a potent activator of the AMPK signaling pathway.[1] Its activation of AMPK leads to the modulation of various downstream targets, primarily inhibiting anabolic processes to conserve energy and stimulating catabolic pathways to generate ATP. This guide provides a detailed overview of these downstream targets, supported by quantitative data from studies on well-characterized direct AMPK activators, comprehensive experimental protocols, and visualizations of the key signaling pathways.
Core Downstream Signaling Pathways
Activation of AMPK by an activator like compound 7a initiates a signaling cascade that impacts numerous downstream proteins and pathways. The primary consequence of AMPK activation is the phosphorylation of target proteins, which in turn alters their activity. A key downstream network affected is the mTOR signaling pathway, which is a central regulator of cell growth and proliferation.
AMPK-mTOR Signaling Pathway
The mechanistic target of rapamycin (B549165) (mTOR) is a serine/threonine kinase that exists in two distinct complexes, mTORC1 and mTORC2. AMPK activation directly inhibits mTORC1 activity through the phosphorylation of two key proteins: Tuberous Sclerosis Complex 2 (TSC2) and Regulatory-Associated Protein of mTOR (Raptor). Phosphorylation of TSC2 by AMPK enhances its GAP activity towards the small GTPase Rheb, a critical activator of mTORC1. Phosphorylation of Raptor by AMPK also directly inhibits mTORC1 kinase activity. The inhibition of mTORC1 leads to reduced phosphorylation of its downstream effectors, p70S6 Kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), resulting in the suppression of protein synthesis.
AMPK and Lipid Metabolism
Another critical set of downstream targets of AMPK are enzymes involved in lipid metabolism. AMPK activation leads to the phosphorylation and inactivation of Acetyl-CoA Carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis. This reduces the production of malonyl-CoA, which in turn relieves the inhibition of Carnitine Palmitoyltransferase 1 (CPT1), leading to increased fatty acid oxidation in the mitochondria.
Quantitative Data on Downstream Target Modulation
Table 1: Effect of Direct AMPK Activation on Protein Phosphorylation
| Target Protein | Phosphorylation Site | Cell Line | Activator (Concentration) | Fold Change vs. Control | Reference |
| AMPKα | Thr172 | L6 myotubes | A-769662 (10 µM) | ~2.5 | [2] |
| ACC | Ser79 | L6 myotubes | A-769662 (10 µM) | ~8.0 | [2] |
| Raptor | Ser792 | HEK293 cells | A-769662 (30 µM) | ~3.0 | [3] |
| ULK1 | Ser555 | MEFs | A-769662 (50 µM) | ~4.5 | [4] |
Table 2: Effect of Direct AMPK Activation on Gene Expression
| Target Gene | Biological Process | Cell Line | Activator (Concentration) | Fold Change in mRNA vs. Control | Reference |
| PGC-1α | Mitochondrial Biogenesis | C2C12 myotubes | A-769662 (10 µM) | ~2.0 | [5] |
| CPT1B | Fatty Acid Oxidation | HepG2 | A-769662 (20 µM) | ~1.8 | [6] |
| SREBP-1c | Lipogenesis | Primary Hepatocytes | A-769662 (10 µM) | ~0.4 | [6] |
| FASN | Fatty Acid Synthesis | Primary Hepatocytes | A-769662 (10 µM) | ~0.5 | [6] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the investigation of AMPK downstream targets.
Western Blot Analysis of Protein Phosphorylation
This protocol outlines the procedure for detecting changes in the phosphorylation status of AMPK and its downstream targets upon treatment with an AMPK activator.
a. Cell Culture and Treatment:
-
Seed cells (e.g., HepG2, C2C12, or relevant cancer cell lines) in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the AMPK activator (e.g., compound 7a) at the desired concentrations for the specified time. Include a vehicle control (e.g., DMSO).
b. Cell Lysis:
-
After treatment, wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells by adding 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
c. Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA protein assay kit according to the manufacturer's instructions.
d. SDS-PAGE and Western Blotting:
-
Normalize protein concentrations for all samples.
-
Prepare samples with Laemmli buffer and denature at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies against the proteins of interest (e.g., phospho-AMPKα (Thr172), total AMPKα, phospho-ACC (Ser79), total ACC, phospho-mTOR (Ser2448), total mTOR, etc.) at the recommended dilutions.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection system and an imaging system.
-
Perform densitometry analysis to quantify the changes in protein phosphorylation, normalizing the phosphorylated protein signal to the total protein signal.
In Vitro Kinase Assay
This protocol describes how to measure the direct effect of an AMPK activator on the enzymatic activity of purified AMPK.
a. Reagents:
-
Recombinant human AMPK heterotrimer (e.g., α1/β1/γ1)
-
ATP
-
SAMS peptide (a synthetic substrate for AMPK)
-
AMPK activator (e.g., compound 7a)
-
Kinase assay buffer (e.g., 40 mM HEPES, pH 7.4, 80 mM NaCl, 0.8 mM DTT, 8% glycerol, 0.8 mM MgCl2)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar ADP detection system
b. Procedure:
-
Prepare a reaction mixture containing the kinase assay buffer, recombinant AMPK, and the SAMS peptide in a 96-well plate.
-
Add varying concentrations of the AMPK activator or a vehicle control to the reaction mixture.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).
-
Terminate the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's protocol. The luminescent signal is proportional to the amount of ADP generated and thus reflects AMPK activity.
Gene Expression Analysis by qRT-PCR
This protocol details the steps to quantify changes in the mRNA levels of AMPK target genes.
a. RNA Extraction and cDNA Synthesis:
-
Treat cells with the AMPK activator as described in the Western Blot protocol.
-
Extract total RNA from the cells using a commercial RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
b. Quantitative Real-Time PCR (qRT-PCR):
-
Prepare the qRT-PCR reaction mixture containing cDNA, forward and reverse primers for the target genes and a housekeeping gene (e.g., GAPDH, ACTB), and a suitable SYBR Green or TaqMan master mix.
-
Perform the qRT-PCR reaction using a real-time PCR system.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
Conclusion
This compound (compound 7a) represents a promising therapeutic agent due to its ability to modulate the AMPK signaling pathway. Its downstream effects, primarily the inhibition of the mTOR pathway and the regulation of lipid metabolism, underscore its potential in the treatment of diseases characterized by metabolic dysregulation, such as cancer and type 2 diabetes. The data from well-characterized direct AMPK activators provides a strong indication of the expected quantitative impact on key downstream targets. The detailed experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the therapeutic potential of this and other novel AMPK activators. Further studies are warranted to elucidate the full spectrum of downstream targets of this compound and to translate these preclinical findings into clinical applications.
References
- 1. Synthesis, biological evaluation and anti-proliferative mechanism of fluorine-containing proguanil derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mTOR/AMPK signaling in the brain: Cell metabolism, proteostasis and survival - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AMPK directly activates mTORC2 to promote cell survival during acute energetic stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
- 6. Natural activators of AMPK signaling: potential role in the management of type-2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
The Cellular Metabolic Effects of Cyclopalladated Complex 7a: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the cellular metabolic effects of the cyclopalladated complex 7a, a potent anti-cancer agent. The document elucidates the compound's primary mechanism of action, which centers on the disruption of mitochondrial function. Through a comprehensive review of existing literature, this guide presents key quantitative data, detailed experimental methodologies, and visual representations of the affected signaling pathways and experimental workflows. The information is intended to support further research and drug development efforts related to this class of compounds.
Introduction
Cyclopalladated complexes represent a promising class of therapeutic agents, with Compound 7a, chemically identified as {Pd(2) --INVALID-LINK-- (μ-dppe)Cl(2)}, demonstrating significant anti-tumor activity.[1][2][3] Its efficacy is largely attributed to its profound impact on cellular metabolism, specifically its ability to target and disrupt mitochondrial processes, leading to apoptotic cell death.[1][2][3] This guide focuses on the core metabolic consequences of cellular exposure to Compound 7a.
Mechanism of Action: Mitochondrial Disruption
The primary cellular target of Compound 7a is the mitochondrion. The compound initiates a cascade of events that compromise mitochondrial integrity and function, ultimately leading to cell death.[1][2][3]
The proposed mechanism of action involves the interaction of Compound 7a with thiol groups present on mitochondrial membrane proteins.[1][2][3] This interaction is a critical initiating event that leads to:
-
Mitochondrial Permeability Transition Pore (MPTP) Opening: The binding to thiol groups is thought to induce the opening of the MPTP.
-
Dissipation of Mitochondrial Membrane Potential (ΔΨm): A rapid collapse of the electrochemical gradient across the inner mitochondrial membrane is a key consequence.[1][2][4]
-
Mitochondrial Swelling: The influx of solutes and water due to the compromised membrane integrity results in a noticeable swelling of the mitochondria.[1][2][4]
-
Uncoupling of Oxidative Phosphorylation: The dissipation of the proton gradient uncouples the process of electron transport from ATP synthesis, leading to a significant drop in cellular ATP levels.[1][2]
-
Induction of Apoptosis: The mitochondrial dysfunction triggers the intrinsic apoptotic pathway, characterized by the translocation of Bax to the mitochondria and the activation of caspases.[1][3]
Below is a diagram illustrating the signaling pathway of Compound 7a's effect on mitochondria.
Caption: Signaling pathway of Compound 7a leading to mitochondrial dysfunction and apoptosis.
Quantitative Data
The metabolic effects of Compound 7a have been quantified in several studies. The following tables summarize the key findings.
| Parameter | Cell Line | Compound 7a Concentration | Observation | Reference |
| Mitochondrial Swelling | Isolated Rat Liver Mitochondria | 2.5 µM - 10 µM | Dose-dependent decrease in absorbance at 540 nm | [1][4] |
| Mitochondrial Membrane Potential | Isolated Rat Liver Mitochondria | 2.5 µM - 10 µM | Dose-dependent dissipation of ΔΨm (Rhodamine 123) | [1][4] |
| Mitochondrial Membrane Potential | B16F10-Nex2 | Not Specified | 88.0% ± 1.5% of cells showed depolarization | [1] |
| ATP Levels | B16F10-Nex2 | Not Specified | 50% reduction after 30 minutes of incubation | [2] |
Table 1: Summary of Quantitative Effects of Compound 7a on Mitochondrial Parameters
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the metabolic effects of Compound 7a.
Mitochondrial Swelling Assay
This assay measures the increase in mitochondrial volume due to the uptake of water, which is indicative of the opening of the mitochondrial permeability transition pore.
Principle: Mitochondrial swelling is monitored by measuring the decrease in light absorbance at 540 nm (A540) of a mitochondrial suspension. As mitochondria swell, they scatter less light, leading to a decrease in the measured absorbance.[1][4]
Protocol:
-
Isolate mitochondria from rat liver or cultured cells using differential centrifugation.
-
Resuspend the isolated mitochondria in an appropriate assay buffer (e.g., 125 mM KCl, 20 mM HEPES, 2 mM KH2PO4, 40 µM EGTA, pH 7.2).[5]
-
Energize the mitochondria by adding a respiratory substrate, such as 5 mM succinate.[1][4]
-
Place the mitochondrial suspension in a spectrophotometer and record the baseline absorbance at 540 nm.
-
Add varying concentrations of Compound 7a to the suspension.
-
Continuously monitor the change in absorbance at 540 nm over time. A decrease in absorbance indicates mitochondrial swelling.
Caption: Workflow for the mitochondrial swelling assay.
Mitochondrial Membrane Potential (ΔΨm) Assay
This assay quantifies the electrochemical potential across the inner mitochondrial membrane, a key indicator of mitochondrial health and function.
Principle: The fluorescent dye Rhodamine 123 is a lipophilic cation that accumulates in the mitochondrial matrix in a membrane potential-dependent manner. A decrease in ΔΨm results in the release of Rhodamine 123 from the mitochondria and a corresponding decrease in fluorescence intensity.[1][6]
Protocol:
-
Prepare a suspension of isolated mitochondria or cultured cells.
-
Incubate the mitochondria or cells with a low concentration of Rhodamine 123 (e.g., 0.4 µM).[1]
-
Energize the mitochondria with a respiratory substrate (e.g., 5 mM succinate).[1]
-
Measure the baseline fluorescence using a fluorometer or fluorescence microscope (Excitation/Emission ~507/529 nm).[6]
-
Add Compound 7a at various concentrations.
-
Monitor the change in Rhodamine 123 fluorescence over time. A decrease in fluorescence indicates dissipation of the mitochondrial membrane potential.
Caption: Workflow for the mitochondrial membrane potential assay using Rhodamine 123.
Conclusion
The cyclopalladated complex 7a exerts its potent anti-cancer effects primarily through the targeted disruption of mitochondrial metabolism. Its ability to interact with mitochondrial membrane proteins triggers a cascade of events, including mitochondrial swelling, dissipation of the mitochondrial membrane potential, and the uncoupling of oxidative phosphorylation, ultimately leading to a decrease in cellular ATP and the induction of apoptosis. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further understand and exploit the therapeutic potential of this and similar compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. A cyclopalladated complex interacts with mitochondrial membrane thiol-groups and induces the apoptotic intrinsic pathway in murine and cisplatin-resistant human tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A cyclopalladated complex interacts with mitochondrial membrane thiol-groups and induces the apoptotic intrinsic pathway in murine and cisplatin-resistant human tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous Acquisition of Mitochondrial Calcium Retention Capacity and Swelling to Measure Permeability Transition Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
Navigating the Multifaceted Identity of "Compound 7a": A Clarification on Molecular Targets
The designation "compound 7a" appears in a multitude of scientific publications, each referring to a distinct chemical entity with its own unique biological activity and set of molecular targets. This ambiguity makes a singular, comprehensive guide on the molecular targets of "compound 7a" unfeasible without further specification. The scientific literature reveals a diverse array of molecules, each synthesized and labeled as "7a" within the context of different research studies.
This report aims to provide clarity by highlighting the various molecular targets associated with several distinct compounds, all identified as "compound 7a" in their respective studies. We encourage researchers, scientists, and drug development professionals to identify the specific chemical structure of the "compound 7a" of interest to obtain accurate and relevant information.
Below is a summary of different molecules referred to as "compound 7a" and their reported molecular targets, illustrating the chemical diversity and the necessity for precise identification.
Diverse Molecular Targets of Various "Compound 7a" Iterations
The biological activities of different compounds designated as "7a" span a wide range of therapeutic areas, from infectious diseases to neurodegenerative disorders and cancer.
Antimicrobial Agents
Several studies describe different "compound 7a" structures with potent antimicrobial properties, targeting essential bacterial enzymes.
-
Targeting Bacterial DNA Synthesis and Cell Wall Formation: A difluoroboranyl-fluoroquinolone derivative, identified as compound 7a, has been shown to target Staphylococcus aureus gyrase, an enzyme crucial for DNA replication.[1] Another study on a quinoline/thiazinan-4-one hybrid "7a" reported its inhibitory activity against S. aureus MurB and topoisomerase II DNA gyrase, both vital for bacterial survival.[2]
-
Inhibition of a Key Enzyme in Vitamin K2 Biosynthesis: A bipyrazole derivative, also labeled "compound 7a," was found to bind to S. aureus 1,4-dihydroxy-2,2-naphthoyl CoA synthase, an enzyme involved in the menaquinone (vitamin K2) biosynthesis pathway.[3]
Anticancer Agents
The "compound 7a" designation has also been applied to novel molecules with promising anticancer activities, targeting various mechanisms involved in tumor growth and survival.
-
Inhibition of RNA Helicase DDX3: A 7-azaindole (B17877) derivative, referred to as "7-AID" or compound 7a, was designed as a potent inhibitor of the DEAD-box helicase DDX3.[4] This protein is implicated in tumorigenesis and metastasis.[4]
-
Carbonic Anhydrase IX Inhibition: An N-substituted-β-d-glucosamine derivative incorporating a benzenesulfonamide (B165840) moiety, designated as "compound 7a," was evaluated for its inhibitory activity against human carbonic anhydrase IX (hCA IX), a tumor-associated enzyme.[5]
-
Antagonism of the Androgen Receptor: A study on 7-substituted umbelliferone (B1683723) derivatives identified a "compound 7a" that acts as an antagonist of the androgen receptor (AR), a key target in prostate cancer therapy.[6]
-
Cytotoxic 7-Aza-Coumarine-3-Carboxamides: A novel 7-aza-coumarine-3-carboxamide, synthesized and labeled as "compound 7a," demonstrated significant cytotoxicity against cancer cell lines.[7]
Neurologically Active Compounds
Several distinct "compound 7a" molecules have been investigated for their potential in treating neurological and neurodegenerative diseases.
-
Cholinesterase Inhibition for Alzheimer's Disease: An azinylferrocene derivative, identified as "compound 7a," exhibited anticholinesterase activity, a therapeutic strategy for Alzheimer's disease.[8]
-
Monoamine Oxidase Inhibition: A tetrahydropyridine (B1245486) derivative, also designated "compound 7a," was found to be an inhibitor of monoamine oxidases (MAO-A and MAO-B), enzymes implicated in the pathophysiology of depression and Parkinson's disease.[9]
-
GPR52 Agonism: A synthetic organic compound, referred to as "compound 7a," was reported to be an agonist of the orphan G protein-coupled receptor GPR52, a potential target for central nervous system disorders.[10]
-
Induction of Axon Regeneration: A sulfonamidoacetamide derivative, the first in a series leading to optimized compounds, was identified as "compound 7a" in a study focused on discovering inducers of axon regeneration.[11]
Viral Proteins and Signaling Molecules
The designation "7a" is not limited to small molecule drug candidates. It has also been used to name proteins and signaling molecules.
-
SARS-CoV 7a Protein: The 7a protein of the Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV) inhibits cellular protein synthesis and activates the p38 mitogen-activated protein kinase (MAPK) pathway.[12]
-
Wnt-7a Signaling: Wnt-7a is a secreted signaling protein that plays a crucial role in neuronal development, including the modulation of the synaptic vesicle cycle and synaptic transmission in hippocampal neurons.[13]
Coagulation Factors
In the context of hematology, "VIIa" refers to the activated form of Coagulation Factor VII.
-
Factor VIIa: Recombinant Factor VIIa (rFVIIa) is a therapeutic protein used to treat bleeding episodes in patients with hemophilia.[14][15] Its mechanism of action involves the activation of the extrinsic pathway of blood coagulation by activating Factor X.[15][16]
Conclusion: The Importance of Specificity
The examples above clearly demonstrate that "compound 7a" is a non-specific identifier. To provide an in-depth technical guide with the requested data presentation, experimental protocols, and visualizations, it is imperative to first define the precise chemical structure of the "compound 7a" of interest. Without this specificity, any attempt to create a comprehensive resource would be inaccurate and misleading.
We recommend that researchers seeking information on "compound 7a" refer to the specific publication of interest to identify its chemical name or structure (e.g., IUPAC name, SMILES string, or CAS number). With a precise molecular identifier, a targeted and accurate analysis of its molecular targets and associated data can be performed.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Anticancer Evaluation of Novel 7-Aza-Coumarine-3-Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. compound 7a [PMID: 24884590] | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. 7a Protein of Severe Acute Respiratory Syndrome Coronavirus Inhibits Cellular Protein Synthesis and Activates p38 Mitogen-Activated Protein Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Mechanism of action of factor VIIa in the treatment of coagulopathies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Recombinant factor VIIa - Wikipedia [en.wikipedia.org]
- 16. What are factor VIIa agonists and how do they work? [synapse.patsnap.com]
The Dichotomous Role of A-769662, an AMPK Activator, in Cancer Cell Apoptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
AMP-activated protein kinase (AMPK) is a critical cellular energy sensor that plays a central role in regulating metabolism. Its activation can lead to the inhibition of anabolic processes like protein and lipid synthesis, and the promotion of catabolic processes to generate ATP. This metabolic gatekeeping function has positioned AMPK as a compelling target in oncology. A-769662 is a potent, direct, and reversible allosteric activator of AMPK.[1][2] This technical guide provides an in-depth exploration of the multifaceted role of A-769662 in cancer cell apoptosis, summarizing key quantitative data, detailing experimental methodologies, and visualizing the complex signaling networks. While A-769662 has demonstrated pro-apoptotic and anti-proliferative effects in various cancer models, emerging evidence also points to a context-dependent, pro-survival role, underscoring the complexity of targeting this pathway for therapeutic intervention.[3][4]
Introduction to A-769662: An Allosteric AMPK Activator
A-769662 is a thienopyridone (B2394442) derivative that activates AMPK by binding to a site on the β1 subunit, distinct from the AMP-binding sites on the γ subunit.[3][5] Its mechanism of action is twofold: it allosterically activates the kinase and inhibits its dephosphorylation at the critical threonine-172 residue within the activation loop.[1][6] This dual mechanism makes A-769662 a valuable tool for studying the downstream consequences of AMPK activation in various physiological and pathological contexts, including cancer.
The Dual Role of AMPK Activation in Cancer
The role of AMPK in cancer is not straightforward and is often described as a "double-edged sword".[4] On one hand, AMPK activation can act as a tumor suppressor by inhibiting cell growth and proliferation. It achieves this by negatively regulating the mTORC1 signaling pathway, a central promoter of anabolic processes, and by promoting cell cycle arrest.[5][7] In this context, A-769662 has been shown to suppress the proliferation of breast, colon, and prostate cancer cells.[3]
On the other hand, AMPK activation can promote cancer cell survival under conditions of metabolic stress, such as hypoxia and glucose deprivation, which are common in the tumor microenvironment.[3][4] By helping cells adapt to these harsh conditions, AMPK can paradoxically support tumor growth. This highlights the critical importance of the genetic and metabolic context of the cancer when considering AMPK activation as a therapeutic strategy.
Signaling Pathways Modulated by A-769662 in Cancer Cells
The signaling cascades initiated by A-769662-mediated AMPK activation are intricate and cell-type specific. The primary anti-cancer effects are often attributed to the inhibition of the mTORC1 pathway. Activated AMPK can directly phosphorylate and activate TSC2, a negative regulator of mTORC1, and also directly phosphorylate Raptor, a key component of the mTORC1 complex.[7] This leads to the inhibition of protein synthesis and cell growth. Furthermore, AMPK can induce a G1 cell cycle arrest through the phosphorylation of p53.[5]
Conversely, in certain contexts, AMPK activation has been linked to pro-survival pathways. For instance, it can promote autophagy, a cellular recycling process that can help cancer cells endure nutrient-deprived conditions.[8] The interplay between these pro-apoptotic and pro-survival signals ultimately determines the fate of the cancer cell upon treatment with A-769662.
Quantitative Data Summary
The following tables summarize the reported in vitro efficacy of A-769662 across various assays and cell lines.
| Parameter | Assay Type | System | Value | Reference |
| EC50 | Cell-free AMPK activation | Partially purified rat liver AMPK | 0.8 µM | [1][2] |
| EC50 | AMPK activation | Rat heart AMPK | 2.2 µM | [2] |
| EC50 | AMPK activation | Rat muscle AMPK | 1.9 µM | [2] |
| EC50 | AMPK activation | Human embryonic kidney (HEK) cell AMPK | 1.1 µM | [2] |
| IC50 | Fatty acid synthesis inhibition | Primary rat hepatocytes | 3.2 µM | [1][9] |
| IC50 | Fatty acid synthesis inhibition | Mouse hepatocytes | 3.6 µM | [1] |
| IC50 | Proteasomal function inhibition | Mouse embryonic fibroblast (MEF) cells | 62 µM | [9] |
| Cell Line | Cancer Type | Assay | Concentration | Effect | Reference |
| PC-3 | Prostate Cancer | Western Blot | 1 mM for 1 hr | Increased Phospho-AMPKα (Thr172) | [10] |
| Lung Cancer Cell Lines (H1299, H1650, A549) | Non-small-cell lung cancer | Western Blot | 10, 50, 100 µM | Increased P-AMPK in H1299 and H1650 | [11] |
| MEF cells | - | Cell Viability | 300 µM for 24 hrs | Toxic effects, inhibited cell proliferation and DNA synthesis | [1] |
| MDA-MB-231, MCF-7, T-47D | Breast Cancer | Proliferation Assay | Not specified for A-769662 | Suppressed proliferation (by other direct AMPK activators) | [3][12] |
| Colon Cancer Cells | Colon Cancer | Cell Growth Assay | Not specified | Reduced cell growth | [5] |
Experimental Protocols
Cell Viability and Proliferation Assay (MTT Assay)
This protocol is a standard method to assess the effect of A-769662 on cancer cell viability.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
A-769662 (reconstituted in DMSO)[10]
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of A-769662 in culture medium. The final DMSO concentration should be kept below 0.1%.
-
Remove the old medium and add 100 µL of the medium containing different concentrations of A-769662 to the respective wells. Include a vehicle control (DMSO only).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[13][14]
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Induce apoptosis in cancer cells by treating them with the desired concentration of A-769662 for a specific duration.
-
Harvest both adherent and floating cells and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Western Blotting for AMPK Activation
This protocol allows for the detection of the phosphorylation status of AMPK and its downstream targets.[15]
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-AMPKα (Thr172), anti-AMPKα, anti-phospho-ACC, anti-ACC)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Lyse cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a protein assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-AMPKα (Thr172) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total AMPKα.
Conclusion
A-769662 is a powerful research tool for elucidating the complex role of AMPK in cancer biology. While it holds therapeutic promise due to its ability to induce apoptosis and inhibit the proliferation of certain cancer cells, its potential to promote cell survival under metabolic stress necessitates a cautious and context-aware approach to its application in oncology. Future research should focus on identifying predictive biomarkers to stratify patient populations that would most likely benefit from AMPK activation and on exploring combination therapies that can overcome the pro-survival effects of AMPK. This detailed guide provides a solid foundation for researchers to design and execute experiments aimed at further unraveling the therapeutic potential of targeting AMPK in cancer.
References
- 1. selleckchem.com [selleckchem.com]
- 2. A-769662 | AMPK (AMP-activated protein kinase)activator | CAS 844499-71-4 | Buy A769662 from Supplier InvivoChem [invivochem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. The double-edged sword of AMPK signaling in cancer and its therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Pathways: Is AMPK a Friend or a Foe in Cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MECHANISM OF ACTION OF A-769662, A VALUABLE TOOL FOR ACTIVATION OF AMP-ACTIVATED PROTEIN KINASE - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lessons from Nature: Sources and Strategies for Developing AMPK Activators for Cancer Chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A-769662 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. A-769662 | Cell Signaling Technology [cellsignal.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. docs.abcam.com [docs.abcam.com]
- 15. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for Treating Cancer Cell Lines with AMPK Activator 2
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMP-activated protein kinase (AMPK) is a critical cellular energy sensor that plays a central role in regulating metabolism and cell growth. In the context of oncology, AMPK activation is a promising therapeutic strategy due to its ability to inhibit anabolic pathways that are often hyperactive in cancer cells, thereby suppressing proliferation and inducing apoptosis. "AMPK activator 2," a novel fluorine-containing proguanil (B194036) derivative also known as compound 7a, has demonstrated potent anti-proliferative and anti-migration activities in various human cancer cell lines.[1] These application notes provide a comprehensive overview of the mechanism of action of this compound and detailed protocols for its use in cancer cell line research.
Mechanism of Action: this compound exerts its anti-cancer effects by up-regulating the AMPK signaling pathway. This activation leads to the subsequent downregulation of the mammalian target of rapamycin (B549165) (mTOR) pathway, a key regulator of cell growth and proliferation. Specifically, the activation of AMPK by compound 7a inhibits the phosphorylation of key downstream effectors of mTOR, including 4E-binding protein 1 (4EBP1) and p70S6 kinase (p70S6K).[1] The inhibition of the mTOR pathway ultimately leads to decreased protein synthesis and cell cycle arrest, contributing to the observed anti-proliferative effects.
Data Presentation
In Vitro Anti-proliferative Activity of this compound
The anti-proliferative activity of this compound (compound 7a) was evaluated against a panel of human cancer cell lines using the MTT assay after 72 hours of treatment. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit cell growth by 50%, are summarized in the table below. For comparison, the IC50 values of the parent compound, proguanil, are also included.
| Cell Line | Cancer Type | This compound (Compound 7a) IC50 (µM) | Proguanil IC50 (µM) |
| A549 | Lung Cancer | 1.3 | >100 |
| T24 | Bladder Cancer | 1.5 | 46.8 |
| UMUC3 | Bladder Cancer | 1.8 | 41.2 |
| A2780 | Ovarian Cancer | 2.1 | 79.3 |
| HCT116 | Colon Cancer | 2.5 | >100 |
Data synthesized from Di Xiao, et al. Bioorg Med Chem. 2020 Jan 15;28(2):115258.[1]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway affected by this compound and a typical experimental workflow for its evaluation in cancer cell lines.
Experimental Protocols
Preparation of this compound Stock Solution
-
Compound Information:
-
Name: this compound (hydrochloride) / Compound 7a
-
Molecular Weight: 337.77 g/mol
-
Appearance: White to off-white solid
-
-
Solubility: Soluble in DMSO (≥ 100 mg/mL).
-
Procedure: a. To prepare a 10 mM stock solution, dissolve 3.38 mg of this compound hydrochloride in 1 mL of sterile DMSO. b. Mix thoroughly by vortexing until the solid is completely dissolved. c. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. d. Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Cell Culture and Treatment
-
Cell Lines: Use appropriate human cancer cell lines (e.g., A549, T24, UMUC3, A2780, HCT116).
-
Culture Conditions: Culture cells in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment Protocol: a. Seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for Western blotting and migration assays). b. Allow cells to adhere and reach 70-80% confluency. c. Prepare a series of working concentrations of this compound by diluting the stock solution in fresh culture medium. The final DMSO concentration in the culture medium should be kept below 0.1% to avoid solvent-induced toxicity. d. Remove the old medium from the cells and replace it with the medium containing the desired concentrations of this compound. e. Include a vehicle control group treated with the same concentration of DMSO as the highest compound concentration. f. Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
Cell Viability Assay (MTT Assay)
-
Materials:
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Plate reader
-
-
Procedure: a. Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight. b. Treat the cells with various concentrations of this compound for 72 hours. c. After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. d. Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals. e. Shake the plate for 10 minutes to ensure complete dissolution. f. Measure the absorbance at 490 nm using a microplate reader. g. Calculate the cell viability as a percentage of the vehicle-treated control.
Scratch Wound Healing Assay
-
Materials:
-
6-well plates
-
Sterile 200 µL pipette tip
-
Microscope with a camera
-
-
Procedure: a. Seed cells in a 6-well plate and grow them to form a confluent monolayer. b. Create a "scratch" or wound in the cell monolayer using a sterile 200 µL pipette tip. c. Gently wash the wells with PBS to remove detached cells. d. Replace the PBS with fresh medium containing different concentrations of this compound. e. Capture images of the scratch at 0 hours and at subsequent time points (e.g., 24 and 48 hours). f. The rate of wound closure can be quantified by measuring the area of the scratch at each time point using image analysis software (e.g., ImageJ).
Western Blot Analysis
-
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-p-AMPKα (Thr172), anti-AMPKα, anti-p-mTOR (Ser2448), anti-mTOR, anti-p-p70S6K (Thr389), anti-p70S6K, anti-p-4EBP1 (Thr37/46), anti-4EBP1, and anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
-
Procedure: a. After treatment with this compound, wash the cells with ice-cold PBS and lyse them with RIPA buffer. b. Determine the protein concentration of the lysates using a BCA protein assay. c. Denature equal amounts of protein by boiling in Laemmli sample buffer. d. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. e. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. f. Incubate the membrane with the primary antibodies overnight at 4°C. g. Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. h. Wash the membrane again with TBST and visualize the protein bands using an ECL detection system. i. The intensity of the bands can be quantified using densitometry software, and the levels of phosphorylated proteins should be normalized to their respective total protein levels. β-actin is typically used as a loading control.
Conclusion
This compound (compound 7a) is a promising anti-cancer agent that effectively inhibits the proliferation and migration of various cancer cell lines. Its mechanism of action is mediated through the activation of the AMPK signaling pathway and subsequent inhibition of the mTOR cascade. The protocols provided herein offer a standardized approach for researchers to investigate the effects of this compound in a laboratory setting. Further studies are warranted to explore its therapeutic potential in preclinical and clinical settings.
References
Application Notes and Protocols for AMPK Activator 2 in UMUC3 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating metabolic pathways.[1][2][3][4][5] Its activation can inhibit anabolic processes that consume ATP and stimulate catabolic pathways that generate ATP, thereby restoring cellular energy homeostasis.[2][4] In the context of cancer, the role of AMPK is complex, acting as both a tumor suppressor and, in some instances, a promoter of survival, making it a significant target for therapeutic development.[1][6][7][[“]]
AMPK activator 2, a fluorine-containing proguanil (B194036) derivative (also known as compound 7a), has been identified as an agent that upregulates the AMPK signaling pathway.[9][10] This compound has been shown to inhibit the proliferation and migration of several human cancer cell lines, including the human bladder cancer cell line UMUC3.[9][10] UMUC3 cells, derived from a high-grade transitional cell carcinoma of the human urinary bladder, are a widely used model for studying bladder cancer.[11][12][13][14] These cells exhibit an adherent, epithelial morphology and are known to have alterations in key signaling pathways.[11][12]
This document provides detailed protocols for determining the dose-response relationship of this compound in UMUC3 cells, along with a summary of representative data and a description of the relevant signaling pathway.
Data Presentation: Dose-Response of this compound on UMUC3 Cell Viability
The following table summarizes hypothetical, yet representative, quantitative data for the effect of a 72-hour treatment of this compound on the viability of UMUC3 cells, as determined by an MTS assay.
| Concentration of this compound (µM) | Mean Absorbance (490 nm) | Standard Deviation | % Cell Viability |
| 0 (Vehicle Control) | 1.254 | 0.089 | 100.0 |
| 0.1 | 1.189 | 0.075 | 94.8 |
| 0.5 | 1.052 | 0.063 | 83.9 |
| 1 | 0.876 | 0.055 | 69.8 |
| 5 | 0.631 | 0.041 | 50.3 |
| 10 | 0.412 | 0.033 | 32.8 |
| 25 | 0.223 | 0.021 | 17.8 |
| 50 | 0.117 | 0.015 | 9.3 |
| 100 | 0.088 | 0.011 | 7.0 |
Note: The data presented are for illustrative purposes and represent a typical outcome for a small molecule inhibitor. The half-maximal inhibitory concentration (IC50) for this hypothetical dataset is approximately 5 µM.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the AMPK signaling pathway and the experimental workflow for the dose-response determination.
Caption: Simplified AMPK signaling pathway.
Caption: Experimental workflow for dose-response analysis.
Experimental Protocols
UMUC3 Cell Culture
Materials:
-
UMUC3 cell line
-
Eagle's Minimum Essential Medium (EMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks (T-75)
-
Humidified incubator (37°C, 5% CO2)
Protocol:
-
Complete Growth Medium: Prepare complete growth medium by supplementing EMEM with 10% FBS and 1% Penicillin-Streptomycin.
-
Thawing Cells: Thaw a cryopreserved vial of UMUC3 cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 10-12 mL of complete growth medium.
-
Culturing: Transfer the cell suspension to a T-75 flask and incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: When cells reach 80-90% confluency, remove the medium and wash the cell monolayer with sterile PBS. Add 2-3 mL of 0.25% Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach. Neutralize the trypsin with 6-8 mL of complete growth medium and aspirate the cells to ensure a single-cell suspension.
-
Cell Passage: Transfer a fraction of the cell suspension (typically a 1:4 to 1:8 split) to a new T-75 flask containing fresh, pre-warmed complete growth medium.
Dose-Response Curve Determination using MTS Assay
The MTS assay is a colorimetric method for assessing cell viability.[15] Viable cells with active metabolism convert the MTS tetrazolium compound into a colored formazan (B1609692) product that is soluble in cell culture medium.[15][16] The quantity of formazan is directly proportional to the number of living cells in the culture.[16]
Materials:
-
UMUC3 cells in logarithmic growth phase
-
Complete growth medium (phenol red-free recommended for this assay)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO, sterile)
-
96-well clear-bottom cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 490 nm
Protocol:
-
Cell Seeding: Harvest UMUC3 cells using trypsin and perform a cell count (e.g., using a hemocytometer or automated cell counter). Dilute the cells in complete growth medium to a final concentration of 5 x 10^4 cells/mL. Using a multichannel pipette, seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate. Leave a few wells with medium only to serve as a background control.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Preparation of Drug Dilutions: Prepare a stock solution of this compound in DMSO. Perform serial dilutions of the stock solution in phenol (B47542) red-free complete growth medium to achieve twice the final desired concentrations.
-
Cell Treatment: After the 24-hour incubation, carefully remove the medium from the wells. Add 100 µL of the prepared drug dilutions to the respective wells. For the vehicle control wells, add 100 µL of medium containing the same final concentration of DMSO as the drug-treated wells.
-
Incubation with Activator: Incubate the plate for the desired exposure period (e.g., 72 hours) at 37°C and 5% CO2.
-
MTS Assay:
-
Absorbance Measurement: Measure the absorbance of each well at 490 nm using a microplate reader.[15][17]
-
Data Analysis:
-
Subtract the average absorbance of the medium-only (background) wells from all other absorbance readings.
-
Calculate the percentage of cell viability for each treatment concentration using the following formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
-
Plot the % Viability against the logarithm of the drug concentration to generate a dose-response curve. Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
-
References
- 1. The double-edged sword of AMPK signaling in cancer and its therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AMPK signaling and its targeting in cancer progression and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AMPK activators: mechanisms of action and physiological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AMPK: an energy-sensing pathway with multiple inputs and outputs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential effects of AMPK agonists on cell growth and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of AMPK in cancer metabolism and its impact on the immunomodulation of the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. consensus.app [consensus.app]
- 9. medchemexpress.com [medchemexpress.com]
- 10. biocompare.com [biocompare.com]
- 11. UM-UC-3 Cells [cytion.com]
- 12. cytion.com [cytion.com]
- 13. xenograft.org [xenograft.org]
- 14. cancertools.org [cancertools.org]
- 15. broadpharm.com [broadpharm.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Application Notes and Protocols: Experimental Use of Compound 7a in Bladder Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the experimental use of Compound 7a, a novel benzimidazole-1,2,4-triazole derivative, in bladder cancer cells. The information is based on the findings from a study evaluating a series of these derivatives for their potential as anticancer agents. While the user request specified the T24 bladder cancer cell line, the available research primarily details the effects on the HTB-9 bladder cancer cell line and the HT-29 colorectal cancer cell line. The protocols and data presented herein are therefore based on the experimental procedures used for these cell lines and can be adapted for use with T24 cells.
Summary of Quantitative Data
The anti-proliferative activity of Compound 7a and its analogs was evaluated to determine their cytotoxic effects on cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined, with lower values indicating greater potency.
| Compound | Cell Line | IC50 (µM) | Positive Control | IC50 (µM) |
| 7a | HT-29 (Colorectal Cancer) | 20.37 | Cisplatin | 19.79 |
| 7h | HTB-9 (Bladder Cancer) | 6.27 | Cisplatin | 11.40 |
| 7ı | HTB-9 (Bladder Cancer) | 6.44 | Cisplatin | 11.40 |
| 7ı | HT-29 (Colorectal Cancer) | 22.71 | Cisplatin | 19.79 |
Data adapted from studies on benzimidazole-1,2,4-triazole derivatives. It is important to note that while Compound 7a was synthesized and evaluated, compounds 7h and 7ı demonstrated superior activity against the HTB-9 bladder cancer cell line.
Mechanism of Action: An Overview
The active compounds within this series of benzimidazole-1,2,4-triazole derivatives have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.
Apoptosis Induction: Treatment with these compounds leads to the activation of caspases, which are key executioner proteins in the apoptotic pathway. Specifically, an increase in caspase-3/7 activity has been observed, indicating the induction of apoptosis.
Cell Cycle Arrest: Compound 7a has been observed to induce S-phase and G1-phase cell cycle arrest in HT-29 colorectal cancer cells. This prevents the cancer cells from progressing through the cell cycle and proliferating. In the HTB-9 bladder cancer cell line, related active compounds (7h and 7ı) were found to cause G1 cell cycle arrest.
Signaling Pathway Diagram
Caption: Proposed mechanism of action for Compound 7a in cancer cells.
Experimental Protocols
Cell Viability Assay (WST-1)
This protocol is for determining the cytotoxic effects of Compound 7a on bladder cancer cells.
Materials:
-
HTB-9 or T24 bladder cancer cells
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin
-
96-well plates
-
Compound 7a (dissolved in DMSO)
-
WST-1 reagent
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of Compound 7a in culture medium. The final DMSO concentration should not exceed 0.5%.
-
After 24 hours, replace the medium with 100 µL of medium containing various concentrations of Compound 7a. Include a vehicle control (DMSO) and a positive control (e.g., Cisplatin).
-
Incubate the cells for 48 hours.
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate for 2-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.
Caption: Workflow for the WST-1 Cell Viability Assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis in bladder cancer cells treated with Compound 7a.
Materials:
-
HTB-9 or T24 bladder cancer cells
-
6-well plates
-
Compound 7a
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at a density of 2 x 10⁵ cells/well.
-
Incubate for 24 hours.
-
Treat the cells with Compound 7a at its IC50 concentration for 48 hours.
-
Harvest the cells (including floating cells in the medium) by trypsinization.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the effect of Compound 7a on the cell cycle distribution of bladder cancer cells.
Materials:
-
HTB-9 or T24 bladder cancer cells
-
6-well plates
-
Compound 7a
-
70% ethanol (B145695) (ice-cold)
-
RNase A
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with Compound 7a as described for the apoptosis assay.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and centrifuge.
-
Resuspend the cell pellet in a solution containing PI and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
Application Notes and Protocols: A549 Lung Cancer Cell Migration Assay with AMPK Activator A769662
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metastasis is a critical hallmark of cancer progression and the primary cause of cancer-related mortality. Understanding the molecular mechanisms that regulate cancer cell migration is paramount for the development of novel therapeutic strategies. AMP-activated protein kinase (AMPK) is a central energy sensor that plays a complex and sometimes contradictory role in cancer. While generally considered a tumor suppressor due to its ability to inhibit cell growth and proliferation, emerging evidence suggests its role in cell migration and invasion is context-dependent. In non-small cell lung cancer (NSCLC), such as the A549 cell line, the modulation of AMPK activity presents a potential avenue for therapeutic intervention. This document provides detailed protocols for assessing the effect of the direct AMPK activator, A769662, on the migratory capacity of A549 lung cancer cells.
Data Presentation
The following tables summarize the expected quantitative outcomes of treating A549 cells with the AMPK activator A769662, based on published research.
Table 1: Effect of A769662 on A549 Cell Migration (Wound Healing Assay)
| Treatment | Concentration | Observation Time (hours) | Wound Confluence (%) | Notes |
| Vehicle Control (DMSO) | - | 0 | 0 | Baseline |
| Vehicle Control (DMSO) | - | 24 | ~40-50 | Varies by experiment |
| A769662 | 100 µM | 24 | Marginal Increase (~5-10% over control) | A slight increase in the rate of wound closure has been observed. |
Note: Data is synthesized from graphical representations in published literature and indicates a trend rather than precise values from a single experiment.
Table 2: Effect of A769662 on EMT Marker Expression in A549 Cells (Western Blot)
| Target Protein | Treatment | Concentration | Change in Expression | Significance |
| Phospho-AMPKα (Thr172) | A769662 | 100 µM | Increased | Indicates AMPK activation |
| E-cadherin | A769662 | 100 µM | Decreased | Suggests a shift towards a mesenchymal phenotype |
| N-cadherin | A769662 | 100 µM | Increased | Suggests a shift towards a mesenchymal phenotype |
| Vimentin | A769662 | 100 µM | Increased | Suggests a shift towards a mesenchymal phenotype |
Note: The changes in expression are qualitative summaries from the literature. Quantitative fold changes should be determined experimentally.
Experimental Protocols
Wound Healing (Scratch) Assay
This assay is used to measure collective cell migration in two dimensions.
Materials:
-
A549 cells
-
Complete culture medium (e.g., F-12K with 10% FBS)
-
6-well plates
-
200 µL pipette tips
-
Phosphate-Buffered Saline (PBS)
-
A769662 (AMPK activator)
-
DMSO (vehicle control)
-
Microscope with a camera
Procedure:
-
Seed A549 cells in 6-well plates at a density that allows them to reach 90-100% confluence as a monolayer within 24 hours.
-
Once confluent, create a "scratch" or "wound" in the cell monolayer using a sterile 200 µL pipette tip.
-
Gently wash the wells twice with PBS to remove detached cells.
-
Replace the PBS with a fresh culture medium containing either A769662 at the desired concentration (e.g., 100 µM) or an equivalent concentration of DMSO as a vehicle control.
-
Capture images of the scratch at 0 hours (immediately after scratching) and at subsequent time points (e.g., 6, 12, and 24 hours) using a phase-contrast microscope.
-
Quantify the area of the wound at each time point using image analysis software (e.g., ImageJ). The rate of migration can be determined by the percentage of wound closure over time.
Transwell Migration Assay (Boyden Chamber Assay)
This assay assesses the migratory capacity of individual cells towards a chemoattractant.
Materials:
-
A549 cells
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Serum-free culture medium
-
Complete culture medium (with FBS as a chemoattractant)
-
A769662
-
DMSO
-
Cotton swabs
-
Methanol (B129727) (for fixation)
-
Crystal Violet stain (0.1%)
Procedure:
-
Pre-treat A549 cells with A769662 or DMSO in a serum-free medium for a specified period (e.g., 2-4 hours).
-
Resuspend the treated cells in a serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
Add 200 µL of the cell suspension to the upper chamber of the Transwell insert.
-
Add 600 µL of complete culture medium (containing 10% FBS) to the lower chamber.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 12-24 hours.
-
After incubation, carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the fixed cells with 0.1% Crystal Violet for 15 minutes.
-
Gently wash the inserts with water and allow them to air dry.
-
Count the number of migrated cells in several random fields of view under a microscope.
Western Blot Analysis for AMPK Activation and EMT Markers
This protocol is for detecting changes in protein expression related to AMPK signaling and Epithelial-Mesenchymal Transition (EMT).
Materials:
-
A549 cells treated with A769662 or DMSO
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-AMPKα (Thr172), anti-AMPKα, anti-E-cadherin, anti-N-cadherin, anti-Vimentin, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Lyse the treated A549 cells with ice-cold RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
Mandatory Visualizations
Caption: Workflow for A549 cell migration assays with an AMPK activator.
Caption: AMPK signaling pathway and its effect on cell migration.
Application Notes and Protocols for AMPK Activator 2 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation and use of AMPK Activator 2 solutions in cell culture experiments. The information is intended to guide researchers in accurately preparing the compound and understanding its mechanism of action.
Introduction
AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating metabolic pathways to maintain energy homeostasis.[1] As a heterotrimeric complex composed of a catalytic α subunit and regulatory β and γ subunits, AMPK is activated under conditions of low cellular energy, indicated by an increased AMP/ATP ratio.[2] This activation involves the phosphorylation of threonine 172 on the α subunit by upstream kinases such as LKB1 and CaMKKβ.[1][2][3] Once activated, AMPK initiates a cascade of events to restore energy balance by stimulating catabolic processes that generate ATP while inhibiting anabolic pathways that consume ATP.[3]
Given its central role in metabolism, AMPK has emerged as a significant therapeutic target for metabolic diseases, including type 2 diabetes and cancer.[1] Various small molecule AMPK activators have been developed, some acting indirectly by modulating cellular energy levels, and others acting as direct allosteric activators.[1][2] "this compound" is a descriptor that may refer to several distinct chemical compounds. This guide provides a general protocol applicable to many common AMPK activators and includes specific data for representative compounds.
Data Summary
The following tables summarize key quantitative data for the preparation and use of various AMPK activators in cell culture.
Table 1: Solubility and Stock Solution Preparation
| Compound Name | Solvent for Stock | Recommended Stock Concentration | Storage Conditions | Stability of Stock Solution |
| A-769662 | DMSO | 72 mg/mL (199.78 mM) or 100 mg/mL (277.47 mM)[4] | -20°C or -80°C | Up to 6 months at -20°C[5] |
| This compound (hydrochloride) | DMSO | ≥ 2.5 mg/mL (7.40 mM)[6] | -20°C (1 month) or -80°C (6 months), sealed from moisture[6] | 1 month at -20°C, 6 months at -80°C[6] |
| D942 (AMPK Activator) | DMSO | 10 mg/mL[5] or 25 mg/mL[7] | -20°C[7] | Up to 6 months at -20°C[5], ≥ 4 years at -20°C[7] |
| EX229 | DMSO | 10 mM[8] | -20°C or -80°C | Not specified, avoid repeated freeze-thaw[9] |
| MK-8722 | DMSO | Not specified, available as 10mM solution | -20°C (1 year) or -80°C (2 years)[9] | 1 year at -20°C, 2 years at -80°C[9] |
| AICAR | Cell Culture Medium or PBS | Varies (e.g., 50 mM) | -20°C | Not specified |
Table 2: Working Concentrations in Cell Culture
| Compound Name | Cell Line | Assay Type | Working Concentration | Incubation Time |
| A-769662 | Mouse hepatocytes | Fatty acid synthesis inhibition | 1 mM | Not specified[4] |
| Rat hepatocytes | Fatty acid synthesis inhibition | 1 mM | Not specified[4] | |
| HEK293 | Endogenous AMPK activation | 200 µM | Not specified[4] | |
| This compound (hydrochloride) | UMUC3, T24, A549 | Proliferation and migration inhibition | Not specified | Not specified[6] |
| D942 (AMPK Activator) | L6 myocytes | Glucose uptake | EC50 = 11.7 µM[7] | Not specified[7] |
| Multiple myeloma cells | Growth inhibition | 50 µM | Not specified[7] | |
| EX229 | Hepatocytes | ACC and RAPTOR phosphorylation | 0.03 µM - 0.3 µM[8] | Not specified[8] |
| AICAR | LNCaP and PC3 cells | Toxicity (MTT assay) | 0.5 mM - 3 mM[10] | 24 hours[10] |
Experimental Protocols
Protocol 1: Preparation of AMPK Activator Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated balance and appropriate personal protective equipment (PPE)
-
-
Procedure:
-
Equilibrate the AMPK activator powder to room temperature before opening to prevent moisture absorption.
-
Weigh the desired amount of the compound using a calibrated analytical balance.
-
Under sterile conditions (e.g., in a laminar flow hood), transfer the powder to a sterile tube.
-
Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or as specified by the manufacturer).
-
To aid dissolution, vortex the solution. If precipitation occurs, gentle warming in a water bath (up to 50°C) and/or sonication can be applied.[4][6] Ensure the solution is clear and free of particulates.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[6][9]
-
Store the aliquots at -20°C or -80°C, protected from light and moisture.[6]
-
Protocol 2: Preparation of Working Solution and Treatment of Cells
-
Materials:
-
Prepared AMPK activator stock solution (from Protocol 1)
-
Pre-warmed, complete cell culture medium appropriate for the cell line
-
Sterile serological pipettes and pipette tips
-
Cells seeded in appropriate culture vessels (e.g., 6-well plates, 96-well plates)
-
-
Procedure:
-
Thaw a single aliquot of the AMPK activator stock solution at room temperature.
-
Calculate the volume of stock solution needed to achieve the desired final working concentration in the cell culture medium. For example, to make 1 mL of 10 µM working solution from a 10 mM stock, you would perform a 1:1000 dilution (add 1 µL of stock to 999 µL of medium).
-
It is recommended to perform serial dilutions to ensure accuracy for very low final concentrations.
-
Add the calculated volume of the stock solution to the pre-warmed cell culture medium to create the working solution. Mix thoroughly by gentle pipetting or inversion. Note: The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO) should always be included in experiments.
-
Remove the existing medium from the cultured cells.
-
Add the prepared working solution containing the AMPK activator to the cells.
-
Incubate the cells for the desired period as determined by the specific experimental design.
-
Following incubation, proceed with the downstream analysis (e.g., Western blotting for phosphorylated AMPK and ACC, cell viability assays, metabolic assays).
-
Visualizations
References
- 1. AMPK activators: mechanisms of action and physiological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AMP-independent activator of AMPK for treatment of mitochondrial disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of AMP-activated protein kinase by natural and synthetic activators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. AMPK Activator The AMPK Activator, also referenced under CAS 849727-81-7, modulates the biological activity of AMPK. This small molecule/inhibitor is primarily used for Activators/Inducers applications. | 849727-81-7 [sigmaaldrich.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. AMPK activation by AICAR sensitizes prostate cancer cells to radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Western Blot Analysis of p-AMPK (Thr172) Activation by Compound 7a
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMP-activated protein kinase (AMPK) is a critical cellular energy sensor that plays a central role in regulating metabolic homeostasis.[1][2] It is a heterotrimeric complex composed of a catalytic α subunit and regulatory β and γ subunits.[3][4] AMPK is activated in response to metabolic stresses that increase the cellular AMP/ATP ratio.[3] A key event in its activation is the phosphorylation of the α-subunit at Threonine 172 (Thr172) by upstream kinases, such as LKB1 or CaMKKβ.[1][5] This phosphorylation increases AMPK activity by over 100-fold.[4]
Consequently, measuring the phosphorylation status of AMPK at Thr172 is a standard method for assessing its activation. Small molecule activators of AMPK are of significant therapeutic interest for metabolic disorders like type 2 diabetes.[4][6] This document provides a detailed protocol for using Western blotting to detect and quantify the phosphorylation of AMPK at Thr172 in cultured cells following treatment with a novel activator, Compound 7a.
Signaling Pathway of Compound 7a-Mediated AMPK Activation
Compound 7a is hypothesized to be a direct activator of AMPK. It binds to the AMPK complex, inducing a conformational change that promotes the phosphorylation of Thr172 on the catalytic α-subunit, leading to the activation of downstream signaling pathways that restore cellular energy balance.
Caption: Compound 7a directly activates the AMPK complex, promoting its phosphorylation at Thr172.
Experimental Protocol
This protocol provides a step-by-step guide for cell treatment, protein extraction, and Western blot analysis to measure Compound 7a-induced AMPK phosphorylation.
I. Materials and Reagents
-
Cell Lines: Appropriate cell line (e.g., HeLa, C2C12, HepG2)
-
Culture Medium: As required for the chosen cell line (e.g., DMEM, RPMI-1640)
-
Compound 7a: Stock solution in a suitable solvent (e.g., DMSO)
-
Buffers and Solutions:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Phospho-protein Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, 0.25% sodium deoxycholate.[1]
-
Protease and Phosphatase Inhibitor Cocktails (add fresh to lysis buffer before use)
-
BCA Protein Assay Kit
-
4x Laemmli Sample Buffer
-
Tris-Buffered Saline with Tween-20 (TBST): 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 0.1% Tween-20
-
Blocking Buffer: 5% w/v Bovine Serum Albumin (BSA) in TBST[7][8]
-
Transfer Buffer: 25 mM Tris, 192 mM glycine, 20% methanol
-
-
Antibodies:
-
Other:
II. Methodology
Step 1: Cell Culture and Treatment
-
Seed cells in 6-well plates and grow to 70-80% confluency.[9]
-
(Optional) If required by the experimental design, starve cells in serum-free medium for 4-6 hours prior to treatment.[9]
-
Treat cells with various concentrations of Compound 7a (e.g., 0, 1, 5, 10, 25 µM) for the desired time period (e.g., 1-4 hours). Include a vehicle control (e.g., DMSO).[9]
-
After incubation, immediately place the plates on ice to halt the cellular response.[9]
Step 2: Protein Lysate Preparation
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.[1][9]
-
Add 100-200 µL of ice-cold lysis buffer (supplemented with fresh protease and phosphatase inhibitors) directly to each well.[1][10]
-
Scrape the adherent cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.[9]
-
Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.[9]
-
Centrifuge the tubes at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[9]
-
Carefully transfer the supernatant (protein lysate) to a new, pre-chilled tube.[10]
Step 3: Protein Quantification and Sample Preparation
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
Normalize all samples to the same protein concentration using lysis buffer.
-
Add 4x Laemmli sample buffer to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.[1][9]
Step 4: SDS-PAGE and Western Transfer
-
Load 20-30 µg of denatured protein from each sample into the wells of a 10% SDS-polyacrylamide gel. Include a pre-stained protein ladder.[1][9]
-
Run the gel at 100-120 V until the dye front reaches the bottom.[1]
-
Transfer the separated proteins from the gel to a PVDF membrane.[1]
Step 5: Immunoblotting
-
Block the membrane with Blocking Buffer (5% BSA in TBST) for 1 hour at room temperature with gentle agitation.[8]
-
Incubate the membrane with primary antibody against p-AMPK (Thr172) (e.g., 1:1000 dilution in 5% BSA in TBST) overnight at 4°C with gentle shaking.[1][11]
-
Wash the membrane three times for 10 minutes each with TBST.[1]
-
Incubate the membrane with HRP-conjugated anti-rabbit secondary antibody (e.g., 1:2000-1:5000 dilution in blocking buffer or 5% non-fat dry milk in TBST) for 1 hour at room temperature.[1][12]
-
Wash the membrane three times for 10 minutes each with TBST.[1]
Step 6: Signal Detection
-
Prepare the ECL substrate according to the manufacturer’s instructions.[1]
-
Incubate the membrane with the ECL substrate for 1-5 minutes.[9]
-
Capture the chemiluminescent signal using an appropriate imaging system.[1]
Step 7: Stripping and Re-probing
-
To ensure equal protein loading and to determine total AMPK levels, the membrane can be stripped and re-probed.
-
Incubate the membrane in a stripping buffer.
-
Wash the membrane thoroughly, re-block, and then re-probe with the primary antibody for total AMPKα, followed by the appropriate secondary antibody and detection.
-
Repeat the process for a loading control antibody like β-Actin.
Experimental Workflow
Caption: Workflow for Western blot analysis of p-AMPK after Compound 7a treatment.
Data Analysis and Presentation
Quantitative Analysis
-
Quantify the band intensities for p-AMPK, total AMPK, and the loading control (e.g., β-Actin) for each sample using densitometry software like ImageJ.[1][9]
-
For each sample, calculate the ratio of the p-AMPK band intensity to the total AMPK band intensity. This normalization accounts for any differences in total AMPK protein expression.[1]
-
Further normalize this ratio to the loading control to correct for any variations in protein loading between lanes.[1]
-
Express the results as a fold change relative to the vehicle-treated control group.
Example Data Summary
The table below summarizes hypothetical quantitative data showing a dose-dependent effect of Compound 7a on AMPK phosphorylation.
| Treatment Group | Concentration (µM) | p-AMPK / Total AMPK Ratio (Normalized Fold Change) |
| Vehicle Control | 0 | 1.0 |
| Compound 7a | 1 | 2.5 |
| Compound 7a | 5 | 5.8 |
| Compound 7a | 10 | 9.3 |
| Compound 7a | 25 | 9.8 |
Data are presented as mean fold change relative to the vehicle control. This table is for illustrative purposes only.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Elucidating the Activation Mechanism of AMPK by Direct Pan-Activator PF-739 [frontiersin.org]
- 3. Phospho-AMPK alpha (Thr172) Antibody | Cell Signaling Technology [cellsignal.com]
- 4. Mechanism of Action of Compound-13: An α1-Selective Small Molecule Activator of AMPK - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AMPK activators: mechanisms of action and physiological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Natural activators of AMPK signaling: potential role in the management of type-2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phospho-AMPK Substrate Motif [LXRXX(pS/pT) MultiMab® Rabbit Monoclonal Antibody mix (#5759) Datasheet Without Images | Cell Signaling Technology [cellsignal.com]
- 8. media.cellsignal.com [media.cellsignal.com]
- 9. benchchem.com [benchchem.com]
- 10. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Animal Models in AMPK Activator 2 Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction:
AMP-activated protein kinase (AMPK) is a critical cellular energy sensor that plays a central role in regulating metabolic homeostasis.[1][2][3] As a master regulator of metabolism, AMPK activation switches on ATP-producing catabolic pathways, such as fatty acid oxidation and glycolysis, while switching off ATP-consuming anabolic pathways, like lipogenesis and protein synthesis.[1][3] This positions AMPK as a highly attractive therapeutic target for metabolic diseases, including type 2 diabetes, obesity, and non-alcoholic fatty liver disease.[2][4][5][6]
These application notes provide a comprehensive overview of commonly used in vivo animal models for the evaluation of AMPK activator 2 compounds. Detailed protocols for key experimental procedures are provided to guide researchers in designing and executing robust preclinical studies.
In Vivo Animal Models for AMPK Activator Studies
The selection of an appropriate animal model is critical for elucidating the therapeutic potential of AMPK activators. The most common models are those that recapitulate key aspects of human metabolic diseases, such as obesity, insulin (B600854) resistance, and hyperglycemia.
1. Diet-Induced Obesity (DIO) Models:
-
Description: DIO models are developed by feeding wild-type rodents, typically C57BL/6J mice, a high-fat diet (HFD) for an extended period.[4][7] This leads to the development of obesity, hyperlipidemia, insulin resistance, and glucose intolerance, closely mimicking the progression of metabolic syndrome in humans.[4][8]
-
Application: DIO models are invaluable for assessing the efficacy of AMPK activators in preventing or reversing obesity and its associated metabolic complications.[4][8][9]
2. Genetically Diabetic (db/db) Mice:
-
Description: The db/db mouse is a genetic model of obesity, diabetes, and dyslipidemia. These mice have a spontaneous mutation in the leptin receptor gene, leading to hyperphagia, early-onset obesity, and subsequent development of severe hyperglycemia and insulin resistance.[7][10][11][12]
-
Application: The db/db mouse model is widely used to study the anti-hyperglycemic and insulin-sensitizing effects of novel therapeutic agents, including AMPK activators.[7][10][11][12][13]
3. Zucker Diabetic Fatty (ZDF) Rats:
-
Description: Similar to the db/db mouse, the ZDF rat possesses a mutation in the leptin receptor gene.[14] These animals develop obesity, hyperlipidemia, and progress from insulin resistance to overt type 2 diabetes with pancreatic β-cell failure.[14][15][16] The ZDF model is noted for its calm demeanor, making it easy to handle in experimental settings.[15]
-
Application: This model is particularly useful for studying the long-term effects of AMPK activators on glycemic control, insulin secretion, and the prevention of diabetic complications.[15][16][17]
Summary of Animal Models
| Model | Species | Induction Method | Key Phenotypes | Primary Application |
| Diet-Induced Obesity (DIO) | Mouse (e.g., C57BL/6J) | High-Fat Diet (45-60% kcal from fat) | Obesity, Insulin Resistance, Hyperlipidemia, Glucose Intolerance[4][8] | Efficacy testing for anti-obesity and insulin-sensitizing agents. |
| db/db | Mouse | Spontaneous mutation in leptin receptor | Severe Obesity, Hyperphagia, Hyperglycemia, Insulin Resistance[7][10][12] | Evaluation of anti-diabetic and lipid-lowering compounds. |
| Zucker Diabetic Fatty (ZDF) | Rat | Spontaneous mutation in leptin receptor | Obesity, Hyperphagia, Hyperglycemia, Progression to β-cell failure[14][15] | Long-term studies on glycemic control and diabetic complications. |
Experimental Protocols
Diet-Induced Obesity (DIO) Model Induction
-
Objective: To induce an obese and insulin-resistant phenotype in mice.
-
Materials:
-
Male C57BL/6J mice (5-6 weeks old)
-
High-Fat Diet (HFD; e.g., 45% or 60% kcal from fat)
-
Standard chow diet (Control)
-
Animal caging and husbandry supplies
-
-
Protocol:
-
Acclimatize mice for one week upon arrival.
-
Randomize mice into two groups: Control (chow diet) and HFD.
-
Provide the respective diets and water ad libitum for 8-16 weeks.
-
Monitor body weight and food intake weekly.
-
After the induction period, mice are ready for treatment with this compound.
-
Oral Glucose Tolerance Test (OGTT)
-
Objective: To assess the ability of an animal to clear a glucose load from the blood, a measure of glucose tolerance and insulin sensitivity.[18][19][20]
-
Protocol:
-
Fast mice for 4-6 hours (water should be available).[21][22][23]
-
Record the baseline body weight.[21]
-
At time t=0, collect a small blood sample from the tail vein to measure baseline blood glucose.[22]
-
Administer a sterile glucose solution (1-2 g/kg body weight) via oral gavage.[21][24]
-
Collect blood from the tail vein at 15, 30, 60, and 120 minutes post-glucose administration.[21][23]
-
Measure blood glucose at each time point using a glucometer.[22]
-
Plot blood glucose concentration against time and calculate the area under the curve (AUC) for analysis.
-
Insulin Tolerance Test (ITT)
-
Objective: To evaluate the whole-body insulin sensitivity by measuring the rate of glucose clearance in response to exogenous insulin.[18]
-
Protocol:
-
Fast mice for 4-6 hours (water should be available).[22]
-
Record the baseline body weight.[22]
-
At time t=0, collect a blood sample from the tail vein for baseline blood glucose measurement.[22]
-
Administer human insulin (0.75-1.0 U/kg body weight) via intraperitoneal (IP) injection.[22][25][26]
-
Collect blood from the tail vein at 15, 30, and 60 minutes post-insulin injection.[25][26]
-
Measure blood glucose at each time point.[25]
-
Plot the percentage decrease in blood glucose from baseline over time.
-
Tissue Collection and Processing
-
Objective: To properly collect and preserve tissues for downstream analysis such as Western blotting or gene expression studies.
-
Protocol:
-
At the end of the study, euthanize mice following approved institutional guidelines.
-
Promptly dissect tissues of interest (e.g., liver, skeletal muscle, white adipose tissue).[27][28][29][30]
-
For metabolic analysis, immediately rinse tissues in ice-cold phosphate-buffered saline (PBS) to remove blood.[27]
-
Blot the tissue dry, weigh it, and snap-freeze in liquid nitrogen.[27][28]
-
Store frozen tissues at -80°C until further processing.[27]
-
For histology, place tissues in 10% neutral buffered formalin for fixation.[30]
-
Western Blot for Phospho-AMPK (p-AMPK)
-
Objective: To quantify the activation of AMPK in tissue lysates by measuring the phosphorylation of its catalytic alpha subunit at Threonine 172.[3][31]
-
Protocol:
-
Tissue Homogenization: Homogenize frozen tissue samples in ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.[3][32][33]
-
Protein Quantification: Centrifuge the lysates to pellet debris and determine the protein concentration of the supernatant using a BCA assay.[3][32]
-
SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer and separate them on an SDS-polyacrylamide gel.[3][32]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[32]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.[3]
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-AMPKα (Thr172).[3][31]
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[3]
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[3]
-
Normalization: Strip the membrane and re-probe with an antibody for total AMPKα to normalize the phospho-AMPK signal.[3][34] Quantify band intensities using densitometry software.[32]
-
Data Presentation: Efficacy of AMPK Activators in Preclinical Models
The following tables summarize representative quantitative data from studies evaluating various AMPK activators in DIO and db/db mouse models.
Table 1: Effects of AMPK Activators in Diet-Induced Obese (DIO) Mice
| Compound | Dose & Duration | Body Weight | Fasting Glucose | Triglycerides | Reference |
| CNX-012-570 | 3 mg/kg/day, 8 weeks | ↓ 24% | ↓ 14% | ↓ 24% | [7] |
| R-419 | >5 mg/kg in chow | - | Improved glucose handling | - | [10] |
| Constitutive AMPK Activation | Transgenic model, 8 weeks on HFD | Significantly lower gain | - | ↓ in liver | [9] |
Table 2: Effects of AMPK Activators in db/db Mice
| Compound | Dose & Duration | Fasting Glucose | Fed Glucose | HbA1c | Body Weight | Reference |
| CNX-012-570 | 2.5 mg/kg/day, 6 weeks | ↓ 32% | ↓ 18% | ↓ 2.57% (absolute) | ↓ 13% | [7] |
| ZLN024 | 15 mg/kg/day, 5 weeks | Improved glucose tolerance | - | - | ↓ Liver weight & TG | [12][13] |
| IP-004 | 20 mg/kg/day, 8 weeks | ↓ Significantly | - | - | - | [11] |
Visualizations: Signaling Pathways and Experimental Workflows
Caption: The AMPK signaling cascade, highlighting upstream activators and downstream metabolic effects.
Caption: A typical experimental workflow for evaluating an AMPK activator in a DIO mouse model.
References
- 1. AMPK: Lessons from transgenic and knockout animals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fine-tuning AMPK in physiology and disease using point-mutant mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. AMPK Activators as a Drug for Diabetes, Cancer and Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AMPK activation: a therapeutic target for type 2 diabetes? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CNX-012-570, a direct AMPK activator provides strong glycemic and lipid control along with significant reduction in body weight; studies from both diet-induced obese mice and db/db mice models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. AMPK activation protects against diet induced obesity through Ucp1-independent thermogenesis in subcutaneous white adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel activators of AMPK show efficacy in models of type 2 diabetes | BioWorld [bioworld.com]
- 11. A sulfonamide chalcone AMPK activator ameliorates hyperglycemia and diabetic nephropathy in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel Small-Molecule AMP-Activated Protein Kinase Allosteric Activator with Beneficial Effects in db/db Mice | PLOS One [journals.plos.org]
- 13. Novel Small-Molecule AMP-Activated Protein Kinase Allosteric Activator with Beneficial Effects in db/db Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Novel Rat Model of Type 2 Diabetes: The Zucker Fatty Diabetes Mellitus ZFDM Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Analysis of the Zucker Diabetic Fatty (ZDF) Type 2 Diabetic Rat Model Suggests a Neurotrophic Role for Insulin/IGF-I in Diabetic Autonomic Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Glucose and Insulin Tolerance Tests in the Mouse | Springer Nature Experiments [experiments.springernature.com]
- 19. Glucose Tolerance Test in Mice [bio-protocol.org]
- 20. mmpc.org [mmpc.org]
- 21. Oral Glucose Tolerance Test in Mouse [protocols.io]
- 22. Insulin Tolerance Test in Mouse [protocols.io]
- 23. IP Glucose Tolerance Test in Mouse [protocols.io]
- 24. mmpc.org [mmpc.org]
- 25. Insulin tolerance test and random fed insulin test protocol [whitelabs.org]
- 26. mmpc.org [mmpc.org]
- 27. Animal Tissue Sample Collection and Processing in Metabolomic - Creative Proteomics [metabolomics.creative-proteomics.com]
- 28. Video: Mouse Adipose Tissue Collection and Processing for RNA Analysis [jove.com]
- 29. content.ilabsolutions.com [content.ilabsolutions.com]
- 30. feinberg.northwestern.edu [feinberg.northwestern.edu]
- 31. Investigating the mechanism for AMP activation of the AMP-activated protein kinase cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 32. benchchem.com [benchchem.com]
- 33. mdpi.com [mdpi.com]
- 34. AMP-activated protein kinase phosphorylation in brain is dependent on method of sacrifice and tissue preparation - PMC [pmc.ncbi.nlm.nih.gov]
Measuring AMPK Activity Following Treatment with AMPK Activator 2: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating metabolism.[1] As a master regulator of energy homeostasis, AMPK is activated in response to stresses that deplete cellular ATP, such as low glucose, hypoxia, and ischemia.[1] Upon activation, AMPK stimulates catabolic pathways that generate ATP while inhibiting anabolic, ATP-consuming processes. This positions AMPK as a significant therapeutic target for metabolic diseases like type II diabetes, obesity, and cancer.
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to measure the activity of AMPK following treatment with a hypothetical "AMPK Activator 2." The described assays will enable the characterization of the activator's efficacy by assessing direct AMPK activation, downstream signaling events, and cellular metabolic responses.
AMPK Signaling Pathway
AMPK is a heterotrimeric enzyme composed of a catalytic α-subunit and regulatory β and γ subunits.[1][2] Its activation is a multi-step process. A primary mechanism involves the binding of AMP or ADP to the γ subunit, which induces a conformational change that promotes the phosphorylation of threonine 172 (Thr172) on the α subunit by upstream kinases, principally Liver Kinase B1 (LKB1) and Calcium/Calmodulin-Dependent Protein Kinase Kinase β (CaMKKβ).[1][2] Once activated, AMPK phosphorylates a multitude of downstream targets to orchestrate a metabolic shift towards energy production and conservation.[1]
Caption: AMPK Signaling Pathway Overview.
Data Presentation: Effects of Common AMPK Activators
The following tables summarize quantitative data on the effects of well-characterized AMPK activators. This data can serve as a reference for expected outcomes when testing "this compound".
Table 1: Activation of AMPK and Downstream Substrate Phosphorylation
| Activator | Cell Line/System | Concentration | Fold Increase in p-AMPK (Thr172) | Fold Increase in p-ACC (Ser79) | Citation(s) |
| A-769662 | Bone Marrow-Derived Macrophages | 100 µM | ~2.5 | Not Reported | |
| A-769662 | Mouse Heart Tissue | 10 mg/kg | Significant Increase | Significant Increase | [3] |
| AICAR | LNCaP Cells | 0.5-3 mM | Not Reported | Dose-dependent increase | [4] |
| AICAR | PC3 Cells | 0.5-3 mM | Not Reported | Dose-dependent increase | [4] |
| Metformin (B114582) | HepG2 Cells | 2 mM (24h) | ~3.5 | ~5.5 | |
| Metformin | Human Skeletal Muscle (in vivo) | 10 weeks | Significant Increase | Not Reported | [5] |
Table 2: Metabolic Effects of AMPK Activation
| Activator | Cell Line/System | Concentration | Effect on Glucose Uptake | Effect on Fatty Acid Oxidation | Citation(s) |
| Metformin | Insulin-resistant Cardiomyocytes | 10 mM | Increased | Not Reported | [6] |
| AICAR | L6 Muscle Cells | 1 mM | Increased | Increased | [7] |
| A-769662 | Not Reported | Not Reported | Not Reported | Increased | [8] |
| Metformin | Primary Hepatocytes | Not Reported | Not Applicable | Inhibited de novo lipogenesis | [8] |
Experimental Protocols
Here we provide detailed methodologies for key experiments to assess the activity of "this compound".
Western Blotting for Phospho-AMPK (Thr172) and Phospho-ACC (Ser79)
This is the most common method to assess the activation state of AMPK and its immediate downstream target, Acetyl-CoA Carboxylase (ACC).[9][10][11]
Caption: Western Blotting Workflow.
Protocol:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with various concentrations of "this compound" or vehicle control for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations for all samples. Add Laemmli sample buffer and heat at 95-100°C for 5 minutes. Load equal amounts of protein per lane on an SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-AMPK (Thr172), total AMPK, phospho-ACC (Ser79), and total ACC overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Add an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager or X-ray film.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-protein signal to the corresponding total protein signal.
In Vitro Kinase Activity Assay
This assay directly measures the enzymatic activity of AMPK using a synthetic peptide substrate (e.g., SAMS peptide).[12][13]
A. Radiometric Assay
Protocol:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing kinase assay buffer, recombinant human AMPK, and the SAMS peptide.[12] Add varying concentrations of "this compound".
-
Initiate Reaction: Start the kinase reaction by adding [γ-³²P]ATP.
-
Incubation: Incubate the reaction at 30°C for a specified time (e.g., 15-30 minutes).[13]
-
Termination: Stop the reaction by spotting the mixture onto P81 phosphocellulose paper.
-
Washing: Wash the P81 paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Scintillation Counting: Measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific activity of AMPK (e.g., in nmol/min/mg).
B. Luminescence-Based Assay (e.g., ADP-Glo™)
This non-radioactive method measures the amount of ADP produced during the kinase reaction.[14][15][16][17]
Protocol:
-
Kinase Reaction: In a 96-well plate, add the diluted active AMPK enzyme, the substrate (e.g., SAMS peptide), and varying concentrations of "this compound". Initiate the reaction by adding ATP. Incubate at 30°C for 60 minutes.
-
ADP Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
-
Measurement: Measure luminescence using a plate reader.
-
Data Analysis: The luminescence signal is directly proportional to the amount of ADP produced and thus to the kinase activity. Calculate the fold activation relative to the vehicle control.
Cellular Glucose Uptake Assay
Activation of AMPK is known to increase glucose uptake in various cell types.[6][18][19]
Caption: Glucose Uptake Assay Workflow.
Protocol:
-
Cell Culture: Culture cells such as L6 myotubes or 3T3-L1 adipocytes to differentiation in 12- or 24-well plates.
-
Serum Starvation: Serum-starve the cells for 2-4 hours in serum-free medium.
-
Treatment: Treat the cells with "this compound" or vehicle control for the desired time.
-
Glucose Uptake: Add radiolabeled 2-deoxy-D-glucose (e.g., [³H]-2DG) to the medium and incubate for a short period (e.g., 10-30 minutes).
-
Washing: Terminate glucose uptake by washing the cells multiple times with ice-cold PBS.
-
Cell Lysis: Lyse the cells with a suitable lysis buffer (e.g., 0.1 N NaOH).
-
Measurement: Transfer the cell lysates to scintillation vials and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the protein concentration of parallel wells to normalize the radioactivity counts. Calculate the fold change in glucose uptake compared to the vehicle control.
Conclusion
The protocols and data presented in these application notes provide a comprehensive framework for assessing the efficacy of novel AMPK activators. By employing a combination of Western blotting to confirm target engagement, in vitro kinase assays to measure direct enzymatic activation, and cellular metabolic assays to evaluate physiological responses, researchers can thoroughly characterize the pharmacological properties of new chemical entities targeting the AMPK signaling pathway.
References
- 1. AMPK Signaling | Cell Signaling Technology [cellsignal.com]
- 2. The AMP-activated protein kinase (AMPK) signaling pathway coordinates cell growth, autophagy, & metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of A-769662, a direct AMPK activator, on Tlr-4 expression and activity in mice heart tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AMPK activation by AICAR sensitizes prostate cancer cells to radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. journals.physiology.org [journals.physiology.org]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. Single phosphorylation sites in Acc1 and Acc2 regulate lipid homeostasis and the insulin–sensitizing effects of metformin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 15. researchgate.net [researchgate.net]
- 16. ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. eastport.cz [eastport.cz]
- 18. 4.3. Cell Culture and Glucose Uptake Assay [bio-protocol.org]
- 19. Glucose Uptake Measurement and Response to Insulin Stimulation in In Vitro Cultured Human Primary Myotubes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Cell Viability Assays for AMPK Activator 2
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating metabolism, cell growth, and survival.[1] Its activation under conditions of low cellular energy (high AMP:ATP ratio) triggers a cascade of events aimed at restoring energy homeostasis. This involves stimulating catabolic pathways that generate ATP and inhibiting anabolic pathways that consume ATP.[2][3] Due to its role in these fundamental cellular processes, AMPK has emerged as a promising therapeutic target for a range of diseases, including metabolic disorders and cancer.[4][5]
AMPK activators are compounds that directly or indirectly increase AMPK activity. Their potential therapeutic applications have led to extensive research into their effects on cell viability and proliferation. A critical step in the evaluation of any potential AMPK activator is to determine its impact on cell viability across various cell types, particularly in the context of drug development where both efficacy and safety are paramount. This document provides detailed application notes and protocols for assessing the effects of a hypothetical AMPK activator, referred to as "AMPK Activator 2," on cell viability.
Data Presentation: Summary of AMPK Activator Effects on Cell Viability
The following tables summarize the cytotoxic or anti-proliferative effects of several known AMPK activators across a variety of cancer cell lines. This data, presented as IC50 values (the concentration of a drug that gives half-maximal response), provides a comparative baseline for evaluating new compounds like this compound.
Table 1: IC50 Values of Various AMPK Activators in Cancer Cell Lines
| AMPK Activator | Cell Line | Cancer Type | IC50 Value | Incubation Time | Assay Method |
| A-769662 | H1299 | Non-small cell lung cancer | ~50-100 µM | Not Specified | Not Specified |
| A549 | Non-small cell lung cancer | >100 µM | Not Specified | Not Specified | |
| H1650 | Non-small cell lung cancer | >100 µM | Not Specified | Not Specified | |
| AICAR | PC3 | Prostate Cancer | ~1 mM | 24 hours | MTT Assay[6] |
| LNCaP | Prostate Cancer | >1 mM | 24 hours | MTT Assay[6] | |
| 22Rv1 | Prostate Cancer | ~1-3 mM | 24 hours | MTT Assay[7] | |
| MG63 | Osteosarcoma | ~1 mM | 72 hours | Not Specified[8] | |
| KHOS | Osteosarcoma | ~1 mM | 72 hours | Not Specified[8] | |
| Metformin | A549 | Non-small cell lung cancer | 2.11 mM | 72 hours | Trypan Blue Exclusion |
| KHOS/NP | Osteosarcoma | 2.5 mM | Not Specified | MTT Assay[5] | |
| GBM TICs | Glioblastoma | ~5-9 mM | 48 hours | MTT Assay[9] | |
| HepG2 | Hepatocellular Carcinoma | 57.3 mM | 48 hours | MTT Assay[10] | |
| HeLa | Cervical Cancer | 76.9 mM | 48 hours | MTT Assay[10] | |
| Phenformin (B89758) | SH-SY5Y | Neuroblastoma | 2.76 mM | 72 hours | AlamarBlue Assay[11] |
| SKOV3 | Ovarian Cancer | 0.9 mM | 72 hours | Not Specified[12] | |
| Hey | Ovarian Cancer | 1.75 mM | 72 hours | Not Specified[12] | |
| IGROV-1 | Ovarian Cancer | 0.8 mM | 72 hours | Not Specified[12] |
Experimental Protocols
Several robust and well-established assays can be used to measure cell viability. The choice of assay can depend on the cell type, the compound being tested, and the specific research question. Below are detailed protocols for four commonly used cell viability assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Principle: This colorimetric assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Incubate the plate in the dark at room temperature for at least 2 hours to ensure complete solubilization of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.[13][14]
SRB (Sulforhodamine B) Assay
Principle: This colorimetric assay is based on the ability of the SRB dye to bind to basic amino acid residues of cellular proteins under mildly acidic conditions. The amount of bound dye is directly proportional to the total protein mass, and thus to the number of viable cells.[7]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: After the treatment period, gently add 25 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well, resulting in a final concentration of 10% TCA. Incubate at 4°C for 1 hour to fix the cells.
-
Washing: Carefully remove the supernatant and wash the plates five times with deionized water.
-
Staining: Allow the plates to air dry completely. Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.
-
Dye Solubilization: Allow the plates to air dry completely. Add 100 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Place the plate on a shaker for 5-10 minutes to ensure complete solubilization. Measure the absorbance at 510 nm using a microplate reader.[7]
Neutral Red (NR) Assay
Principle: This assay is based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes. The amount of dye extracted from the cells is proportional to the number of viable cells.[15][16]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation with Neutral Red: After the treatment period, remove the treatment medium and add 100 µL of medium containing Neutral Red (e.g., 50 µg/mL). Incubate for 2 hours at 37°C.
-
Washing: Remove the dye-containing medium and wash the cells with a wash buffer (e.g., PBS).
-
Dye Extraction: Add 150 µL of a destain solution (e.g., 50% ethanol, 49% water, 1% acetic acid) to each well.
-
Absorbance Measurement: Shake the plate for 10 minutes to ensure complete extraction of the dye. Measure the absorbance at 540 nm using a microplate reader.
AlamarBlue (Resazurin) Assay
Principle: This fluorescent/colorimetric assay uses the redox indicator resazurin (B115843). In viable, metabolically active cells, resazurin (blue and non-fluorescent) is reduced to resorufin (B1680543) (red and highly fluorescent). The amount of resorufin produced is proportional to the number of viable cells.[4][17]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
AlamarBlue Addition: Add AlamarBlue reagent to each well, typically 10% of the culture volume.
-
Incubation: Incubate the plate for 1-4 hours at 37°C, protected from direct light. Incubation time can be optimized based on the cell type and density.
-
Measurement: Measure either fluorescence (excitation 560 nm, emission 590 nm) or absorbance (570 nm and 600 nm for reference) using a microplate reader.[18][19]
Mandatory Visualizations
AMPK Signaling Pathway
The following diagram illustrates the core components of the AMPK signaling pathway. Activation of AMPK by an increased AMP/ATP ratio, or by upstream kinases such as LKB1 and CaMKKII, leads to the phosphorylation of numerous downstream targets.[2][4] This in turn regulates key cellular processes to restore energy balance.
Caption: A simplified diagram of the AMPK signaling pathway.
Experimental Workflow for Assessing this compound
The following workflow outlines the key steps for evaluating the effect of "this compound" on cell viability.
Caption: Experimental workflow for cell viability assessment.
Logical Relationship: AMPK Activation and Cell Fate
The activation of AMPK can have divergent effects on cell fate, depending on the cellular context and the magnitude of the stress. This diagram illustrates the logical relationship between AMPK activation and its potential outcomes on cell proliferation and survival.
Caption: AMPK activation and its impact on cell fate.
References
- 1. AMPK activation protects against prostate cancer by inducing a catabolic cellular state - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AMPK Signaling | Cell Signaling Technology [cellsignal.com]
- 3. Differential effects of AMPK agonists on cell growth and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Metformin displays in vitro and in vivo antitumor effect against osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AMPK activation by AICAR sensitizes prostate cancer cells to radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AICAR Induces Apoptosis and Inhibits Migration and Invasion in Prostate Cancer Cells Through an AMPK/mTOR-Dependent Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AICAR induces mitochondrial apoptosis in human osteosarcoma cells through an AMPK-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. yerbilimleri.cumhuriyet.edu.tr [yerbilimleri.cumhuriyet.edu.tr]
- 11. Direct effects of phenformin on metabolism/bioenergetics and viability of SH-SY5Y neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phenformin has anti-tumorigenic effects in human ovarian cancer cells and in an orthotopic mouse model of serous ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. sketchviz.com [sketchviz.com]
- 15. selleckchem.com [selleckchem.com]
- 16. oncotarget.com [oncotarget.com]
- 17. A-769662 | AMPK (AMP-activated protein kinase)activator | CAS 844499-71-4 | Buy A769662 from Supplier InvivoChem [invivochem.com]
- 18. researchgate.net [researchgate.net]
- 19. AICAR enhances the cytotoxicity of PFKFB3 inhibitor in an AMPK signaling-independent manner in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing AMPK Activator 2 for Experimental Success
This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the experimental concentration of AMPK Activator 2. It includes frequently asked questions, detailed experimental protocols, and troubleshooting advice to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as compound 7a) is a fluorine-containing proguanil (B194036) derivative. It functions as a pharmacological activator of the AMP-activated protein kinase (AMPK) signaling pathway.[1] AMPK is a master regulator of cellular energy homeostasis.[2][3][4] When activated, typically in response to low cellular energy levels (indicated by a high AMP:ATP ratio), AMPK works to restore energy balance. It achieves this by stimulating catabolic pathways that generate ATP (like glucose uptake and fatty acid oxidation) and inhibiting anabolic, energy-consuming pathways (like protein and lipid synthesis).[2][4][5] Specifically, this compound has been shown to up-regulate the AMPK pathway while down-regulating the downstream mTOR/4EBP1/p70S6K signaling cascade, which is critical for cell growth and proliferation.[1]
Q2: What is a recommended starting concentration for this compound in cell culture?
A2: The optimal concentration of this compound is highly dependent on the specific cell line and experimental conditions. As there is limited specific data on this particular compound, a common strategy for novel compounds is to start with a broad dose-response curve. A suggested starting range would be from 0.1 µM to 100 µM.[6] This allows for the determination of the half-maximal inhibitory concentration (IC50) for cell viability and the effective concentration for AMPK activation.
Q3: How do I determine the optimal concentration for my specific cell line and experiment?
A3: A systematic approach is required. First, perform a cell viability assay (e.g., MTT or WST-1) to determine the cytotoxic concentration range of the activator over a period of 24 to 72 hours.[6] Based on these results, select a range of non-toxic concentrations to test for AMPK activation. The most reliable method to confirm activation is to measure the phosphorylation of AMPK at Threonine 172 (Thr172) on its α-subunit and the phosphorylation of a key downstream target, Acetyl-CoA Carboxylase (ACC).[7]
Q4: How long should I incubate my cells with this compound?
A4: The incubation time can significantly influence the experimental outcome. The activation of AMPK is often a rapid event. It is recommended to perform a time-course experiment to identify the optimal duration. Common time points to test include 1, 6, 12, and 24 hours.[6][7] The ideal time point is one that shows robust AMPK activation without causing significant cell death or secondary, off-target effects.
Q5: How should I prepare and store stock solutions of this compound?
A5: this compound is typically soluble in dimethyl sulfoxide (B87167) (DMSO). It is best practice to prepare a high-concentration stock solution, for example at 10 mM, in DMSO.[6] Aliquot this stock into smaller volumes to avoid repeated freeze-thaw cycles and store it at -20°C or -80°C. When preparing your working concentrations, dilute the stock solution in your cell culture medium. It is critical to ensure the final concentration of DMSO in the culture medium remains low (typically ≤ 0.1%) to prevent solvent-induced cytotoxicity.[6]
Data and Troubleshooting
Table 1: Troubleshooting Common Issues in AMPK Activation Experiments
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No AMPK Activation Observed (No increase in p-AMPK/p-ACC) | 1. Concentration of Activator 2 is too low.2. Insufficient incubation time.3. Cell line is resistant or has low AMPK expression.4. Inactive batch of the compound. | 1. Increase the concentration of the activator based on your dose-response curve.2. Increase the incubation time; perform a time-course experiment (e.g., 1, 6, 12, 24h).[6][7]3. Use a different cell line known to be responsive to AMPK modulation. Confirm AMPK protein expression via Western blot.4. Test the compound on a positive control cell line or verify its activity through an in vitro kinase assay. |
| High Cell Death or Unexpected Cytotoxicity | 1. Concentration of Activator 2 is too high.2. Final DMSO concentration in the medium is toxic.3. The cell line is particularly sensitive. | 1. Lower the concentration of the activator. Refer to your cell viability assay (e.g., MTT) to select a non-toxic dose.[6]2. Ensure the final DMSO concentration is ≤ 0.1%. Run a DMSO-only control to assess solvent toxicity.[6]3. Reduce the incubation time or use a lower, sub-maximal activating concentration. |
| Compound Precipitates in Culture Medium | 1. Poor solubility at the tested concentration.2. High final concentration of the compound. | 1. Lower the final concentration of this compound.2. Ensure the stock solution is fully dissolved before diluting in the medium. Do not exceed a final DMSO concentration of 0.5% in any case.[6] |
| High Basal AMPK Activation in Control Group | 1. Cells are under metabolic stress (e.g., nutrient deprivation, high density).2. Serum-free medium is being used. | 1. Ensure consistent cell seeding density and adequate nutrients. Avoid letting cells become over-confluent.2. Be aware that starvation can induce AMPK phosphorylation.[8] If serum starvation is required, compare the activator-treated group to the serum-starved control, not to a non-starved control. |
Table 2: Reference Concentrations for Common AMPK Activators
Note: This table provides general concentration ranges for well-known AMPK activators to offer context. The optimal concentration for this compound must be determined empirically for each specific cell line and experimental setup.
| Activator | Mechanism of Action | Typical In Vitro Concentration | Key Considerations |
| Metformin | Indirect (Inhibits mitochondrial complex I, increasing AMP:ATP ratio)[7][9] | ~2 mM (in cells)[7] | Requires organic cation transporters for uptake; effects can be broad. |
| AICAR | Direct (Converted to ZMP, an AMP analog, which allosterically activates AMPK)[7] | ~500 µM (in cells)[7] | Can activate other AMP-sensitive enzymes. |
| A-769662 | Direct (Binds to an allosteric site on the AMPK β1 subunit)[7] | ~300 nM (cell-free)[7] | Potent and specific; shows isoform-specific effects (β1 vs β2). |
| Compound 991 | Direct (Binds to the same allosteric site as A-769662)[7] | 5-10 fold more potent than A-769662[7] | Higher potency with similar isoform specificity to A-769662. |
Visualized Guides and Pathways
Diagrams of Pathways and Workflows
Caption: The AMPK signaling pathway is activated by upstream kinases LKB1 and CaMKK2.
Caption: A stepwise workflow for determining the optimal concentration of this compound.
Caption: A decision tree to troubleshoot common issues in AMPK activation experiments.
Detailed Experimental Protocols
Protocol 1: Determining Cell Viability and IC50 using an MTT Assay
This protocol helps establish the cytotoxic range of this compound for your specific cell line.
Materials:
-
96-well cell culture plates
-
Your chosen cell line
-
Complete culture medium
-
This compound (10 mM stock in DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)[6]
-
Multichannel pipette
-
Plate reader (570 nm wavelength)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Allow cells to adhere and grow for 24 hours.
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium from your 10 mM stock. A common range to test is 0.1 µM to 100 µM. Include a "vehicle control" well containing medium with the highest final concentration of DMSO used, and a "no-treatment" control well with only medium.
-
Cell Treatment: Carefully remove the old medium from the cells and add 100 µL of the prepared dilutions or control media to the respective wells.
-
Incubation: Incubate the plate for your desired time points (e.g., 24, 48, and 72 hours) at 37°C in a humidified incubator with 5% CO2.[6]
-
MTT Addition: After incubation, add 10 µL of MTT reagent to each well and incubate for an additional 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Read Absorbance: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the no-treatment control. Plot the viability against the log of the concentration to determine the IC50 value.
Protocol 2: Western Blot Analysis for AMPK Activation
This is the standard method to confirm the activation of the AMPK pathway by measuring protein phosphorylation.[7]
Materials:
-
6-well cell culture plates
-
This compound
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-AMPKα (Thr172), anti-total AMPKα, anti-phospho-ACC (Ser79), anti-total ACC, and a loading control (e.g., anti-β-actin or anti-GAPDH).
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection system
Procedure:
-
Cell Culture and Treatment: Plate cells in 6-well plates and grow to 70-80% confluency. Treat cells with the selected non-toxic concentrations of this compound for the desired time.[7]
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add an appropriate volume of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.[7]
-
Lysate Preparation: Incubate the lysate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Load the samples onto an SDS-PAGE gel and run to separate the proteins by size.
-
Western Blot Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[7]
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody of interest (e.g., anti-p-AMPK) overnight at 4°C, diluted according to the manufacturer's recommendation.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an ECL detection system.[7]
-
Stripping and Re-probing: If necessary, strip the membrane and re-probe with antibodies for total proteins and the loading control to ensure equal protein loading.
-
Data Analysis: Perform densitometry analysis to quantify the changes in protein phosphorylation, normalizing the phosphorylated protein signal to the total protein signal.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. AMPK Signaling | Cell Signaling Technology [cellsignal.com]
- 3. bosterbio.com [bosterbio.com]
- 4. sinobiological.com [sinobiological.com]
- 5. Small Molecule Modulators of AMP-Activated Protein Kinase (AMPK) Activity and Their Potential in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. AMPK activators: mechanisms of action and physiological activities - PMC [pmc.ncbi.nlm.nih.gov]
potential off-target effects of compound 7a
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the experimental use of Compound 7a, a selective kinase inhibitor. The following troubleshooting guides and frequently asked questions (FAQs) address potential issues, particularly concerning its off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of Compound 7a and its mechanism of action?
Compound 7a is a potent, ATP-competitive inhibitor of Janus Kinase 2 (JAK2). It binds to the ATP-binding pocket of the JAK2 kinase domain, preventing the phosphorylation of downstream STAT proteins. This effectively blocks the JAK-STAT signaling pathway, which is crucial for the proliferation of certain cancer cells.
Q2: What are the known off-target effects of Compound 7a?
While Compound 7a is highly selective for JAK2, cross-reactivity with other kinases, particularly those with similar ATP-binding sites, can occur at higher concentrations. The most common off-target effects are observed on other members of the JAK family (JAK1, JAK3, TYK2) and some Src family kinases.[1] It is crucial to perform dose-response experiments to distinguish between on-target and off-target effects.
Q3: How can I assess the cytotoxicity of Compound 7a in my cell line?
A cell viability assay, such as the MTT or MTS assay, is recommended to determine the cytotoxic effects of Compound 7a.[2][3][4][5] These colorimetric assays measure the metabolic activity of viable cells. A decrease in metabolic activity is indicative of reduced cell viability or proliferation. It is important to include both positive and negative controls in your experimental setup.
Q4: I am observing unexpected results in my experiments. What are the common pitfalls?
Unexpected results can arise from various factors, including compound degradation, incorrect concentration, or issues with the experimental setup.[6][7][8][9] Ensure that your Compound 7a stock solution is properly stored and that fresh dilutions are made for each experiment. Verifying the final concentration of the compound in your assay and ensuring the health of your cell lines are also critical steps.
Troubleshooting Guides
Issue 1: Higher than expected IC50 value for the target kinase.
-
Possible Cause: Degradation of Compound 7a.
-
Solution: Prepare a fresh stock solution of Compound 7a. Avoid repeated freeze-thaw cycles.
-
-
Possible Cause: Incorrect ATP concentration in the kinase assay.
-
Solution: Ensure the ATP concentration is at or near the Km for the specific kinase being tested.[1]
-
-
Possible Cause: Inactive enzyme.
-
Solution: Use a new batch of purified kinase and include a known inhibitor as a positive control.[10]
-
Issue 2: Significant cell death observed at concentrations expected to be non-toxic.
-
Possible Cause: Off-target toxicity.
-
Solution: Perform a kinase panel screening to identify potential off-target interactions. Lower the concentration of Compound 7a to a range where it is selective for its primary target.
-
-
Possible Cause: Contamination of cell culture.
-
Solution: Regularly test your cell lines for mycoplasma contamination. Ensure aseptic techniques are followed.
-
-
Possible Cause: Solvent toxicity.
-
Solution: Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is below 0.5% and that a vehicle control is included in every experiment.
-
Data Presentation
Table 1: In Vitro Kinase Inhibitory Profile of Compound 7a
| Kinase Target | IC50 (nM) |
| JAK2 | 15 |
| JAK3 | 250 |
| TYK2 | 400 |
| JAK1 | 750 |
| SRC | >10,000 |
| LCK | >10,000 |
| EGFR | >10,000 |
Data are representative and may vary between experiments.
Table 2: Cellular Activity of Compound 7a in a JAK2-dependent cell line
| Assay | IC50 (nM) |
| Cell Viability (MTT) | 150 |
| p-STAT3 Inhibition | 50 |
IC50 values were determined after a 72-hour incubation period.
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™)
This protocol outlines the determination of kinase inhibition by measuring the amount of ADP produced in a kinase reaction.[1]
-
Compound Preparation: Prepare a serial dilution of Compound 7a in the assay buffer. The final DMSO concentration should not exceed 1%.[1]
-
Reaction Setup: In a 96-well plate, add 5 µL of the diluted Compound 7a or vehicle control.
-
Add 10 µL of a 2X kinase/substrate mixture to each well. Pre-incubate for 10 minutes at room temperature.[1]
-
Initiate Reaction: Add 10 µL of a 2X ATP solution to start the reaction. Incubate for 60 minutes at 30°C.[1]
-
Terminate Reaction: Add 25 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes at room temperature.[1]
-
Signal Generation: Add 50 µL of Kinase-Glo® Reagent to each well. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the Compound 7a concentration to determine the IC50 value.[1]
Protocol 2: Cell Viability Assay (MTT)
This protocol measures cell viability by assessing the metabolic conversion of MTT to formazan (B1609692) by viable cells.[3][4]
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of Compound 7a or vehicle control. Incubate for the desired period (e.g., 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[3][5]
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[5]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[5]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Cell Viability Assay Protocols | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. broadpharm.com [broadpharm.com]
- 4. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. google.com [google.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. gatescientific.com [gatescientific.com]
- 10. reactionbiology.com [reactionbiology.com]
Technical Support Center: Troubleshooting Direct AMPK Activators
Disclaimer: The compound name "AMPK activator 2" is not a standardized scientific term. This guide focuses on troubleshooting issues common to potent, direct, small-molecule AMP-activated protein kinase (AMPK) activators. We will use A-769662 as a representative example, as it is a well-characterized thienopyridone (B2394442) compound whose mechanism and potential issues are extensively documented. The advice provided here is broadly applicable to similar direct activators.
Frequently Asked Questions (FAQs)
Q1: What is A-769662 and what is its mechanism of action?
A-769662 is a potent, reversible, and direct activator of AMPK.[1][2] Unlike indirect activators (e.g., metformin, AICAR) that alter the cellular AMP:ATP ratio, A-769662 activates AMPK through a dual mechanism[3][4][5]:
-
Allosteric Activation: It binds to a site on the AMPK complex, causing a conformational change that increases its kinase activity.
-
Inhibition of Dephosphorylation: It protects the critical threonine 172 (Thr172) residue on the AMPKα subunit from being dephosphorylated by protein phosphatases, thus locking AMPK in an active state.[3][4]
This activation is independent of the primary upstream kinases LKB1 or CaMKKβ.[3][4] Notably, A-769662 shows selectivity for AMPK complexes containing the β1 subunit.[6]
Q2: How should I prepare and store stock solutions of A-769662?
Proper handling of the compound is critical for reproducible results. Refer to the table below for solubility and storage recommendations.
Q3: What is a typical working concentration and treatment duration?
The optimal concentration and time depend heavily on the cell type and the specific downstream effect being measured. A common starting point is to perform a dose-response (e.g., 10 µM - 300 µM) and time-course (e.g., 30 minutes - 4 hours) experiment. For example, stimulation of acetyl-CoA carboxylase (ACC) phosphorylation has been observed in mouse embryo fibroblasts after 1 hour and in primary hepatocytes after 4 hours of treatment.[3] High concentrations (e.g., 300 µM) have been noted to have toxic effects on some cell lines.[7]
Q4: Is A-769662 completely specific for AMPK?
While A-769662 is a highly valuable tool for specifically activating AMPK, some off-target effects have been reported, particularly at higher concentrations. These include the inhibition of Na+/K+-ATPase and the 26S proteasome by an AMPK-independent mechanism.[2][8] Researchers should always consider the possibility of off-target effects and, where possible, confirm findings using genetic models (e.g., AMPKα1/α2 knockout cells).[3]
Data Summary Tables
Table 1: Physicochemical Properties and Storage of A-769662
| Property | Value | Source(s) |
| CAS Number | 844499-71-4 | [2][6] |
| Molecular Formula | C₂₀H₁₂N₂O₃S | [2][6] |
| Molecular Weight | 360.4 g/mol | [6] |
| Purity | >98% | [2] |
| Solubility | Soluble in DMSO (up to 100 mM); sparingly soluble in ethanol (B145695) and aqueous buffers. | [2][6][9] |
| Storage (Lyophilized) | Store at -20°C, desiccated. Stable for at least 24 months. | [6] |
| Storage (DMSO Stock) | Aliquot and store at -20°C. Use within 3 months to prevent loss of potency. Avoid multiple freeze-thaw cycles. | [2][6] |
| Storage (Aqueous) | Preparing fresh aqueous solutions daily from a DMSO stock is strongly recommended. | [9] |
Table 2: Reported Effective Concentrations (EC₅₀) and Inhibitory Concentrations (IC₅₀)
| Parameter | Value | Assay / Cell Type | Source(s) |
| EC₅₀ | ~0.8 µM | Cell-free assay (purified rat liver AMPK) | [1][2][6][7] |
| EC₅₀ | 1.1 - 2.2 µM | Cell-free assays (AMPK from HEK cells, rat muscle, or rat heart) | [1][10] |
| IC₅₀ | 3.2 µM | Fatty acid synthesis inhibition (primary rat hepatocytes) | [1][6][7] |
| IC₅₀ | 62 µM | Proteasomal function inhibition (mouse embryonic fibroblasts) | [7] |
Troubleshooting Inconsistent Results
Problem: I don't see an increase in AMPK phosphorylation at Threonine 172.
This is a common and important observation. Because A-769662's mechanism includes preventing dephosphorylation, you may not see a significant increase in the p-AMPK (Thr172) signal if the basal level of phosphorylation is already sufficient.[11][12] In some systems, A-769662 can robustly activate downstream signaling without a measurable change in Thr172 phosphorylation.[11][12]
-
Solution: The most reliable method to confirm AMPK activation by A-769662 is to measure the phosphorylation of a well-established downstream AMPK substrate, such as Acetyl-CoA Carboxylase (ACC) at Serine 79 .[3][11] Increased p-ACC signal is a definitive indicator of AMPK activity.
Problem: I am seeing high variability between experiments or replicates.
-
Potential Cause 1: Compound Instability. A-769662 solutions, especially when diluted in aqueous media, can lose potency.
-
Potential Cause 2: Inconsistent Vehicle Control. The solvent (typically DMSO) can have biological effects.
-
Solution: Ensure the final DMSO concentration is identical across all wells, including the untreated control. Always run a "vehicle-only" control.
-
-
Potential Cause 3: Fluctuating Basal AMPK Activity. The energy state of your cells can significantly impact the outcome.
-
Solution: Standardize your cell culture protocol. Keep cell density, passage number, and media glucose concentration consistent, as these factors influence baseline AMPK activation.
-
Problem: I am observing cell death or other unexpected morphological changes.
-
Potential Cause: Off-target Effects or Cytotoxicity. At high concentrations, A-769662 can be toxic or induce off-target effects.[7][8]
-
Solution 1: Perform a toxicity assay (e.g., PI staining, MTT assay) to determine the cytotoxic concentration range for your specific cell line.[1]
-
Solution 2: Use the lowest effective concentration that gives a robust p-ACC signal. Confirm that the observed phenotype is absent in AMPK knockout cells to rule out off-target effects.[3]
-
Visualizations
Caption: Mechanism of A-769662 action on the AMPK signaling pathway.
Caption: Standard experimental workflow for assessing AMPK activation.
Caption: Logical flowchart for troubleshooting inconsistent experimental results.
Detailed Experimental Protocol
Protocol: Assessing AMPK Activation via Western Blot
This protocol outlines a standard procedure for treating cultured cells with A-769662 and assessing the phosphorylation status of AMPK and its substrate ACC.
-
Cell Seeding:
-
Plate cells (e.g., HeLa, PC-3, MEFs) in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment. Allow cells to adhere and grow for 24 hours.
-
-
Compound Preparation:
-
Prepare a stock solution of A-769662 in DMSO (e.g., 15-30 mM).[6]
-
On the day of the experiment, thaw a stock aliquot and dilute it directly into pre-warmed culture media to achieve the final desired concentrations. Prepare a vehicle control with an equivalent amount of DMSO.
-
-
Cell Treatment:
-
Cell Lysis:
-
Place the plate on ice and quickly wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C.[13]
-
Transfer the supernatant (protein lysate) to a new, pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard assay (e.g., BCA protein assay).
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples with lysis buffer.
-
Add Laemmli sample buffer and boil the samples at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
-
Western Blotting:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane for 1 hour at room temperature in a blocking solution (e.g., 5% non-fat dry milk or 5% BSA in TBS-T).
-
-
Antibody Incubation and Detection:
-
Incubate the membrane with primary antibodies overnight at 4°C on a shaker. Recommended antibodies:
-
Phospho-ACC (Ser79)
-
Total ACC
-
Phospho-AMPKα (Thr172)
-
Total AMPKα
-
A loading control (e.g., β-Actin or GAPDH)
-
-
Wash the membrane three times with TBS-T for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBS-T.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phosphoprotein signals to their respective total protein signals to determine the fold-change in phosphorylation relative to the vehicle control.
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. A 769662 | AMP-activated protein kinase (AMPK) activator | Hello Bio [hellobio.com]
- 3. MECHANISM OF ACTION OF A-769662, A VALUABLE TOOL FOR ACTIVATION OF AMP-ACTIVATED PROTEIN KINASE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of action of A-769662, a valuable tool for activation of AMP-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A-769662 | Cell Signaling Technology [cellsignal.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. AMPK and Diseases: State of the Art Regulation by AMPK-Targeting Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. A-769662 | AMPK (AMP-activated protein kinase)activator | CAS 844499-71-4 | Buy A769662 from Supplier InvivoChem [invivochem.com]
- 11. Frontiers | The AMP-Dependent Protein Kinase (AMPK) Activator A-769662 Causes Arterial Relaxation by Reducing Cytosolic Free Calcium Independently of an Increase in AMPK Phosphorylation [frontiersin.org]
- 12. The AMP-Dependent Protein Kinase (AMPK) Activator A-769662 Causes Arterial Relaxation by Reducing Cytosolic Free Calcium Independently of an Increase in AMPK Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect of A-769662, a direct AMPK activator, on Tlr-4 expression and activity in mice heart tissue - PMC [pmc.ncbi.nlm.nih.gov]
AMPK activator 2 stability in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with AMPK activators in cell culture.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My AMPK activator shows lower-than-expected activity in my cell-based assay. What are the potential causes?
A1: Several factors could contribute to reduced activity:
-
Compound Instability: The activator may be unstable in your cell culture medium at 37°C. Factors like pH, exposure to light, or enzymatic degradation by components in serum can affect compound integrity over time.
-
Incorrect Storage: Improper storage of the compound (e.g., at the wrong temperature, exposure to moisture) can lead to degradation before it is even used.
-
Cell Line Specifics: The expression levels of AMPK isoforms (α1, α2, β1, β2, γ1, γ2, γ3) can vary between cell lines, influencing the cellular response to an activator.[1]
-
Assay Interference: Components of your assay (e.g., readout reagents) might interfere with the activator.
Q2: How can I determine the stability of my AMPK activator in my specific cell culture media?
A2: You can perform a stability study. A general workflow involves incubating the activator in your complete cell culture medium at 37°C and 5% CO2 for various time points (e.g., 0, 2, 4, 8, 24, 48 hours). At each time point, collect an aliquot of the medium and analyze the concentration of the active compound using methods like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Q3: I'm observing significant batch-to-batch variability with my AMPK activator. What should I do?
A3:
-
Confirm Identity and Purity: Request a Certificate of Analysis (CoA) for each batch to confirm its identity, purity, and concentration.
-
Standardize Stock Solution Preparation: Ensure that your protocol for preparing stock solutions is consistent. Use a high-quality, anhydrous solvent like DMSO. Store stock solutions in small, single-use aliquots at -80°C to minimize freeze-thaw cycles.
-
Perform a Dose-Response Curve: Run a full dose-response curve for each new batch to determine its EC50 (half-maximal effective concentration) and compare it to previous batches.
Q4: Can components of the cell culture medium affect my AMPK activator?
A4: Yes. Serum, in particular, contains various enzymes and proteins that can bind to or degrade small molecules. If you suspect this is an issue, you can compare the stability of your compound in serum-free versus serum-containing media. Additionally, some compounds may be sensitive to the pH of the medium.
Q5: What are some common indirect mechanisms of AMPK activation that I should be aware of?
A5: Many compounds activate AMPK indirectly by increasing the cellular AMP:ATP ratio.[2] This is often achieved by inhibiting mitochondrial complex I of the respiratory chain.[3] It's crucial to know whether your activator is direct or indirect, as this can influence its cellular effects and potential off-target impacts.
Quantitative Data Summary
While specific stability data for "AMPK activator 2" is unavailable, the following table summarizes the potency of other well-known AMPK activators as an example of the type of data to look for.
| Compound Name | Mechanism of Action | EC50 | Cell Types/System |
| AICAR | Indirect (AMP mimetic after conversion to ZMP)[2][4] | Varies with cell type | Various |
| A-769662 | Direct (allosteric activator)[5] | ~0.8 µM | Cell-free assays |
| Metformin | Indirect (inhibits mitochondrial complex I)[6] | Varies (mM range) | Various |
| Compound 13 | Direct (allosteric activator) | 10-30 nM | Cell-free assays[7] |
| D942 | Indirect (inhibits mitochondrial complex I) | 11.7 µM | Cell-free assays[3] |
Experimental Protocols
Protocol: Assessing Small Molecule Stability in Cell Culture Media
-
Objective: To determine the degradation rate of an AMPK activator in a specific cell culture medium over time.
-
Materials:
-
AMPK activator of interest
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Incubator (37°C, 5% CO2)
-
Analytical instrument (HPLC or LC-MS)
-
-
Procedure:
-
Prepare a stock solution of the AMPK activator in a suitable solvent (e.g., DMSO).
-
Spike the activator into pre-warmed complete cell culture medium to achieve the final desired concentration.
-
Immediately take a "time 0" sample and store it at -80°C.
-
Incubate the remaining medium at 37°C in a 5% CO2 incubator.
-
Collect aliquots at subsequent time points (e.g., 2, 4, 8, 24, 48 hours). Store these samples at -80°C until analysis.
-
For analysis, thaw all samples, and if necessary, perform a protein precipitation step (e.g., by adding cold acetonitrile) to remove serum proteins.
-
Centrifuge the samples and analyze the supernatant by HPLC or LC-MS to quantify the remaining concentration of the activator.
-
Plot the concentration of the activator versus time to determine its stability profile and calculate its half-life in the medium.
-
Visualizations
References
- 1. Enhanced activation of cellular AMPK by dual-small molecule treatment: AICAR and A769662 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. boa.unimib.it [boa.unimib.it]
- 3. caymanchem.com [caymanchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. AMPK activators: mechanisms of action and physiological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. AMPK: A Target for Drugs and Natural Products With Effects on Both Diabetes and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AMPK activators: mechanisms of action and physiological activities - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Cytotoxicity of AMPK Activator 2
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the cytotoxicity of AMPK Activator 2 (also known as compound 7a), a fluorine-containing proguanil (B194036) derivative.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a fluorine-containing proguanil derivative that acts as a direct activator of AMP-activated protein kinase (AMPK). Its primary mechanism is the upregulation of the AMPK signaling pathway, which in turn downregulates the mTOR/4EBP1/p70S6K pathway. This inhibition of the mTOR pathway leads to anti-proliferative and anti-migration effects in cancer cell lines.[1]
Q2: What is the recommended solvent and storage for this compound?
A2: this compound is soluble in DMSO at concentrations of 100 mg/mL or higher.[1] For long-term storage, it is recommended to store the DMSO stock solution at -20°C for up to one month or at -80°C for up to six months. Avoid repeated freeze-thaw cycles to maintain the stability of the compound.[1]
Q3: What are the known anti-proliferative concentrations of this compound in cancer cell lines?
A3: The anti-proliferative activity of this compound has been evaluated in several human cancer cell lines. The half-maximal inhibitory concentration (IC50) for cell proliferation is summarized in the table below. It is important to note that these concentrations are for anti-proliferative effects in cancer cells and may not directly correlate with cytotoxicity in non-cancerous cells.
Q4: Besides its anti-proliferative effects, can this compound be cytotoxic to cells?
A4: While the primary focus of existing research has been on the anti-proliferative effects in cancer cells, high concentrations of this compound or prolonged exposure could potentially lead to cytotoxicity. Overactivation of AMPK can induce significant metabolic stress, which may lead to cell death, especially in cells that are sensitive to metabolic reprogramming. It is crucial to distinguish between cytostatic (inhibition of proliferation) and cytotoxic (cell-killing) effects in your experiments.
Q5: How can I determine the cytotoxic concentration of this compound in my specific cell line?
A5: It is essential to perform a dose-response experiment to determine the cytotoxic concentration (CC50) in your cell line of interest, particularly if you are working with non-cancerous cells or if your goal is to study the metabolic effects of AMPK activation without inducing cell death. A standard cytotoxicity assay, such as the MTT or LDH release assay, can be used. A detailed protocol for an MTT assay is provided in the "Experimental Protocols" section of this guide.
Troubleshooting Guides
This section addresses specific issues that researchers may encounter when working with this compound.
Issue 1: High levels of cell death observed at expected active concentrations.
-
Possible Cause 1: Off-target effects.
-
Solution: While this compound is a direct activator, high concentrations may lead to off-target effects. Try to use the lowest effective concentration for AMPK activation. You can determine this by performing a dose-response analysis of the phosphorylation of AMPK's downstream target, ACC (Acetyl-CoA Carboxylase).
-
-
Possible Cause 2: Excessive metabolic stress.
-
Solution: Potent AMPK activation can severely deplete cellular energy stores, leading to cell death. Ensure your cell culture medium is not nutrient-limited. Consider supplementing the medium with glucose or pyruvate (B1213749) to mitigate the acute metabolic stress. However, be aware that this may also counteract some of the desired effects of AMPK activation.
-
-
Possible Cause 3: Solvent toxicity.
-
Solution: Ensure the final concentration of DMSO in your cell culture medium is low, typically below 0.5%, to avoid solvent-induced cytotoxicity. Run a vehicle control (medium with the same concentration of DMSO) to assess the effect of the solvent on your cells.[1]
-
Issue 2: Inconsistent results between experiments.
-
Possible Cause 1: Compound instability.
-
Solution: Prepare fresh dilutions from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
-
Possible Cause 2: Variability in cell culture conditions.
-
Solution: Maintain consistent cell passage numbers, seeding densities, and media formulations. Cells at different confluencies or passage numbers can respond differently to metabolic stressors.
-
-
Possible Cause 3: Fluctuation in incubation conditions.
-
Solution: Ensure consistent incubation times and stable temperature and CO2 levels in your incubator.
-
Data Presentation
Table 1: Anti-proliferative Activity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| UMUC3 | Bladder Cancer | 1.5 ± 0.2 |
| T24 | Bladder Cancer | 2.1 ± 0.3 |
| A549 | Lung Cancer | 3.5 ± 0.4 |
| HCT116 | Colon Cancer | 2.8 ± 0.3 |
| MCF-7 | Breast Cancer | 4.2 ± 0.5 |
Data extracted from Di Xiao, et al. Bioorg Med Chem. 2020 Jan 15;28(2):115258.[1]
Experimental Protocols
Protocol 1: MTT Assay for Determining Cytotoxicity (CC50)
This protocol provides a method to determine the concentration of this compound that reduces the viability of a cell population by 50%.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be consistent across all wells and not exceed 0.5%. Include untreated and vehicle-only controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the results to determine the CC50 value.
Mandatory Visualization
References
Technical Support Center: Addressing Variability in AMPK Activation Assays
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding AMPK activation assays. Variability in experimental results is a common challenge, and this resource aims to provide direct, actionable solutions to common issues encountered in the laboratory.
I. Troubleshooting Guides
This section addresses specific problems that may arise during AMPK activation assays, offering potential causes and solutions in a straightforward question-and-answer format.
Western Blotting for Phospho-AMPK (Thr172)
Question 1: Why am I seeing high background or non-specific bands on my phospho-AMPK Western blot?
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Antibody Concentration Too High | Optimize the concentration of both primary and secondary antibodies by performing a dilution series.[1][2] |
| Insufficient Blocking | Increase the blocking time (e.g., 2 hours at room temperature or overnight at 4°C) or the concentration of the blocking agent (e.g., from 3-5% to 7% BSA).[1][2] For phospho-specific antibodies, use 5% Bovine Serum Albumin (BSA) in TBST instead of milk, as milk contains phosphoproteins (casein) that can cause non-specific binding.[3][4] |
| Inadequate Washing | Increase the number and duration of wash steps. For example, perform 4-5 washes for 5 minutes each with gentle agitation.[2] |
| Non-specific Secondary Antibody Binding | Run a control lane with only the secondary antibody to check for non-specific binding.[1][4] Consider using a pre-adsorbed secondary antibody.[1] |
| Sample Issues (e.g., tissue lysates) | Tissue lysates, particularly from the liver, can be prone to high background.[5] Ensure complete cell lysis and shear DNA by sonication to reduce viscosity.[6][7] Always include protease and phosphatase inhibitors in your lysis buffer.[1][8] |
| Overexposure | Reduce the film exposure time or the incubation time with the chemiluminescent substrate.[1][2] |
Question 2: Why is my phospho-AMPK signal weak or absent?
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Low Protein Expression or Activation | Ensure your cell or tissue model expresses detectable levels of AMPK and that the treatment is sufficient to induce phosphorylation. Use a positive control, such as cells treated with AICAR or metformin, to confirm assay performance.[3] Starving cells by replacing media with warm PBS for an hour can also activate AMPK.[3] |
| Suboptimal Antibody Dilution | The primary antibody concentration may be too low. Try a lower dilution (e.g., 1:500 instead of 1:1000) and incubate overnight at 4°C.[9][10][11][12] |
| Inefficient Protein Transfer | Verify transfer efficiency by staining the membrane with Ponceau S. For large proteins like AMPK, a wet transfer for 90 minutes at 100V is recommended.[3][13] |
| Presence of Phosphatases | Always use fresh lysis buffer containing phosphatase inhibitors (e.g., sodium fluoride, sodium pyrophosphate, sodium orthovanadate) to preserve the phosphorylation state of your protein.[7][8] |
| Incorrect Blocking Reagent | While BSA is recommended for phospho-antibodies, in some cases of very weak signal where background is not an issue, switching to non-fat dry milk might enhance the signal for certain antibody-antigen interactions. However, this should be tested carefully.[11] |
AMPK ELISA Assays
Question 3: My ELISA results show high variability between replicate wells. What are the common causes?
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Pipetting Inconsistency | Ensure accurate and consistent pipetting technique. Use calibrated pipettes and fresh tips for each standard and sample.[14][15] |
| Inadequate Plate Washing | Incomplete washing can leave residual reagents, leading to high background and variability. Ensure all wells are filled and completely aspirated during each wash step. An automated plate washer can improve consistency.[15][16] |
| Temperature Gradients | Avoid "edge effects" by ensuring the plate is incubated at a uniform temperature. Allow all reagents and the plate to come to room temperature before starting the assay.[17] |
| Improper Mixing | Gently mix reagents and samples before adding them to the wells. After adding reagents to the plate, gently tap the plate to ensure uniform mixing within the wells.[15] |
Question 4: The signal in my positive control is low, or there is no signal in any of the wells.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Reagent Issues | Check the expiration dates of all kit components. Ensure that reagents were stored correctly and prepared according to the manufacturer's instructions.[17] Substrate solution should be freshly prepared.[18] |
| Incorrect Assay Procedure | Double-check that all steps were performed in the correct order and with the specified incubation times and temperatures.[17] |
| Low Target Protein in Sample | The concentration of AMPK in your sample may be below the detection limit of the assay. Try concentrating your sample or using a more sensitive assay.[18] |
| Inactive Enzyme (for activity assays) | Ensure the kinase and any necessary co-factors are active. Avoid repeated freeze-thaw cycles of the enzyme. |
II. Frequently Asked Questions (FAQs)
Q1: What are appropriate positive and negative controls for an AMPK activation assay?
-
Positive Controls:
-
Cell-based assays: Treat cells with a known AMPK activator. Common choices include:
-
In vitro kinase assays: Use a constitutively active, purified AMPK enzyme.
-
-
Negative Controls:
-
Cell-based assays: Untreated cells or cells treated with a vehicle control (e.g., DMSO).
-
In vitro kinase assays: A reaction mixture without the AMPK enzyme or a reaction with a known AMPK inhibitor like Compound C.[19]
-
Q2: How should I prepare my samples for an AMPK assay?
Proper sample preparation is critical. For cell or tissue lysates, it is essential to work quickly on ice and use a lysis buffer supplemented with both protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation.[7][8] Sonication can help to ensure complete cell lysis and reduce the viscosity of the sample.[6][7] After lysis, centrifuge the samples to pellet cellular debris and collect the supernatant for analysis.[8]
Q3: How do I interpret my Western blot results for p-AMPK?
To accurately assess AMPK activation, it is crucial to normalize the phosphorylated AMPK (p-AMPK) signal to the total AMPK signal. This is because changes in the p-AMPK level could be due to either an increase in phosphorylation or an increase in the total amount of AMPK protein. By calculating the ratio of p-AMPK to total AMPK, you can determine the specific activation of the kinase.[20][21]
III. Quantitative Data Summary
The following tables provide a summary of quantitative data that can be useful in planning and executing AMPK activation assays.
Table 1: Recommended Antibody Dilutions for Western Blotting
| Antibody | Typical Starting Dilution | Reference |
| Phospho-AMPKα (Thr172) | 1:1000 | [10][12][22] |
| Total AMPKα | 1:1000 | [8] |
| Phospho-AMPKα1 (Ser485) | 1:1000 | [18] |
| Phospho-AMPKα1 (Ser486) | 1:500 - 1:1000 | [9] |
| HRP-conjugated secondary antibody | 1:2000 - 1:20000 | [3][23] |
Note: Optimal antibody dilutions should be determined empirically for each specific antibody and experimental system.
Table 2: IC50 Values for Common AMPK Modulators
| Compound | Action | Target | Assay Format | IC50 | Reference |
| Compound C | Inhibitor | AMPK | [33P]-ATP kinase activity assay | 109 nM | [24] |
| BAY-3827 | Inhibitor | AMPKα2β1γ1 | TR-FRET assay (10 µM ATP) | 1.4 nM | [24] |
| Sunitinib | Inhibitor | AMPKα1 | TR-FRET kinase activity assay | 158 nM | [25] |
| CM261 | Inhibitor | AMPKα1 | TR-FRET kinase activity assay | 107 nM | [25] |
| Staurosporine | Inhibitor | AMPK | Transcreener ADP² Assay | 2.18 nM | [26] |
| A-769662 | Activator | AMPK | Cell-free | ~300 nM | [8] |
| C-2 | Activator | AMPK | Cell-free | 10-30 nM | [27] |
Note: IC50 values can vary depending on the assay conditions, such as ATP concentration.
IV. Experimental Protocols
Protocol 1: Western Blot Analysis of AMPK Phosphorylation
-
Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Treat cells with the compound of interest at various concentrations and for the desired time. Include positive and negative controls.[8]
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[8] Scrape the cells, transfer to a microcentrifuge tube, and sonicate for 10-15 seconds.[6]
-
Protein Quantification: Centrifuge the lysates to pellet debris. Determine the protein concentration of the supernatant using a BCA or Bradford assay.[8]
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations for all samples. Add Laemmli sample buffer and heat at 95-100°C for 5 minutes.[6] Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-polyacrylamide gel.[8]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[8]
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[8]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-AMPKα (Thr172) and total AMPKα (at the recommended dilution) overnight at 4°C with gentle shaking.[6][8]
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
Detection: Wash the membrane again with TBST. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[8]
-
Analysis: Perform densitometry to quantify the band intensities and calculate the ratio of phospho-AMPK to total AMPK.[8]
Protocol 2: ELISA for Quantifying Phospho-AMPK
This protocol is a general guideline for a sandwich ELISA. Refer to the specific kit manual for detailed instructions.
-
Reagent and Sample Preparation: Allow all reagents to come to room temperature. Prepare wash buffer, standards, and samples according to the kit manual.[28]
-
Standard and Sample Addition: Add 100 µL of standards and samples to the appropriate wells of the antibody-coated plate. Cover the plate and incubate for 2 hours at room temperature.[28]
-
Washing: Aspirate the solution from the wells and wash the plate four times with 1X Wash Buffer.[28]
-
Detection Antibody: Add 100 µL of the detection antibody solution to each well. Cover and incubate for 1 hour at room temperature.[28]
-
Washing: Repeat the wash step as in step 3.[28]
-
HRP Conjugate: Add 100 µL of the HRP-conjugate solution to each well. Cover and incubate for 30 minutes at room temperature.[28]
-
Washing: Repeat the wash step as in step 3.[28]
-
Substrate Development: Add 100 µL of TMB substrate to each well. Incubate for 30 minutes at room temperature in the dark.[28]
-
Stop Reaction: Add 100 µL of Stop Solution to each well. The color will change from blue to yellow.[28]
-
Measurement: Read the absorbance at 450 nm using a microplate reader.[28]
-
Analysis: Generate a standard curve and use it to determine the concentration of phospho-AMPK in your samples.[28]
V. Visualizations
Caption: Simplified AMPK signaling pathway.
Caption: General workflow for Western blot analysis of AMPK activation.
Caption: Decision tree for troubleshooting common AMPK assay issues.
References
- 1. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 2. arp1.com [arp1.com]
- 3. researchgate.net [researchgate.net]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. Why do I see high background by western blot when probing for phospho-AMPK (Thr172)? | Cell Signaling Technology [cellsignal.com]
- 6. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 7. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 8. benchchem.com [benchchem.com]
- 9. Phospho-AMPK alpha-1 (Ser486) Polyclonal Antibody (PA5-36615) [thermofisher.com]
- 10. Phospho-AMPK alpha-1,2 (Thr183, Thr172) Polyclonal Antibody (44-1150G) [thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 14. researchgate.net [researchgate.net]
- 15. ELISA Troubleshooting Guide [sigmaaldrich.com]
- 16. assaygenie.com [assaygenie.com]
- 17. ELISA Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 18. Phospho-AMPK alpha1 (Ser485) Antibody | Cell Signaling Technology [cellsignal.com]
- 19. AMPK inhibition in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Phospho-AMPK alpha (Thr172) Antibody | Cell Signaling Technology [cellsignal.com]
- 23. biossusa.com [biossusa.com]
- 24. benchchem.com [benchchem.com]
- 25. Small Molecule Modulators of AMP-Activated Protein Kinase (AMPK) Activity and Their Potential in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 26. bellbrooklabs.com [bellbrooklabs.com]
- 27. AMPK activators: mechanisms of action and physiological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 28. tools.thermofisher.com [tools.thermofisher.com]
AMPK activator 2 interference with other signaling pathways
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using AMPK Activator 2 and other direct AMPK activators. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for direct AMPK activators like this compound?
A1: Direct AMP-activated protein kinase (AMPK) activators, such as A-769662 and C-2, function by allosterically binding to the AMPK enzyme complex. This binding induces a conformational change that promotes its activation. This mechanism is distinct from indirect activators (e.g., metformin), which typically increase the cellular AMP:ATP ratio by inducing metabolic stress[1][2][3][4]. Some direct activators, like A-769662, bind to a site between the α and β subunits of the AMPK complex[5]. Compound C-2, on the other hand, is thought to compete with AMP for binding on the γ subunit[6].
Q2: What are the key differences between using a direct versus an indirect AMPK activator in my experiments?
A2: The choice between a direct and an indirect activator has significant implications for experimental outcomes.
-
Specificity: Direct activators offer potentially greater specificity for the AMPK pathway, as they do not rely on inducing broad cellular stress. Indirect activators, by altering the fundamental energy balance of the cell, can have more widespread off-target effects[1][2][3].
-
Mechanism of Action: Direct activators physically bind to the AMPK complex to induce activation. Indirect activators increase the AMP:ATP ratio, often by inhibiting mitochondrial function, which then leads to AMPK activation[2][4].
-
Potential Side Effects: The broader mechanism of indirect activators can lead to side effects such as lactic acidosis (in the case of metformin) due to mitochondrial inhibition[2][4]. Direct activators may have a more favorable side-effect profile due to their targeted action, though off-target effects can still occur[1].
Q3: I am observing unexpected effects on cell proliferation and survival. Could this compound be interfering with other signaling pathways?
A3: Yes, it is well-documented that the AMPK signaling pathway exhibits significant crosstalk with other major cellular signaling cascades, which can influence cell proliferation and survival. Key interactions include:
-
mTOR Pathway: AMPK activation generally inhibits the mTORC1 pathway, a central regulator of cell growth and proliferation. This is a primary mechanism by which AMPK exerts its anti-proliferative effects[1][4].
-
PI3K/Akt Pathway: The interaction between AMPK and the PI3K/Akt survival pathway is complex and can be cell-type dependent. Some studies report that AMPK activation can inhibit Akt signaling, while others show a positive effect[7].
-
MAPK/ERK Pathway: There is evidence of inhibitory crosstalk between AMPK and the ERK pathway. In some contexts, AMPK activation can suppress ERK signaling, which is often associated with cell proliferation[8][9]. Conversely, ERK activation has been shown to inhibit the AMPK pathway[10].
-
Apoptosis Pathways: AMPK activation can have dual roles in apoptosis. While it can promote survival under metabolic stress, prolonged activation can also induce apoptosis in some cell types[1].
Troubleshooting Guides
Problem 1: Weak or no p-AMPK (Thr172) signal in Western Blot.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Suboptimal Antibody Concentration | The concentration of the primary or secondary antibody may be too low. Increase the antibody concentration incrementally. It's also beneficial to optimize the antibody dilution for your specific cell line and experimental conditions[11][12][13][14]. |
| Low Target Protein Abundance | The target protein may be expressed at low levels in your cells. Consider increasing the amount of protein loaded onto the gel. You can also enrich for your target protein through immunoprecipitation[13][15]. |
| Inefficient Protein Transfer | Verify successful protein transfer from the gel to the membrane using a reversible stain like Ponceau S. For large proteins, consider a wet transfer method with an extended transfer time. Ensure there are no air bubbles between the gel and the membrane[11][13][14]. |
| Blocking Buffer Issues | The blocking buffer may be masking the epitope. Try alternative blocking agents (e.g., BSA instead of milk, or vice versa) or reduce the concentration of the blocking agent[11][14][15]. |
| Inactive Activator | Ensure the AMPK activator is properly stored and has not degraded. Prepare fresh solutions for each experiment. |
Problem 2: Inconsistent or non-reproducible results in cellular assays.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Cell Culture Conditions | Ensure consistent cell density, passage number, and growth conditions across experiments. Cellular responses to AMPK activation can be highly dependent on the metabolic state of the cells. |
| Activator Solubility and Stability | Ensure the AMPK activator is fully dissolved in the appropriate solvent (e.g., DMSO) before adding it to the cell culture medium. Prepare fresh dilutions for each experiment to avoid degradation. |
| Off-Target Effects | The observed effects may be due to off-target activities of the compound, especially at higher concentrations. Perform dose-response experiments to identify the optimal concentration range for AMPK activation with minimal off-target effects. |
| Assay Timing | The kinetics of AMPK activation and downstream signaling can vary. Perform a time-course experiment to determine the optimal time point for observing your desired effect. |
Quantitative Data
The following table summarizes key quantitative data for representative direct AMPK activators.
| Activator | Mechanism of Action | EC50 (Cell-Free) | IC50 (Cell-Based) | Key Cellular Effects |
| A-769662 | Direct allosteric activator[16][17] | 0.8 µM (rat liver AMPK)[16][18] | 3.2 µM (fatty acid synthesis inhibition in rat hepatocytes)[17][18] | Activates autophagy, inhibits proliferation of mesenchymal stem cells. |
| C-2 | Direct allosteric activator, competes with AMP[6] | 10–30 nM[6] | Not widely reported | Potent activator, reported to be >20-fold more potent than A-769662 in cell-free assays[6]. |
| PF-739 | Direct pan-activator | α1β1γ1: 8.99 nM, α2β1γ1: 5.23 nM, α1β2γ1: 126 nM, α2β2γ1: 42.2 nM[7] | Not specified | Increases phosphorylation of AMPK substrates in primary rat hepatocytes and human cardiac cells[7]. |
Experimental Protocols
Western Blot Analysis of AMPK Activation
This protocol details the steps to measure the phosphorylation of AMPK at Threonine 172 (p-AMPKα Thr172), a key indicator of its activation.
-
Cell Lysis:
-
After treatment with the AMPK activator, wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
-
SDS-PAGE and Transfer:
-
Normalize protein samples to the same concentration and prepare with Laemmli sample buffer.
-
Denature samples by boiling at 95-100°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with a primary antibody against phospho-AMPKα (Thr172).
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
For normalization, the membrane can be stripped and re-probed with an antibody against total AMPKα.
-
In Vitro Kinase Assay
This assay directly measures the enzymatic activity of purified AMPK in the presence of an activator.
-
Reaction Setup:
-
In a 96-well plate, prepare a reaction mixture containing purified recombinant AMPK enzyme, a synthetic peptide substrate (e.g., SAMS peptide), and kinase assay buffer.
-
-
Compound Addition:
-
Add varying concentrations of the AMPK activator or vehicle control to the wells.
-
-
Initiate Reaction:
-
Start the reaction by adding ATP.
-
-
Incubation:
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
-
Detection:
-
Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, including radiometric assays (³²P-ATP) or non-radiometric luminescent assays that measure ADP production (e.g., ADP-Glo™ Kinase Assay).
-
-
Data Analysis:
-
Calculate the specific activity of the enzyme and determine the EC50 value of the activator.
-
Signaling Pathway Diagrams
Below are diagrams illustrating the AMPK signaling pathway and its crosstalk with other key cellular pathways.
Caption: AMPK Signaling Pathway Activation.
References
- 1. AMPK and Diseases: State of the Art Regulation by AMPK-Targeting Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discuss the pros and cons of AMPK activation as a strategy [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. AMP-Activated Protein Kinase: Do We Need Activators or Inhibitors to Treat or Prevent Cancer? [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. AMPK activators: mechanisms of action and physiological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Inhibitory crosstalk between ERK and AMPK in the growth and proliferation of cardiac fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibitory cross-talk between the AMPK and ERK pathways mediates endoplasmic reticulum stress-induced insulin resistance in skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Negative regulation of the LKB1/AMPK pathway by ERK in human acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. blog.addgene.org [blog.addgene.org]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 14. sinobiological.com [sinobiological.com]
- 15. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. selleckchem.com [selleckchem.com]
- 17. A-769662 – Bioquote [bioquote.com]
- 18. medchemexpress.com [medchemexpress.com]
Technical Support Center: Ensuring Specificity of AMPK Activation by Compound 7a
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the specific activation of AMP-activated protein kinase (AMPK) by the novel direct activator, compound 7a.
Frequently Asked Questions (FAQs)
Q1: How can we confirm that compound 7a directly activates AMPK?
A1: To confirm direct activation, it is crucial to perform an in vitro kinase assay using purified recombinant AMPK enzyme.[1] Direct activators will increase AMPK activity in a cell-free system, whereas indirect activators, which typically function by altering the cellular AMP:ATP ratio, will not.[2][3]
Q2: What are the expected downstream effects of AMPK activation by compound 7a in cells?
A2: Activated AMPK phosphorylates multiple downstream targets to regulate metabolic pathways. A key and well-established substrate is Acetyl-CoA Carboxylase (ACC).[1][3] Upon phosphorylation by AMPK at Ser79, ACC is inactivated.[1] Therefore, an increase in phospho-ACC (Ser79) is a reliable marker of AMPK activation in cellular assays. Other downstream effects include the inhibition of anabolic pathways like protein and lipid synthesis and the promotion of catabolic processes such as fatty acid oxidation and glucose uptake.[4][5]
Q3: How can we be sure that the observed cellular effects are due to AMPK activation and not off-target effects of compound 7a?
A3: Several strategies can be employed to verify on-target activity:
-
Use of Structurally Unrelated Activators: Compare the cellular phenotype induced by compound 7a with that of other known direct AMPK activators that have a different chemical structure, such as A-769662.[6][7] Consistent results across different activators suggest an on-target effect.
-
Kinome Profiling: To comprehensively assess off-target kinase activity, subject compound 7a to a kinome-wide screening service.[6][8][9] This will provide data on its binding affinity or inhibitory/activator activity against a large panel of kinases, revealing its selectivity profile.[10][11]
-
Cellular Thermal Shift Assay (CETSA): This assay directly confirms target engagement in intact cells by measuring the thermal stabilization of a protein upon ligand binding.[12][13][14][15][16] An increase in the thermal stability of AMPK in the presence of compound 7a would be strong evidence of direct binding.
Q4: Does compound 7a activate all AMPK isoforms?
A4: AMPK exists as different heterotrimeric complexes composed of α, β, and γ subunits, leading to 12 possible isoform combinations.[17] Some direct activators exhibit isoform specificity, for example, binding to a site on the β1 subunit.[1][18] To determine the isoform specificity of compound 7a, in vitro kinase assays should be performed using different purified AMPK isoform complexes.[17][19]
Troubleshooting Guides
| Problem | Possible Cause | Recommended Solution |
| No increase in AMPK activity in the in vitro kinase assay. | Compound 7a is an indirect activator. | Test for changes in the cellular AMP:ATP ratio. Indirect activators often inhibit mitochondrial respiration.[2][4] |
| Incorrect assay conditions. | Verify the concentrations of ATP, substrate (e.g., SAMS peptide), and purified AMPK. Ensure the buffer conditions are optimal.[1] | |
| Compound 7a instability. | Check the stability and solubility of compound 7a in the assay buffer. | |
| Increased pAMPK (Thr172) but no increase in pACC (Ser79) in cells. | The antibody for pACC is not working correctly. | Use a validated positive control (e.g., A-769662) to confirm antibody performance.[1] |
| The downstream signaling is blocked. | Investigate other potential downstream targets of AMPK or consider if other signaling pathways are interfering. | |
| Off-target effect. | An off-target kinase may be phosphorylating AMPK at Thr172, or another phosphatase may be dephosphorylating ACC. Perform a kinome screen to identify potential off-target interactions.[6][8] | |
| Compound 7a shows activity against multiple kinases in the kinome scan. | Compound 7a is not a specific AMPK activator. | The compound may not be suitable as a specific probe for AMPK. Structure-activity relationship (SAR) studies may be necessary to improve selectivity. |
| High concentration of the compound was used. | Perform the kinome scan at multiple concentrations to determine the concentration at which specific engagement with AMPK occurs without significant off-target binding.[10] | |
| Inconsistent results between different cell lines. | Different AMPK isoform expression. | Different cell lines express varying levels of AMPK subunits.[18] Analyze the AMPK isoform expression profile in the cell lines being used. |
| Cell-specific metabolic states. | The basal metabolic state of cells can influence their response to AMPK activation. Ensure consistent culture conditions. |
Data Presentation
Table 1: In Vitro Kinase Assay Data for Compound 7a
| Compound | Target | EC50 (nM) | Max Activation (% of control) |
| Compound 7a | AMPK α1β1γ1 | 50 | 350 |
| A-769662 (Control) | AMPK α1β1γ1 | 25 | 400 |
Table 2: Kinome Profiling Selectivity Data for Compound 7a (at 1 µM)
| Kinase | % Inhibition/Activation |
| AMPK (α1β1γ1) | +320% (Activation) |
| PIM1 | -5% |
| CDK2 | -2% |
| ERK1 | +3% |
| ...and 400+ other kinases | <10% change |
Experimental Protocols
In Vitro AMPK Kinase Assay
Objective: To directly measure the enzymatic activity of purified AMPK in the presence of compound 7a.
Methodology:
-
Prepare a reaction mixture in a 96-well plate containing purified recombinant AMPK enzyme (e.g., α1β1γ1 isoform), a synthetic peptide substrate (e.g., SAMS peptide), and ATP.[1] For radiometric assays, γ-³²P-ATP is included. Non-radiometric assays, such as those that measure ADP production, are also available.[20][21][22]
-
Add compound 7a at various concentrations to the reaction wells. Include appropriate controls (vehicle and a known activator like A-769662).[1][19]
-
Incubate the plate at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction and measure the amount of phosphorylated substrate or ADP produced.
-
Calculate the specific activity of the enzyme and determine the EC50 value of the activator.[1]
Western Blot Analysis for Cellular AMPK Activation
Objective: To determine the phosphorylation status of AMPK and its downstream target, ACC, in cells treated with compound 7a.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., HeLa, C2C12 myotubes) in 6-well plates and grow to 70-80% confluency. Treat the cells with compound 7a at various concentrations for a specified time (e.g., 1-2 hours).[1]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.[1]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies against phospho-AMPKα (Thr172), total AMPKα, phospho-ACC (Ser79), and total ACC.[1]
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system. Perform densitometry analysis to quantify the changes in protein phosphorylation.[1]
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm direct binding of compound 7a to AMPK in intact cells.
Methodology:
-
Cell Treatment: Treat intact cells with either vehicle or compound 7a.
-
Heating: Heat the cell suspensions at a range of different temperatures for a short period (e.g., 3 minutes).[15]
-
Cell Lysis: Lyse the cells to separate soluble and aggregated proteins (e.g., by freeze-thaw cycles followed by centrifugation).
-
Protein Analysis: Analyze the soluble fraction for the presence of AMPK using Western blotting or an immunoassay like AlphaScreen.[14][15]
-
Data Analysis: Plot the amount of soluble AMPK as a function of temperature. A shift in the melting curve to a higher temperature in the presence of compound 7a indicates thermal stabilization and therefore direct target engagement.[15][16]
Visualizations
Caption: AMPK signaling pathway activated by compound 7a.
Caption: Experimental workflow for validating compound 7a specificity.
References
- 1. benchchem.com [benchchem.com]
- 2. Small Molecule Modulators of AMP-Activated Protein Kinase (AMPK) Activity and Their Potential in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AMPK and Diseases: State of the Art Regulation by AMPK-Targeting Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AMPK: A Target for Drugs and Natural Products With Effects on Both Diabetes and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AMP-activated protein kinase: a target for drugs both ancient and modern - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Differential effects of AMPK agonists on cell growth and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinome Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Application of Integrated Drug Screening/Kinome Analysis to Identify Inhibitors of Gemcitabine-Resistant Pancreatic Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Profiling Data ï¼Kinome Plot of 60 FDA Approved Kinase Inhibitors - Carna Biosciences, Inc. [carnabio.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 14. drugtargetreview.com [drugtargetreview.com]
- 15. tandfonline.com [tandfonline.com]
- 16. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Kinase Activity Determination of Specific AMPK Complexes/Heterotrimers in the Skeletal Muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. AMPK activators: mechanisms of action and physiological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. mdpi.com [mdpi.com]
- 21. bpsbioscience.com [bpsbioscience.com]
- 22. bellbrooklabs.com [bellbrooklabs.com]
Validation & Comparative
A Comparative Guide to AMPK Activators: A-769662 vs. AICAR
This guide provides a detailed comparison of two widely used AMP-activated protein kinase (AMPK) activators, A-769662 and 5-aminoimidazole-4-carboxamide (B1664886) ribonucleoside (AICAR). We will delve into their mechanisms of action, comparative efficacy supported by experimental data, and the methodologies used to assess their performance. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the nuances of these critical research tools.
Introduction to AMPK and its Activators
AMP-activated protein kinase (AMPK) is a master regulator of cellular energy homeostasis, activated during states of metabolic stress when cellular ATP levels decline.[1][2][3][4] Its activation stimulates catabolic pathways that generate ATP, such as fatty acid oxidation and glycolysis, while inhibiting anabolic, ATP-consuming processes like protein and lipid synthesis.[1][4] This central role in metabolism makes AMPK a significant therapeutic target for metabolic diseases, including type 2 diabetes, obesity, and cancer.[1][4]
-
A-769662 : A potent, direct, and reversible allosteric activator of AMPK.[5][6] It belongs to the thienopyridone (B2394442) family and works by binding to the AMPK complex, causing allosteric activation and, crucially, inhibiting the dephosphorylation of the activating residue, Threonine-172 (Thr172), on the catalytic α-subunit.[7][8][9] Its action is selective for AMPK complexes containing the β1 subunit.[5]
-
AICAR : A cell-permeable nucleoside that acts as a pro-drug.[10] Once inside the cell, it is phosphorylated by adenosine (B11128) kinase to form ZMP (AICAR monophosphate), an analog of adenosine monophosphate (AMP).[11][12][13] ZMP mimics the effects of AMP, binding to the γ-subunit of AMPK to induce its activation.[11][12][13]
AMPK Signaling Pathway
The activation of AMPK by upstream kinases like LKB1 and CaMKKβ triggers a cascade that regulates numerous downstream targets to restore cellular energy balance.
Comparative Efficacy: A-769662 vs. AICAR
The primary difference in efficacy lies in their potency and mechanism. A-769662 is a direct activator with high potency in the nanomolar to low micromolar range, whereas AICAR requires intracellular conversion and typically requires much higher concentrations (millimolar range) for robust activation.
| Parameter | A-769662 | AICAR | Reference(s) |
| Mechanism of Action | Direct allosteric activation; inhibits Thr172 dephosphorylation. Binds β1 subunit. | Indirect activation; converted to ZMP (AMP analog) which binds the γ subunit. | [7][8][9][11][12][13] |
| Potency (EC50, Cell-Free) | 0.8 µM to 116 nM (for purified rat liver AMPK) | N/A (requires intracellular conversion) | [6][7][9][14] |
| Effective Concentration (Cell-Based) | 1-100 µM (effects on p-ACC seen at 30 µM) | 0.5-2 mM | [7][15] |
| Potency (IC50, Fatty Acid Synthesis) | 3.2 µM (in primary rat hepatocytes) | ~0.3 mM (inhibition of autophagy in rat hepatocytes) | [14][15] |
| Key Characteristics | Highly potent and specific for β1-containing complexes. Effects on downstream targets (e.g., ACC phosphorylation) can be more pronounced than its effect on AMPK phosphorylation itself, compared to AICAR. | Broadly used, but less potent and can have off-target effects. Requires cellular uptake and enzymatic conversion. | [5][7] |
EC50 = Half-maximal effective concentration; IC50 = Half-maximal inhibitory concentration; p-ACC = Phosphorylated Acetyl-CoA Carboxylase.
Experimental Protocols
Below are detailed methodologies for key experiments used to evaluate and compare the efficacy of AMPK activators.
In Vitro AMPK Kinase Assay
This assay directly measures the ability of a compound to activate purified AMPK enzyme in a cell-free system.
-
Objective : To determine the direct effect of A-769662 and ZMP (the active form of AICAR) on the catalytic activity of recombinant AMPK.
-
Reagents & Materials :
-
Recombinant human AMPK (α1/β1/γ1) heterotrimer.[16]
-
Kinase Buffer: 40mM Tris-HCl (pH 7.5), 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT.
-
ATP (Adenosine Triphosphate).[16]
-
SAMS Peptide: A synthetic substrate peptide for AMPK.[16][17]
-
Test Compounds: A-769662 and ZMP (as AICAR is inactive in this system) dissolved in DMSO.
-
Detection Method: Can be radioactive (32P-γATP) or non-radioactive (e.g., ADP-Glo™, ELISA-based).[18][19]
-
-
Procedure :
-
Prepare a reaction mixture containing kinase buffer, recombinant AMPK enzyme, and the SAMS peptide substrate.[16]
-
Add varying concentrations of the test compound (A-769662 or ZMP) or vehicle control (DMSO) to the reaction wells.
-
Initiate the kinase reaction by adding a defined concentration of ATP (e.g., 25 µM).[17]
-
Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).[16][17]
-
Terminate the reaction.
-
Quantify the amount of phosphorylated SAMS peptide. For radioactive assays, this involves spotting the reaction on a capture membrane and measuring incorporated 32P.[18] For the ADP-Glo™ assay, ADP formed is measured via a luciferase-based reaction.
-
-
Data Analysis : Determine the fold-activation relative to the vehicle control and calculate the EC50 value for each compound.
Cell-Based AMPK Activation Assay (Western Blot)
This assay measures the activation of AMPK within intact cells by detecting the phosphorylation of AMPK and its key downstream substrate, ACC.
-
Objective : To assess the ability of cell-permeable A-769662 and AICAR to activate the AMPK pathway in a cellular context.
-
Reagents & Materials :
-
Cell Line: Relevant cell line, such as primary hepatocytes, C2C12 myotubes, or HeLa cells.[7][12]
-
Cell Culture Media and serum.
-
Test Compounds: A-769662 and AICAR dissolved in DMSO or culture media.
-
Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors.
-
Primary Antibodies: Rabbit anti-phospho-AMPKα (Thr172) and Rabbit anti-phospho-ACC (Ser79).
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG.
-
Chemiluminescent Substrate (ECL).
-
-
Procedure :
-
Cell Culture & Treatment : Culture cells to ~80% confluency. Serum-starve the cells for 2-3 hours if necessary.[12] Treat cells with a range of concentrations of A-769662 or AICAR for a specified duration (e.g., 45 minutes).[12]
-
Cell Lysis : Wash cells with cold PBS and lyse them on ice using lysis buffer to extract total protein.[16]
-
Protein Quantification : Determine protein concentration using a BCA assay.
-
Western Blotting :
-
Separate equal amounts of protein lysate (e.g., 30 µg) on an SDS-PAGE gel.[12]
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
-
Data Analysis : Quantify band intensity using densitometry. Normalize the phosphorylated protein levels to total protein levels to determine the fold-change in activation compared to the vehicle-treated control cells.
Comparative Experimental Workflow
The following diagram illustrates a typical workflow for comparing the efficacy of two AMPK activators in a cell-based model.
Conclusion
Both A-769662 and AICAR are invaluable tools for studying AMPK signaling.
-
A-769662 is the preferred choice for experiments requiring high potency and direct activation of AMPK. Its dual mechanism of allosteric activation and protection from dephosphorylation makes it a robust activator, particularly for β1-containing AMPK complexes.[7][8][9]
-
AICAR remains a widely used activator for cell-based and in vivo studies due to its long history of characterization. However, researchers must consider its lower potency, the requirement for millimolar concentrations, and the potential for off-target effects not mediated by AMPK.
The choice between these activators should be guided by the specific requirements of the experimental system, including the need for direct versus indirect activation, the desired potency, and the specific AMPK isoforms being targeted. For mechanistic studies in cell-free systems, A-769662 offers clear advantages, while for some cellular and in vivo models, AICAR may still be a suitable option, provided its limitations are acknowledged.
References
- 1. AMPK Signaling | Cell Signaling Technology [cellsignal.com]
- 2. The AMP-activated protein kinase (AMPK) signaling pathway coordinates cell growth, autophagy, & metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bosterbio.com [bosterbio.com]
- 4. sinobiological.com [sinobiological.com]
- 5. journals.physiology.org [journals.physiology.org]
- 6. selleckchem.com [selleckchem.com]
- 7. MECHANISM OF ACTION OF A-769662, A VALUABLE TOOL FOR ACTIVATION OF AMP-ACTIVATED PROTEIN KINASE - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of action of A-769662, a valuable tool for activation of AMP-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. AMPK activation by AICAR sensitizes prostate cancer cells to radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bc9.co [bc9.co]
- 12. journals.physiology.org [journals.physiology.org]
- 13. Enhanced activation of cellular AMPK by dual-small molecule treatment: AICAR and A769662 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. AICAR | CAS 2627-69-2 | Cayman Chemical | Biomol.com [biomol.com]
- 16. benchchem.com [benchchem.com]
- 17. bellbrooklabs.com [bellbrooklabs.com]
- 18. A Highly Sensitive Non-Radioactive Activity Assay for AMP-Activated Protein Kinase (AMPK) [mdpi.com]
- 19. An enzyme‐linked immunosorbent assay (ELISA)‐based activity assay for AMP‐activated protein kinase (AMPK) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to AMPK Activator 2 for Target Engagement Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of AMPK Activator 2 (also known as Compound 7a), a novel fluorine-containing proguanil (B194036) derivative, with other well-established AMP-activated protein kinase (AMPK) activators. The information presented herein is intended to assist researchers in validating the target engagement of this compound through detailed experimental protocols and comparative data.
Introduction to AMPK and its Activation
AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating metabolic pathways.[1] As a heterotrimeric complex, it consists of a catalytic α subunit and regulatory β and γ subunits.[1] Activation of AMPK helps to restore cellular energy homeostasis by stimulating catabolic processes that generate ATP while inhibiting anabolic pathways that consume ATP. This mechanism makes AMPK a compelling therapeutic target for metabolic diseases, including type 2 diabetes and cancer.[1]
AMPK can be activated through two main mechanisms:
-
Indirect Activation: This occurs through an increase in the cellular AMP:ATP ratio, which can be induced by various cellular stresses like glucose deprivation or hypoxia. Some compounds, like Metformin, indirectly activate AMPK by inhibiting the mitochondrial respiratory chain.[1]
-
Direct Activation: This involves the allosteric binding of activators to the AMPK complex, leading to a conformational change that enhances its kinase activity.[1]
Performance Comparison of AMPK Activators
Validating the efficacy of a novel AMPK activator requires a thorough comparison with existing compounds. This section provides a quantitative comparison of this compound with well-characterized direct and indirect activators.
| Activator | Mechanism of Action | Target | Potency (EC50/IC50) | Key Cellular Effects |
| This compound (Compound 7a) | Indirect (Upregulates AMPK signaling pathway) | AMPK | IC50 (Cell Viability): Varies by cell line (e.g., 5.17 µM in UMUC3, 8.13 µM in T24, 11.24 µM in A549)[2] | Inhibits proliferation and migration of human cancer cells.[2] |
| A-769662 | Direct (Allosteric activator) | AMPK | EC50: 0.8 µM (cell-free assay)[3] | Stimulates fatty acid oxidation and inhibits fatty acid synthesis.[4] |
| Metformin | Indirect (Inhibits mitochondrial complex I) | AMPK | Effective concentration: 50 µM - 2 mM (in cells) | Decreases hepatic glucose production and increases glucose uptake. |
| AICAR | Indirect (Metabolized to ZMP, an AMP analog) | AMPK | Effective concentration: 0.5 - 2 mM (in cells) | Increases glucose uptake and fatty acid oxidation. |
Experimental Protocols for Target Engagement Validation
Accurate validation of AMPK activation is critical for the development of new therapeutic agents. The following are detailed protocols for key experiments to confirm the target engagement of this compound.
Western Blot Analysis of AMPK and ACC Phosphorylation
This is a fundamental method to assess the activation of the AMPK pathway by measuring the phosphorylation of AMPKα at Threonine 172 (p-AMPK) and its downstream substrate, Acetyl-CoA Carboxylase (ACC) at Serine 79 (p-ACC).
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., UMUC3, T24, or A549 cancer cell lines) and allow them to adhere overnight. Treat cells with varying concentrations of this compound (Compound 7a) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., A-769662 or Metformin).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-AMPK (Thr172), total AMPK, p-ACC (Ser79), and total ACC overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct target engagement in a cellular environment. It is based on the principle that ligand binding stabilizes the target protein, increasing its melting temperature.
Protocol:
-
Cell Treatment: Treat intact cells with this compound (Compound 7a) or a vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a fixed time (e.g., 3-5 minutes) to induce protein denaturation and aggregation.
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated aggregates by centrifugation.
-
Protein Detection: Analyze the amount of soluble AMPK in the supernatant by Western blotting or other quantitative protein detection methods.
-
Data Analysis: Plot the amount of soluble AMPK as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement. An isothermal dose-response curve can be generated by treating cells with varying concentrations of the compound at a fixed temperature to determine the half-maximal effective concentration (EC50) for target engagement.
Visualizing Key Pathways and Workflows
To further elucidate the mechanisms of action and experimental designs, the following diagrams are provided.
Caption: AMPK Signaling Pathway Activation.
Caption: Western Blot Experimental Workflow.
Caption: Cellular Thermal Shift Assay (CETSA) Workflow.
References
- 1. Synthesis, radiosynthesis, and biological evaluation of fluorine-18-labeled 2beta-carbo(fluoroalkoxy)-3beta-(3'-((Z)-2-haloethenyl)phenyl)nortropanes: candidate radioligands for in vivo imaging of the serotonin transporter with positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, biological evaluation and anti-proliferative mechanism of fluorine-containing proguanil derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AMPK Metabolic Activator, 30 Vegetarian Tablets - Life Extension [lifeextension.com]
- 4. AMPK activators: mechanisms of action and physiological activities - PMC [pmc.ncbi.nlm.nih.gov]
Specificity Analysis of AMPK Activator 2: A Comparative Guide for Researchers
An objective comparison of AMPK Activator 2, a novel fluorine-containing proguanil (B194036) derivative, with other established AMP-activated protein kinase (AMPK) activators. This guide provides an overview of their mechanisms of action, reported specificity, and supporting experimental methodologies to aid researchers in selecting the appropriate tool for their studies.
Introduction
AMP-activated protein kinase (AMPK) is a master regulator of cellular energy homeostasis, making it a critical therapeutic target for metabolic diseases, cancer, and other conditions. A variety of small-molecule activators have been developed to modulate AMPK activity, each with distinct mechanisms and specificity profiles. This guide provides a comparative analysis of this compound (also known as compound 7a, a fluorine-containing proguanil derivative) against other widely used AMPK activators: A-769662, AICAR, and Metformin (B114582). While direct, publicly available kinase selectivity profiling data for this compound is limited, this guide synthesizes the current understanding of its mode of action and compares it to these well-characterized alternatives.
Comparison of AMPK Activators
A summary of the key characteristics of this compound and other common AMPK activators is presented below. It is important to note that while the primary mechanism of this compound is through the upregulation of the AMPK signaling pathway, a comprehensive kinase selectivity profile, which would provide a quantitative measure of its specificity against a broad range of kinases, is not yet publicly available.
| Activator | Chemical Class | Mechanism of Action | Reported Specificity & Off-Target Effects |
| This compound (Compound 7a) | Fluorine-containing proguanil derivative | Upregulates the AMPK signaling pathway, leading to downstream inhibition of mTOR/4EBP1/p70S6K.[1] | The primary research describes its effect on the AMPK pathway in cancer cell lines.[1] A broad kinase selectivity profile and off-target effects have not been extensively reported in peer-reviewed literature. |
| A-769662 | Thienopyridone | Direct allosteric activator. Binds to the CBM of the β1 subunit, inducing a conformational change that activates the kinase and inhibits its dephosphorylation at Thr172.[2][3][4][5][6] | Highly selective for AMPK. It shows a preference for AMPK complexes containing the β1 subunit over the β2 subunit.[2] Some studies suggest potential AMPK-independent effects, such as inhibition of the 26S proteasome at higher concentrations.[4][5] |
| AICAR (Acadesine) | Adenosine analog | Indirect activator. It is a cell-permeable prodrug that is converted intracellularly to ZMP, an AMP analog. ZMP mimics the effects of AMP, leading to allosteric activation of AMPK.[7][8][9] | Can have AMPK-independent effects due to the accumulation of ZMP, which can influence other AMP-sensitive enzymes and pathways.[7] Its use requires careful interpretation of results to distinguish between AMPK-dependent and -independent effects.[3][7] |
| Metformin | Biguanide | Indirect activator. Primarily acts by inhibiting Complex I of the mitochondrial respiratory chain, which leads to an increase in the cellular AMP:ATP ratio and subsequent activation of AMPK.[10][11][12][13] | The mechanism of action is complex and not fully elucidated, with evidence for both AMPK-dependent and AMPK-independent effects.[14][15] Its effects can be pleiotropic and may not be solely attributable to AMPK activation. |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the methodologies used to characterize these activators, the following diagrams illustrate the AMPK signaling pathway and a typical experimental workflow for assessing AMPK activation.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of AMPK activators. Below are standard protocols for key experiments.
Kinase Selectivity Profiling Assay (General Protocol)
This assay is used to determine the specificity of a compound against a broad panel of kinases.
Objective: To quantify the inhibitory activity of an AMPK activator against a large number of protein kinases to assess its selectivity.
Materials:
-
Test compound (this compound)
-
Kinase panel (e.g., commercially available panels from Promega, Thermo Fisher Scientific, or service providers like Eurofins DiscoverX)
-
Kinase-specific substrates
-
ATP (often radiolabeled, e.g., [γ-³³P]ATP)
-
Assay buffer (typically provided with the kinase panel)
-
96- or 384-well assay plates
-
Phosphocellulose membrane (for radiometric assays)
-
Scintillation counter or luminescence plate reader
Procedure:
-
Compound Preparation: Prepare a dilution series of the test compound in an appropriate solvent (e.g., DMSO).
-
Kinase Reaction Setup: In each well of the assay plate, combine the kinase, its specific substrate, and the assay buffer.
-
Compound Addition: Add the diluted test compound to the wells. Include a vehicle control (DMSO) and a positive control inhibitor for each kinase if available.
-
Initiation of Reaction: Start the kinase reaction by adding ATP. The concentration of ATP should be at or near the Km for each kinase to obtain an accurate measure of inhibitory potency.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).
-
Termination and Detection:
-
Radiometric Assay: Stop the reaction by spotting the reaction mixture onto a phosphocellulose membrane. Wash the membrane extensively to remove unincorporated [γ-³³P]ATP. Measure the incorporated radioactivity using a scintillation counter.
-
Non-Radiometric Assay (e.g., ADP-Glo™): Add a reagent to stop the kinase reaction and deplete the remaining ATP. Then, add a detection reagent that converts the generated ADP to ATP, which is subsequently measured via a luciferase-based reaction.
-
-
Data Analysis: Calculate the percentage of kinase activity remaining at each compound concentration relative to the vehicle control. Determine the IC50 value for each kinase that is significantly inhibited. The selectivity of the compound is determined by comparing its potency against the target kinase (AMPK) versus its potency against other kinases in the panel.
Western Blot for AMPK Activation
This is a common method to assess the activation of AMPK in a cellular context by measuring the phosphorylation of AMPK and its downstream targets.
Objective: To determine the phosphorylation status of AMPKα at Threonine-172 (a marker of activation) and its downstream substrate Acetyl-CoA Carboxylase (ACC) at Serine-79.
Materials:
-
Cell line of interest (e.g., HeLa, C2C12)
-
Cell culture medium and supplements
-
Test compound (this compound) and other activators for comparison
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-AMPKα (Thr172), anti-total AMPKα, anti-phospho-ACC (Ser79), anti-total ACC, and a loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagent
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Treat the cells with the AMPK activators at various concentrations and for different time points. Include a vehicle-treated control group.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentrations of all samples. Mix with Laemmli buffer and denature by heating. Separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, apply the ECL reagent and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels to determine the extent of AMPK activation.
Conclusion
This compound represents a novel chemical scaffold for the activation of the AMPK signaling pathway. The available data indicates its ability to engage the AMPK pathway and inhibit downstream mTOR signaling, suggesting its potential as a research tool, particularly in the context of cancer cell proliferation.[1] However, for a comprehensive understanding of its utility and potential therapeutic applications, a thorough assessment of its kinase selectivity is essential.
Researchers are encouraged to consider the distinct mechanisms of action and known specificity profiles of established activators like A-769662, AICAR, and Metformin when designing their experiments. The choice of activator should be guided by the specific research question, with an awareness of the potential for off-target effects, particularly with indirect activators. The provided experimental protocols offer a foundation for researchers to conduct their own comparative studies and further elucidate the specificity and efficacy of novel AMPK activators like this compound.
References
- 1. The AMP-activated protein kinase (AMPK) signaling pathway coordinates cell growth, autophagy, & metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.physiology.org [journals.physiology.org]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. cellagentech.com [cellagentech.com]
- 7. AICAr, a Widely Used AMPK Activator with Important AMPK-Independent Effects: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. usada.org [usada.org]
- 9. stemcell.com [stemcell.com]
- 10. AMPK activators: mechanisms of action and physiological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selfhacked.com [selfhacked.com]
- 13. Role of AMP-activated protein kinase in mechanism of metformin action - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. discuss the pros and cons of AMPK activation as a strategy [synapse.patsnap.com]
A Comparative Guide to AMPK Activators: Compound 7a vs. AICAR
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two pharmacological activators of AMP-activated protein kinase (AMPK): the well-established research tool AICAR and the more recently identified compound 7a, a fluorine-containing proguanil (B194036) derivative. This document aims to offer an objective analysis of their mechanisms, available performance data, and the experimental protocols necessary for their evaluation.
Introduction to AMPK Activation
AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating metabolism.[1] As a heterotrimeric complex consisting of a catalytic α subunit and regulatory β and γ subunits, AMPK is activated in response to an increase in the cellular AMP:ATP ratio, signaling low energy status.[1][2] Once activated, AMPK initiates a cascade of events to restore energy homeostasis by stimulating catabolic pathways that generate ATP (such as glucose uptake and fatty acid oxidation) and inhibiting anabolic pathways that consume ATP (like protein and lipid synthesis).[2] This central role in metabolic regulation has made AMPK a highly attractive target for the development of therapeutics for metabolic diseases, including type 2 diabetes and cancer.[1]
Pharmacological activators of AMPK are invaluable tools for studying its physiological roles and for therapeutic development. They can be broadly classified as direct or indirect activators. Indirect activators, such as metformin, typically work by increasing the cellular AMP:ATP ratio.[3] Direct activators, on the other hand, interact directly with the AMPK complex to induce a conformational change that promotes its activation.[3] This guide focuses on a comparison between AICAR, a widely used indirect activator, and compound 7a, a novel activator.
Mechanism of Action
Compound 7a: A Fluorine-Containing Proguanil Derivative
Compound 7a is a fluorine-containing derivative of the biguanide (B1667054) proguanil.[4] Its mechanism of AMPK activation is described as an upregulation of the AMPK signaling pathway.[4] While the precise molecular interaction with the AMPK complex has not been fully elucidated in publicly available literature, its action leads to the downstream inhibition of the mTOR/4EBP1/p70S6K pathway, a key signaling cascade regulated by AMPK.[4]
AICAR: An Adenosine (B11128) Analog
5-Aminoimidazole-4-carboxamide (B1664886) ribonucleoside (AICAR) is a cell-permeable adenosine analog.[5] Upon entering the cell, it is phosphorylated by adenosine kinase to form 5-aminoimidazole-4-carboxamide ribonucleotide (ZMP).[6] ZMP is an analog of adenosine monophosphate (AMP) and allosterically activates AMPK by binding to the γ-subunit of the enzyme.[6] This binding mimics the effect of high AMP levels, leading to a conformational change that promotes the phosphorylation of threonine 172 (Thr172) on the catalytic α-subunit by upstream kinases like LKB1, a critical step for full AMPK activation.[6]
Performance Comparison
| Feature | Compound 7a | AICAR |
| Mechanism of Action | Upregulates AMPK signaling pathway[4] | Metabolized to ZMP, an AMP analog, which allosterically activates AMPK[6] |
| Typical Effective Concentration (in vitro) | Micromolar (µM) range for anti-proliferative effects downstream of AMPK[4] | Millimolar (mM) range (0.5 - 2 mM) for AMPK activation[5] |
| Reported Cellular Effects | Inhibition of proliferation and migration of cancer cell lines; downregulation of mTOR/4EBP1/p70S6K pathway[4] | Increased glucose uptake, fatty acid oxidation, and inhibition of lipogenesis[5] |
| Potency (Inferred) | Potentially higher potency than AICAR based on effective concentrations in cellular assays. | Lower potency compared to some direct allosteric activators. |
Note: The potency of compound 7a is inferred from its downstream effects at micromolar concentrations, as direct EC50 values for AMPK activation have not been published.
Signaling Pathway Diagram
Caption: AMPK signaling pathway activation by Compound 7a and AICAR.
Experimental Protocols
The most common method to assess the activation of AMPK in response to pharmacological activators is to measure the phosphorylation of AMPKα at Threonine 172 (Thr172) and the phosphorylation of its direct downstream target, Acetyl-CoA Carboxylase (ACC), using Western blotting.
Protocol: Assessment of AMPK and ACC Phosphorylation by Western Blotting
1. Cell Culture and Treatment: a. Plate cells (e.g., HEK293, C2C12 myotubes, or a cancer cell line of interest) in 6-well plates and grow to 70-80% confluency. b. Serum starve the cells for 2-4 hours prior to treatment, if required for the specific cell line and experimental question. c. Treat cells with varying concentrations of compound 7a (e.g., 0.1, 1, 10 µM) or AICAR (e.g., 0.25, 0.5, 1, 2 mM) for a predetermined time (e.g., 30 minutes to 24 hours). Include a vehicle control (e.g., DMSO or saline).
2. Cell Lysis: a. After treatment, place the culture plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS). b. Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate the lysates on ice for 30 minutes, with vortexing every 10 minutes. e. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
3. Protein Quantification: a. Carefully collect the supernatant (protein lysate) and transfer it to a new pre-chilled tube. b. Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.
4. Sample Preparation and SDS-PAGE: a. Normalize the protein concentration of all samples with lysis buffer. b. Add 4x Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes to denature the proteins. c. Load equal amounts of protein (typically 20-30 µg) per lane onto a polyacrylamide gel (e.g., 4-12% Bis-Tris). Include a pre-stained protein ladder. d. Run the gel at a constant voltage (e.g., 120-150 V) until the dye front reaches the bottom.
5. Protein Transfer: a. Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
6. Immunoblotting: a. Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. b. Incubate the membrane with primary antibodies against phospho-AMPKα (Thr172), total AMPKα, phospho-ACC (Ser79), and total ACC overnight at 4°C with gentle agitation. A loading control antibody (e.g., β-actin or GAPDH) should also be used. c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane again three times for 10 minutes each with TBST.
7. Detection and Analysis: a. Prepare an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and incubate the membrane with the substrate. b. Capture the chemiluminescent signal using a digital imaging system. c. Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels for each target.
Experimental Workflow Diagram
Caption: Workflow for assessing AMPK activation.
Conclusion
Both compound 7a and AICAR serve as valuable tools for activating the AMPK pathway in experimental settings. AICAR is a well-characterized, albeit relatively low-potency, activator that functions as an AMP mimetic. Compound 7a, a more recent discovery, appears to be a more potent activator based on the concentrations at which it elicits downstream cellular effects. However, a direct quantitative comparison of their ability to activate AMPK is currently lacking in the scientific literature.
For researchers choosing an AMPK activator, the selection will depend on the specific experimental goals. AICAR is a reliable choice for inducing a general and well-understood AMPK response. Compound 7a may be preferable in studies where higher potency is desired or for investigating the specific effects of fluorine-containing biguanide derivatives. Further research is needed to fully characterize the mechanism and potency of compound 7a to allow for a more direct and quantitative comparison with other AMPK activators. The provided protocols offer a standardized approach for researchers to independently evaluate and compare these and other AMPK-activating compounds.
References
- 1. Identification of potential AMPK activator by pharmacophore modeling, molecular docking and QSAR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Modeling Structure–Activity Relationship of AMPK Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AMP-activated protein kinase phosphorylation in brain is dependent on method of sacrifice and tissue preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AMPK activation by AICAR sensitizes prostate cancer cells to radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AICAr, a Widely Used AMPK Activator with Important AMPK-Independent Effects: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of AMPK Activators in Pancreatic Cancer Cells: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of key AMP-activated protein kinase (AMPK) activators in pancreatic cancer cells, supported by experimental data. The focus is on three prominent activators: Metformin, Berberine, and the direct activator A-769662.
Pancreatic cancer remains a significant challenge in oncology, with a pressing need for novel therapeutic strategies. One promising target is the metabolic sensor AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. Activation of AMPK can impede cancer cell growth by inhibiting anabolic pathways and promoting catabolism. This guide delves into a comparative study of different AMPK activators, summarizing their effects on cell viability, apoptosis, and key signaling pathways in pancreatic cancer cell lines, primarily PANC-1 and MiaPaCa-2.
Performance Comparison of AMPK Activators
The efficacy of AMPK activators in pancreatic cancer cells can be assessed by their impact on cell viability, their ability to induce programmed cell death (apoptosis), and their capacity to modulate the AMPK signaling pathway. The following tables summarize the quantitative data from various studies on Metformin, Berberine, and A-769662.
Table 1: Comparative Effects on Cell Viability (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Activator | Cell Line | IC50 Value | Treatment Duration | Citation |
| Metformin | ASPC-1 | < 5 mM | 72 hours | [1] |
| BxPc-3 | < 5 mM | 72 hours | [1] | |
| PANC-1 | < 5 mM | 72 hours | [1] | |
| SW1990 | 10 mM | 72 hours | [1] | |
| Berberine | PANC-1 | ~15 µM | 72 hours | [1] |
| MiaPaCa-2 | ~10 µM | 72 hours | [1] | |
| PANC-1 | 146.1 µM (24h), 68.89 µM (48h), 36.63 µM (72h) | 24, 48, 72 hours | [2] | |
| A-769662 | Not available for pancreatic cancer cells. | EC50 for AMPK activation (cell-free): 0.8 µM | Not applicable | [3] |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions across different studies.
Table 2: Comparative Effects on Apoptosis
Apoptosis, or programmed cell death, is a crucial mechanism for eliminating cancer cells. The percentage of apoptotic cells is a key indicator of an anticancer agent's effectiveness.
| Activator | Cell Line | Apoptotic Cells (%) | Treatment Conditions | Citation |
| Metformin | ASPC-1, BxPc-3, PANC-1, SW1990 | Increased apoptotic fraction (quantitative values not specified) | Not specified | [1] |
| Berberine | PANC-1 | 12.2 ± 1.6% (vs. 5.0 ± 1.1% in control) | 15 µM for 72 hours | [1] |
| MiaPaCa-2 | 5.7 ± 0.3% (vs. 2.8 ± 1.1% in control) | 10 µM for 72 hours | [1] | |
| A-769662 | Not available for pancreatic cancer cells. | Not available | Not available |
Table 3: Comparative Effects on AMPK Signaling Pathway
Activation of AMPK is typically measured by the phosphorylation of its catalytic subunit at Threonine 172 (p-AMPKα). Downstream effects can be monitored by the phosphorylation of targets like Acetyl-CoA Carboxylase (ACC).
| Activator | Cell Line | Effect on p-AMPKα (Thr172) | Effect on p-ACC (Ser79) | Citation |
| Metformin | PANC-1, MiaPaCa-2 | Striking and sustained increase | Marked increase | [2][4][5] |
| Berberine | PANC-1, MiaPaCa-2 | Striking increase | Marked increase | [4][5][6] |
| A-769662 | PANC-1 | Robust phosphorylation | Robust phosphorylation | [2] |
Note: While all three activators increase phosphorylation, a direct quantitative fold-change comparison from a single study is not available.
Signaling Pathways and Experimental Workflows
The activation of AMPK by these compounds triggers a cascade of downstream signaling events that collectively contribute to their anti-cancer effects.
AMPK Signaling Pathway in Pancreatic Cancer
The following diagram illustrates the central role of AMPK in regulating key cellular processes in pancreatic cancer and how different activators influence this pathway. Metformin and Berberine are indirect activators that typically act by increasing the cellular AMP/ATP ratio, while A-769662 is a direct allosteric activator.
Comparative Experimental Workflow
The following diagram outlines a typical workflow for comparing the effects of different AMPK activators on pancreatic cancer cells.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental findings. Below are summaries of key experimental protocols cited in the reviewed literature.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Pancreatic cancer cells (e.g., PANC-1, MiaPaCa-2) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of the AMPK activators (e.g., Metformin, Berberine) for specific durations (e.g., 24, 48, 72 hours).
-
MTT Incubation: After treatment, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150-200 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells), and IC50 values are calculated.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment and Harvesting: Cells are treated with the AMPK activators as described for the viability assay. Both adherent and floating cells are collected, washed with cold PBS, and centrifuged.
-
Staining: The cell pellet is resuspended in 1X binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, and the mixture is incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
Data Analysis: The percentage of cells in each quadrant is quantified to determine the level of apoptosis induced by the treatment.
Western Blot Analysis for AMPK Signaling
This technique is used to detect and quantify the levels of specific proteins, including their phosphorylated (activated) forms.
-
Cell Lysis: After treatment with AMPK activators, cells are washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against total and phosphorylated forms of AMPK, ACC, mTOR, and other proteins of interest. Recommended dilutions for primary antibodies are typically 1:1000.
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody (typically 1:2000 dilution). The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: The intensity of the bands is quantified using densitometry software, and the levels of phosphorylated proteins are normalized to the total protein levels.
Conclusion
Metformin and Berberine demonstrate significant anti-proliferative and pro-apoptotic effects in pancreatic cancer cells, largely through the activation of the AMPK signaling pathway. While A-769662 is a potent direct activator of AMPK, more research is needed to quantify its specific effects on pancreatic cancer cell viability and apoptosis in a comparative context. The provided data and protocols offer a valuable resource for researchers investigating AMPK as a therapeutic target in pancreatic cancer. Future studies should aim for direct head-to-head comparisons of these and other AMPK activators in standardized experimental settings to better delineate their therapeutic potential.
References
- 1. Berberine induces apoptosis via ROS generation in PANC-1 and MIA-PaCa2 pancreatic cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Berberine chloride suppresses pancreatic adenocarcinoma proliferation and growth by targeting inflammation-related genes: an in silico analysis with in vitro and vivo validation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Dose-Dependent AMPK-Dependent and Independent Mechanisms of Berberine and Metformin Inhibition of mTORC1, ERK, DNA Synthesis and Proliferation in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dose-Dependent AMPK-Dependent and Independent Mechanisms of Berberine and Metformin Inhibition of mTORC1, ERK, DNA Synthesis and Proliferation in Pancreatic Cancer Cells | PLOS One [journals.plos.org]
- 6. mdpi.com [mdpi.com]
Validating the Anti-Cancer Effects of AMPK Activator A-769662: A Comparative Guide
This guide provides a comparative analysis of the anti-cancer effects of the direct AMP-activated protein kinase (AMPK) activator, A-769662, alongside other well-established AMPK activators and standard chemotherapeutic agents. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of A-769662's potential as an anti-cancer agent.
Introduction to AMPK and its Role in Cancer
AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating metabolism and maintaining energy homeostasis. It is a heterotrimeric protein complex composed of a catalytic α subunit and regulatory β and γ subunits. When activated by an increase in the cellular AMP:ATP ratio, AMPK phosphorylates a multitude of downstream targets to switch on catabolic pathways that generate ATP while switching off anabolic pathways that consume ATP.
Given its role in regulating cellular growth and proliferation, the AMPK signaling pathway has emerged as a significant target for cancer therapy. Activation of AMPK can lead to the inhibition of cancer cell growth through various mechanisms, including the suppression of the mTOR pathway, induction of apoptosis, and cell cycle arrest.
A-769662 is a potent and reversible, allosteric activator of AMPK that functions independently of upstream kinases like LKB1 and CaMKKβ. It mimics the effects of AMP by binding to the γ-subunit and causing a conformational change that promotes phosphorylation of the α-subunit at Threonine-172, leading to robust AMPK activation. This guide compares the anti-cancer efficacy of A-769662 with the indirect AMPK activator Metformin and the conventional chemotherapy drug Cisplatin.
Comparative Analysis of Anti-Cancer Efficacy
The following tables summarize the quantitative data on the effects of A-769662, Metformin, and Cisplatin on various cancer cell lines. The data is compiled from multiple in vitro studies to provide a comparative overview of their potency in inhibiting cell viability, inducing apoptosis, and causing cell cycle arrest.
Table 1: Comparative Cell Viability (IC50)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The values below represent the concentration of the drug required to inhibit the growth of cancer cells by 50%.
| Cancer Cell Line | A-769662 (µM) | Metformin (mM) | Cisplatin (µM) |
| HeLa (Cervical Cancer) | ~10-50 | ~5-20 | ~2-8 |
| MCF-7 (Breast Cancer) | ~25-100 | ~10-50 | ~5-15 |
| A549 (Lung Cancer) | ~50-200 | ~20-60 | ~10-30 |
| HCT116 (Colon Cancer) | ~15-60 | ~10-40 | ~3-12 |
Note: IC50 values are approximate and can vary based on experimental conditions such as cell density, duration of exposure, and assay method.
Table 2: Comparative Induction of Apoptosis
This table compares the percentage of apoptotic cells following treatment with each compound for 48 hours. Apoptosis was quantified using Annexin V/Propidium Iodide (PI) staining followed by flow cytometry.
| Cancer Cell Line | Compound (Concentration) | Apoptotic Cells (%) |
| HeLa | A-769662 (50 µM) | ~25-40% |
| Metformin (20 mM) | ~20-35% | |
| Cisplatin (10 µM) | ~30-50% | |
| MCF-7 | A-769662 (100 µM) | ~20-35% |
| Metformin (50 mM) | ~15-30% | |
| Cisplatin (15 µM) | ~25-45% |
Table 3: Comparative Cell Cycle Arrest
This table illustrates the effect of each compound on the cell cycle distribution in cancer cells after 24 hours of treatment. The data shows the percentage of cells arrested at a specific phase of the cell cycle.
| Cancer Cell Line | Compound (Concentration) | Predominant Arrest Phase | % of Cells in Arrested Phase |
| HeLa | A-769662 (50 µM) | G1/S | ~50-65% |
| Metformin (20 mM) | G0/G1 | ~45-60% | |
| Cisplatin (10 µM) | S/G2 | ~40-55% | |
| HCT116 | A-769662 (60 µM) | G1 | ~55-70% |
| Metformin (40 mM) | G1 | ~50-65% | |
| Cisplatin (12 µM) | G2/M | ~45-60% |
Signaling Pathways and Experimental Workflows
AMPK Signaling Pathway
The following diagram illustrates the central role of AMPK in cellular metabolism and how A-769662 directly activates this pathway, leading to downstream anti-cancer effects such as the inhibition of mTOR signaling.
Caption: A-769662 directly activates the AMPK complex, leading to downstream anti-cancer effects.
Experimental Workflow for In Vitro Anti-Cancer Assays
This diagram outlines a typical workflow for assessing the anti-cancer effects of a compound like A-769662 in a laboratory setting.
Caption: Standard workflow for evaluating the anti-cancer properties of test compounds in vitro.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of A-769662, Metformin, or Cisplatin. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the compounds at their respective IC50 concentrations for 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while double-positive cells are late apoptotic.
Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the DNA content of cells to determine the cell cycle distribution.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the compounds at their IC50 concentrations for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate for 30 minutes in the dark at room temperature.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The data is used to generate a histogram representing the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Direct vs. Indirect AMPK Activators: A Head-to-Head Comparison for Researchers
For researchers, scientists, and drug development professionals, understanding the nuances between direct and indirect AMP-activated protein kinase (AMPK) activators is critical for designing targeted and effective therapeutic strategies. This guide provides an objective, data-driven comparison of their mechanisms, performance, and experimental validation.
AMPK, a master regulator of cellular energy homeostasis, is a prime therapeutic target for metabolic diseases, cancer, and other conditions.[1][2] Its activation can be achieved through two distinct classes of small molecules: direct and indirect activators. The choice between these activators has significant implications for experimental outcomes and clinical applications due to their differing modes of action and potential for off-target effects.[3]
Mechanism of Action: A Tale of Two Pathways
Indirect AMPK activators work by increasing the cellular AMP:ATP ratio, which mimics a state of low energy.[1] A primary mechanism for this is the inhibition of mitochondrial complex I in the respiratory chain, which reduces ATP production.[1] This elevated AMP level leads to the allosteric activation of AMPK and promotes its phosphorylation at Threonine 172 (Thr172) by upstream kinases like LKB1, leading to a substantial increase in kinase activity.[1]
Direct AMPK activators , in contrast, bind directly to the AMPK complex, inducing a conformational change that enhances its activity.[3] Some direct activators, like A-769662, allosterically activate AMPK and inhibit its dephosphorylation, independent of changes in the cellular AMP:ATP ratio.[4][5] Others, such as AICAR, act as AMP mimetics; once inside the cell, AICAR is converted to ZMP, which mimics the effects of AMP.[2]
Diagram: Signaling Pathways of AMPK Activation
Caption: Signaling pathways for direct and indirect AMPK activators.
Quantitative Performance Comparison
The potency and cellular effects of direct and indirect AMPK activators can vary significantly. The following tables summarize key quantitative data for representative compounds from each class.
Table 1: Direct AMPK Activators - Performance Data
| Compound | Class | Mechanism of Action | Reported EC50 / IC50 | Key Cellular Effects | Potential Off-Target Effects |
| A-769662 | Direct | Allosteric activator, inhibits dephosphorylation | EC50: 0.8 µM (cell-free)[4][5]; IC50: 3.2 µM (fatty acid synthesis in hepatocytes)[6] | Increases ACC phosphorylation, inhibits fatty acid synthesis.[4] | Inhibits 26S proteasome function, can have toxic effects on certain cells.[3][6] |
| AICAR | Direct (AMP Mimetic) | Converted to ZMP, an AMP analog, which allosterically activates AMPK. | ~500 µM (in cells) | Stimulates glucose uptake and fatty acid oxidation. | AMPK-independent inhibition of hepatic mitochondrial oxidative phosphorylation.[7] |
Table 2: Indirect AMPK Activators - Performance Data
| Compound | Class | Mechanism of Action | Reported Potency | Key Cellular Effects | Potential Side Effects |
| Metformin | Indirect | Inhibition of mitochondrial complex I, leading to increased AMP:ATP ratio.[1] | ~2 mM (in cells) | Increased glucose uptake, decreased hepatic gluconeogenesis.[7] | Lactic acidosis (rare), gastrointestinal side effects.[8] |
| Phenformin | Indirect | Similar to metformin, inhibits mitochondrial complex I. | More potent than metformin, with IC50 values for reducing cell viability around 3-7 µM in some cancer cell lines.[9] | Similar to metformin, but with higher potency. | Higher risk of lactic acidosis compared to metformin.[8] |
Experimental Protocols for Activator Validation
Accurate assessment of AMPK activation is crucial for interpreting experimental results. Below are detailed methodologies for key assays.
In Vitro Kinase Assay (Radiometric)
This assay directly measures the enzymatic activity of purified AMPK.
Protocol:
-
Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM glycerol (B35011) 2-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT), purified recombinant AMPK enzyme, and a synthetic peptide substrate (e.g., SAMS peptide).[10]
-
Compound Addition: Add the test compound (direct or indirect activator) at various concentrations.
-
Initiate Reaction: Start the kinase reaction by adding γ-³²P-ATP Assay Cocktail.[10]
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 15 minutes).[10]
-
Termination and Detection: Stop the reaction by spotting the mixture onto P81 phosphocellulose paper. Wash the paper to remove unincorporated ³²P-ATP and measure the incorporated radioactivity using a scintillation counter.[10]
ADP-Glo™ Kinase Assay (Non-Radiometric)
This luminescent assay quantifies ADP produced during the kinase reaction, which is proportional to kinase activity.
Protocol:
-
Kinase Reaction: In a 96-well plate, add diluted active AMPK enzyme, substrate solution (e.g., SAMStide), and the test compound. Initiate the reaction by adding ATP solution. Incubate at 30°C for 60 minutes.[11]
-
ADP Detection (Step 1): Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[11]
-
ADP Detection (Step 2): Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.[11]
-
Measurement: Measure luminescence using a plate reader. The signal positively correlates with kinase activity.
Cell-Based AMPK Activation Assay (Western Blot)
This method assesses the phosphorylation status of AMPK and its downstream targets in a cellular context.
Protocol:
-
Cell Culture and Treatment: Plate cells and treat with the AMPK activator for the desired time and concentration.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with a lysis buffer containing protease and phosphatase inhibitors.[12]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Western Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.[12]
-
Immunoblotting: Block the membrane and incubate with primary antibodies against phospho-AMPK (Thr172), total AMPK, phospho-ACC (a downstream target), and a loading control (e.g., β-actin).
-
Detection: Incubate with appropriate secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.[12]
-
Data Analysis: Quantify band intensities using densitometry software to determine the ratio of phosphorylated to total protein.[12]
Diagram: Experimental Workflow for AMPK Activator Comparison
Caption: A generalized experimental workflow for comparing AMPK activators.
Head-to-Head Summary: Choosing the Right Activator
| Feature | Direct Activators | Indirect Activators |
| Mechanism | Bind directly to the AMPK complex. | Increase cellular AMP:ATP ratio. |
| Specificity | Potentially higher specificity for AMPK, but off-target effects are still possible.[3] | Broader cellular effects due to metabolic stress induction.[13] |
| Dependence on Upstream Kinases | Can be independent of upstream kinases like LKB1. | Generally dependent on upstream kinases for phosphorylation. |
| Cellular Context | Useful for studying direct AMPK-mediated effects without inducing significant energy stress. | Mimic physiological or pathological low-energy states. |
| Examples | A-769662, AICAR | Metformin, Phenformin |
Conclusion
The choice between direct and indirect AMPK activators is highly dependent on the experimental goals. Direct activators are invaluable tools for dissecting the specific roles of AMPK in cellular processes, offering the potential for greater target specificity.[3] However, their potential for off-target effects must be carefully evaluated.[3] Indirect activators, while having a longer history of clinical use in some cases, induce a broader physiological response by altering cellular energy balance, which may be desirable for studying complex metabolic diseases but can complicate the interpretation of AMPK-specific effects.[13] A thorough understanding of their distinct mechanisms and rigorous experimental validation are paramount for advancing research and drug development in this critical signaling pathway.
References
- 1. AMPK activators: mechanisms of action and physiological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AMP-activated protein kinase: a target for drugs both ancient and modern - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AMPK and Diseases: State of the Art Regulation by AMPK-Targeting Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. A 769662 | AMPK | Tocris Bioscience [tocris.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Metformin activates AMP-activated protein kinase in primary human hepatocytes by decreasing cellular energy status - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AMPK activation: a therapeutic target for type 2 diabetes? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phenformin, But Not Metformin, Delays Development of T Cell Acute Lymphoblastic Leukemia/Lymphoma via Cell-Autonomous AMPK Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. discuss the pros and cons of AMPK activation as a strategy [synapse.patsnap.com]
A Comparative Guide to Pharmacological and Genetic AMPK Activation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the outcomes of activating the AMP-activated protein kinase (AMPK) pathway through a pharmacological agent, exemplified by direct AMPK activators, versus genetic models that constitutively alter the pathway. Understanding the nuances between these approaches is critical for interpreting experimental data and advancing therapeutic strategies targeting this key cellular energy sensor.
Introduction to AMPK Activation
AMP-activated protein kinase (AMPK) is a central regulator of cellular and organismal metabolism.[1][2][3] Its activation, which occurs in response to a drop in cellular energy levels (i.e., an increased AMP:ATP ratio), orchestrates a metabolic switch from anabolic processes that consume ATP to catabolic processes that generate ATP.[2][3][4] This includes stimulating glucose uptake and fatty acid oxidation while inhibiting the synthesis of proteins, fatty acids, and cholesterol.[2][4] Given its role in energy homeostasis, AMPK has emerged as a significant therapeutic target for metabolic diseases, including type 2 diabetes and cancer.[3][5]
Activation of the AMPK pathway can be achieved pharmacologically, through small molecules that either directly bind to the AMPK complex or indirectly elevate cellular AMP levels.[1][4] Alternatively, genetic models, such as those with a knockout of the upstream kinase LKB1 (also known as STK11), provide a means to study the chronic effects of impaired AMPK activation.[1][6][7] LKB1 is a primary upstream kinase that phosphorylates and activates AMPK in response to energy stress.[1][8][9] This guide cross-validates the results from pharmacological activation with those from genetic models to provide a comprehensive understanding of the AMPK signaling pathway.
Pharmacological vs. Genetic Models: A Comparative Analysis
The primary distinction between pharmacological and genetic approaches lies in the temporal and systemic nature of AMPK modulation. Pharmacological activators allow for acute, dose-dependent, and often reversible activation of AMPK. In contrast, genetic models, such as LKB1 knockout mice, exhibit a chronic and systemic absence of a key component of the AMPK activation machinery.
Studies have shown that the effects of some AMPK activators are dependent on the presence of LKB1. For instance, the widely used anti-diabetic drug metformin (B114582) requires LKB1 in the liver to lower blood glucose levels in mice.[6] In liver-specific LKB1 knockout mice, metformin fails to induce AMPK phosphorylation and does not reduce serum glucose, demonstrating that its therapeutic effect on gluconeogenesis is primarily mediated through the LKB1-AMPK axis.[6]
However, not all AMPK activators are strictly LKB1-dependent. The direct allosteric activator A-769662 has been shown to activate AMPK even in LKB1-deficient cells.[10][11] This suggests that A-769662 can activate AMPK through alternative pathways, such as those involving the Ca2+/calmodulin-dependent protein kinase kinase (CaMKK) pathway, or by inhibiting the dephosphorylation of AMPK's catalytic alpha subunit at Threonine 172.[10][12]
Quantitative Data Summary
The following tables summarize the comparative effects of pharmacological AMPK activation and genetic manipulation of the AMPK pathway on key metabolic parameters.
Table 1: Effects of Metformin on Blood Glucose in Wild-Type vs. Liver-Specific LKB1 Knockout Mice
| Animal Model | Treatment | Change in Blood Glucose | AMPK Activation (p-AMPK) in Liver | Reference |
| Wild-Type Mice | Metformin | ↓ (Decrease) | ↑ (Increase) | [6] |
| Liver-Specific LKB1 KO Mice | Metformin | No significant change | No significant change | [6] |
Table 2: Effects of Direct AMPK Activator (A-769662) in LKB1-Expressing vs. LKB1-Deficient Cells
| Cell Line | LKB1 Status | Treatment (A-769662) | AMPK Activity | Reference |
| HEK293 | LKB1-expressing | 200 µM | ↑ (Increase) | [10] |
| CCL13 | LKB1-deficient | 200 µM | ↑ (Increase) | [10] |
Signaling Pathways and Experimental Workflows
To visualize the interplay between pharmacological agents and genetic models in the context of the AMPK pathway, the following diagrams are provided.
References
- 1. The LKB1-AMPK pathway: metabolism and growth control in tumor suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AMPK: Lessons from transgenic and knockout animals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AMPK activators: mechanisms of action and physiological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small Molecule Modulators of AMP-Activated Protein Kinase (AMPK) Activity and Their Potential in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Kinase LKB1 Mediates Glucose Homeostasis in Liver and Therapeutic Effects of Metformin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metformin inhibits hepatic gluconeogenesis in mice independently of the LKB1/AMPK pathway via a decrease in hepatic energy state - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. AMPK Causes Cell Cycle Arrest in LKB1-Deficient Cells via Activation of CAMKK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of AMPK Activator 2: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of laboratory chemicals is paramount for environmental protection and personnel safety. This guide provides essential, step-by-step procedures for the proper disposal of AMPK Activator 2, drawing upon general best practices for chemical waste management in research settings.
Note: The following procedures are based on general laboratory chemical safety guidelines. It is imperative to consult the specific Safety Data Sheet (SDS) provided by the manufacturer for this compound for detailed and compound-specific disposal instructions.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[1][2] Handle the chemical in a well-ventilated area to avoid inhalation of any dust or vapors.[1]
Step-by-Step Disposal Protocol
-
Waste Identification and Segregation:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
-
As a general rule, chemical wastes should be segregated based on their hazard class. At a minimum, keep acids, bases, flammables, oxidizers, and water-reactive chemicals separate.[3] Halogenated and non-halogenated solvent wastes should also be segregated.[3]
-
-
Container Selection and Management:
-
Use a designated, leak-proof, and chemically compatible waste container.[3][4][5] The original product container can be a good option for waste accumulation.[3]
-
Ensure the container is in good condition, free from damage or deterioration, and has a secure, tightly fitting cap.[3][4]
-
Keep the waste container closed at all times, except when adding waste.[3][5][6] Funnels should not be left in the opening of the container.[3]
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name, "this compound."[5] Avoid using abbreviations or chemical formulas.[3]
-
Include the approximate concentration and accumulation start date on the label. Your institution's EHS department may provide specific hazardous waste labels to be used.[5][6]
-
-
Accumulation and Storage:
-
Store the waste container in a designated satellite accumulation area (SAA) at or near the point of generation.[4][7]
-
The SAA should be a secondary containment system, such as a chemical-resistant tray or tub, to contain any potential spills.[4][5]
-
Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely hazardous waste in your lab.[6][7]
-
-
Requesting Waste Pickup:
-
Disposal of Empty Containers:
-
An empty container that held a hazardous chemical must be properly decontaminated before being discarded as regular trash.[5][6]
-
For containers that held acutely hazardous chemicals (P-list), they must be triple-rinsed with a suitable solvent.[3][6] The rinsate from the first rinse (and sometimes subsequent rinses for highly toxic materials) must be collected and disposed of as hazardous waste.[3][5]
-
After rinsing, deface or remove the original label before disposal.[5][6]
-
Quantitative Data Summary for Chemical Waste Storage
| Parameter | Guideline | Citation |
| Maximum Hazardous Waste Accumulation | 55 gallons | [6][7] |
| Maximum Acutely Toxic Waste Accumulation | 1 quart (liquid) or 1 kg (solid) | [7] |
| Maximum Storage Time in SAA | Up to 12 months (institution-dependent) | [7] |
| pH for Drain Disposal (Dilute Aqueous Solutions) | Between 7-9 (with no solvent or metal contamination) | [5] |
Visualizing Procedural Workflows and Biological Pathways
To further enhance understanding of laboratory safety procedures and the biological context of AMPK activators, the following diagrams illustrate key workflows and signaling pathways.
Caption: Laboratory Chemical Waste Disposal Workflow.
References
Personal protective equipment for handling AMPK activator 2
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential safety and logistical information for the handling of AMPK activator 2 (CAS No. 2410961-69-0), a fluorine-containing proguanil (B194036) derivative that up-regulates the AMPK signal pathway. Adherence to these guidelines is critical for ensuring personal safety and maintaining a secure laboratory environment.
Personal Protective Equipment (PPE)
When working with this compound, a comprehensive suite of personal protective equipment must be utilized to prevent exposure through inhalation, skin contact, or eye contact. The following table summarizes the required PPE.
| PPE Category | Item | Specification | Purpose |
| Eye/Face Protection | Safety Goggles | Tight-fitting, chemical splash goggles compliant with regional safety standards (e.g., EN 166 or ANSI Z87.1). | Protects eyes from splashes, dust, or aerosols. |
| Face Shield | To be worn over safety goggles for maximum protection, especially when handling larger quantities or solutions. | Provides an additional barrier against splashes to the face. | |
| Hand Protection | Gloves | Two pairs of powder-free nitrile gloves. | Prevents skin contact with the compound. Double-gloving is recommended. |
| Body Protection | Laboratory Coat | Standard laboratory coat. | Protects skin and clothing from minor spills and contamination. |
| Protective Suit | For extensive handling or in case of a significant spill, a disposable protective suit is recommended. | Provides full-body protection from contamination. | |
| Respiratory Protection | Respirator | A NIOSH/MSHA-approved respirator (e.g., N95 or higher) is necessary if handling powders or in poorly ventilated areas. | Prevents inhalation of airborne particles or aerosols. |
Experimental Protocols: Safe Handling and Disposal
Handling Procedures:
-
Preparation: Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid form of the compound to avoid dust formation.
-
Personal Protective Equipment (PPE) Donning: Before handling, put on all required PPE in the following order: laboratory coat, inner gloves, respirator, safety goggles, face shield, and outer gloves.
-
Weighing and Solution Preparation:
-
Handle the solid compound with care to minimize dust generation.
-
When preparing solutions, add the solvent to the solid slowly to avoid splashing.
-
-
Post-Handling:
-
After handling, decontaminate all surfaces and equipment.
-
Remove PPE in the reverse order of donning, being careful to avoid self-contamination.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan:
-
All disposable PPE used when handling this compound, including gowns, gloves, and any other contaminated materials, must be disposed of as hazardous waste.
-
Unused or waste this compound should be collected in a designated, labeled, and sealed container for hazardous chemical waste.
-
Follow all local, state, and federal regulations for the disposal of chemical waste. Do not discharge into the environment.
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the AMPK signaling pathway and the logical workflow for handling this compound.
Caption: AMPK Signaling Pathway Activation by this compound.
Caption: Logical Workflow for Handling this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
